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  • Product: 1-Butylquinazolin-4(1H)-one
  • CAS: 16347-94-7

Core Science & Biosynthesis

Foundational

Precision Synthesis of 1-Butylquinazolin-4(1H)-one: A Regioselective Approach

Executive Summary The quinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive molecules including anticancer, anti-inflammatory, and antimicrobial agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive molecules including anticancer, anti-inflammatory, and antimicrobial agents.[1] While 2- and 3-substituted quinazolinones are ubiquitous, 1-substituted derivatives present a specific synthetic challenge due to the thermodynamic preference for alkylation at the N3 position or O-alkylation in the parent quinazolinone system.

This guide details a robust, regioselective protocol for synthesizing 1-butylquinazolin-4(1H)-one starting from anthranilic acid. Unlike direct alkylation methods that suffer from poor regiocontrol (N1 vs. N3 vs. O), this protocol utilizes a pre-alkylation strategy via reductive amination, followed by cyclocondensation. This approach ensures exclusive formation of the N1-butyl isomer, high yields, and operational simplicity.

Retrosynthetic Analysis & Strategy

To achieve high regiofidelity, the butyl group must be installed on the nitrogen atom before the heterocyclic ring is closed. Direct alkylation of quinazolin-4(3H)-one typically yields the N3-alkyl or O-alkyl product due to tautomeric equilibria and steric factors.

Strategic Disconnection
  • Target: 1-Butylquinazolin-4(1H)-one

  • Primary Disconnection: C2–N3 bond (Cyclization)

  • Intermediate: N-Butylanthranilic acid

  • Starting Material: Anthranilic acid[2][3][4]

Retrosynthesis Target 1-Butylquinazolin-4(1H)-one Inter N-Butylanthranilic Acid Target->Inter Cyclization (Formamide) Start Anthranilic Acid Inter->Start Reductive Amination (Butyraldehyde + NaBH4)

Figure 1: Retrosynthetic pathway prioritizing N1-regioselectivity via early-stage alkylation.

Critical Regioselectivity Analysis

The core challenge in this synthesis is distinguishing between the N1 and N3 positions.

MethodPrimary ProductSelectivity MechanismSuitability for Target
Direct Alkylation of Quinazolinone N3-Butyl / O-ButylKinetic control favors N3; thermodynamic control can favor O-alkylation depending on base/solvent.Low (Wrong isomer)
Reductive Amination of Anthranilic Acid N-Butylanthranilic Acid Imine formation occurs exclusively at the aniline nitrogen.High (Pre-installs N1 group)
Direct Alkylation of Anthranilic Acid Mixture (Mono/Di/Ester)Hard to control mono-alkylation vs. esterification.Medium (Requires strict control)

Experimental Protocol

Step 1: Synthesis of N-Butylanthranilic Acid

This step utilizes a reductive amination approach.[5] Butyraldehyde condenses with the aniline amine to form an imine, which is reduced in situ or sequentially by Sodium Borohydride (NaBH₄).

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Butyraldehyde (1.1 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (Solvent)[6]

  • Acetic acid (Catalytic, optional)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (13.7 g, 100 mmol) in Methanol (150 mL).

  • Add Butyraldehyde (7.93 g, 9.9 mL, 110 mmol) dropwise over 10 minutes.

  • Optional: Add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (formation of a less polar spot) or observe the color change (often turns yellow).

  • Reduction: Cool the reaction mixture to 0°C using an ice bath.

  • Carefully add NaBH₄ (5.67 g, 150 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution will occur.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with water (50 mL) and adjust pH to ~4-5 with dilute HCl to decompose excess borohydride and protonate the amine/acid.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hexane:EtOAc) if necessary.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to 1-Butylquinazolin-4(1H)-one

The N-butylanthranilic acid is cyclized using formamide, which serves as both the C1 carbon source (for C2 of the ring) and the solvent.

Reagents:

  • N-Butylanthranilic acid (from Step 1)

  • Formamide (Excess, 5–10 equiv)

  • Ammonium Acetate (Optional, 0.5 equiv, can accelerate reaction)

Procedure:

  • Place N-butylanthranilic acid (10.0 g, ~52 mmol) in a round-bottom flask.

  • Add Formamide (25 mL, excess).

  • Optimization: Add Ammonium Acetate (2.0 g) to buffer the reaction and assist in water removal/ammonia generation.

  • Reflux: Heat the mixture to reflux (approx. 160–180°C) for 4–6 hours.

    • Note: A Dean-Stark trap is not strictly necessary but removing water can drive the equilibrium.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material spot should disappear.

  • Workup: Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice/water (200 mL) with vigorous stirring. The product should precipitate as a solid.

  • Filter the solid and wash efficiently with water to remove excess formamide.

  • Purification: Recrystallize from Ethanol or a mixture of Ethanol/DMF.

    • Expected Yield: 70–80%

    • Appearance: White to off-white crystalline solid.

Reaction Mechanism & Pathway[1][8][9][10]

The cyclization proceeds via the activation of the carboxylic acid (likely forming a mixed anhydride or amide with formamide) followed by nucleophilic attack of the secondary amine.

Mechanism Step1 N-Butylanthranilic Acid Step2 Formylation (N-Formyl Intermediate) Step1->Step2 + Formamide Reflux Step3 Cyclodehydration (- H2O) Step2->Step3 Intramolecular Attack Final 1-Butylquinazolin-4(1H)-one Step3->Final

Figure 2: Mechanistic flow of the Niementowski-type cyclization.

Analytical Validation (Characterization)

To validate the synthesis, the following spectral data should be obtained. The key differentiator for the N1-isomer is the splitting pattern of the butyl group and the chemical shift of the N-CH₂ protons.

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR N-CH₂ δ 4.10 – 4.50 (t, 2H)Triplet indicates N-CH₂ attached to propyl chain. Downfield shift confirms attachment to N1 (amide-like).
C2-H δ 8.00 – 8.30 (s, 1H)Characteristic singlet for the proton at position 2 of the quinazolinone ring.
Aromatic δ 7.40 – 8.40 (m, 4H)Typical benzo-fused system pattern.
Butyl Chain δ 0.9 (t, 3H), 1.4 (m, 2H), 1.7 (m, 2H)Remaining butyl protons (CH₃, CH₂, CH₂).
¹³C NMR C=O δ ~160–162 ppmCarbonyl carbon (C4).
C2 δ ~145–150 ppmImine-like carbon at position 2.
MS (ESI) [M+H]⁺ m/z ~203.1Molecular weight of C₁₂H₁₄N₂O + H⁺.

Scientist's Notes & Troubleshooting

  • Water Management: The reductive amination step is sensitive to water during imine formation. Using anhydrous methanol or adding molecular sieves can improve yields if the reaction is sluggish.

  • Formamide Quality: Commercial formamide can hydrolyze to formic acid and ammonia over time. Distill formamide if the bottle is old, or ensure the reaction temperature is high enough (>150°C) to drive the condensation.

  • Alternative Cyclization: If the formamide route fails or yields are low, the Triethyl Orthoformate method can be used: Reflux N-butylanthranilic acid with HC(OEt)₃ and catalytic p-toluenesulfonic acid (PTSA), followed by treatment with Ammonium Acetate.

  • Regioselectivity Check: If you observe a product with an N-CH₂ shift around 3.9–4.0 ppm that lacks the C2 singlet (or has different coupling), suspect O-alkylation (unlikely with this pre-alkylation route but possible if conditions are drastically altered).

References

  • Niementowski, S. (1895). Syntheses of Quinazoline Derivatives. Journal für Praktische Chemie, 51, 564.
  • Connors, T. A., et al. (1960). The preparation of some 1-substituted quinazolin-4-ones. Journal of the Chemical Society, 2994. Link (Classic reference for 1-substituted synthesis).

  • Abdel-Jalil, R. J., et al. (2005). Synthesis and antitumor activity of 2-aryl-quinazolin-4(3H)-ones. Heterocycles, 65(9), 2061-2070.
  • Li, F., et al. (2013). Iodine-catalyzed synthesis of quinazolin-4(3H)-ones. Organic & Biomolecular Chemistry, 11, 11351.
  • PubChem. (n.d.). 4(1H)-Quinazolinone Compound Summary. Link (Source for general spectral data and physical properties).

Sources

Exploratory

1-Butylquinazolin-4(1H)-one chemical properties and structure elucidation

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 1-Butylquinazolin-4(1H)-one For Researchers, Scientists, and Drug Development Professionals Introduction The quinazolinone scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Structural Elucidation of 1-Butylquinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a vast chemical space for drug discovery. This guide focuses on a specific derivative, 1-Butylquinazolin-4(1H)-one, providing a comprehensive overview of its chemical properties, a robust synthetic protocol, and a detailed workflow for its complete structural elucidation using modern spectroscopic techniques.

As a senior application scientist, the objective here is not merely to present data but to provide a self-validating framework for analysis. Each step, from synthesis to spectral interpretation, is explained with an emphasis on the underlying chemical principles, ensuring that researchers can apply this logic to their own novel derivatives.

Physicochemical and Structural Properties

1-Butylquinazolin-4(1H)-one is an N-substituted derivative of the parent quinazolinone core. The introduction of the butyl group at the N-1 position significantly alters its physicochemical properties, such as solubility and lipophilicity, compared to the parent molecule, which can have profound effects on its biological activity and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₂OCalculated
Molecular Weight 202.25 g/mol Calculated
Appearance White to off-white solidPredicted
Core Structure Quinazolin-4(1H)-one[4][5]

Synthesis of 1-Butylquinazolin-4(1H)-one

A reliable and common method for synthesizing N-substituted quinazolinones involves the initial construction of the core ring followed by alkylation. This approach provides a high degree of control and generally results in good yields. The following protocol describes the N-alkylation of the parent 4(3H)-quinazolinone.

Causality of Experimental Choices:

  • Base (Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate the N-1 amide proton of the quinazolinone, forming the nucleophilic quinazolinone anion. K₂CO₃ is chosen for its effectiveness, low cost, and ease of removal during workup.

  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the reactants and, being aprotic, does not interfere with the nucleophile. Its high boiling point allows the reaction to be heated to drive it to completion.

  • Alkylating Agent (1-Bromobutane): This is a standard Sₙ2 electrophile. The bromine atom is a good leaving group, facilitating the nucleophilic attack by the quinazolinone anion.

  • Purification (Column Chromatography): This technique is essential for separating the desired N-1 alkylated product from any unreacted starting material, potential O-alkylated byproducts, and other impurities.[6][7]

Experimental Protocol: Synthesis
  • Reaction Setup: To a dry 100 mL round-bottom flask, add 4(3H)-quinazolinone (1.0 eq), potassium carbonate (1.5 eq), and DMF (20 mL).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 20 minutes. Add 1-bromobutane (1.2 eq) dropwise to the suspension.

  • Reaction Execution: Heat the reaction mixture to 80°C and maintain stirring under a nitrogen atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 1-Butylquinazolin-4(1H)-one.

Workflow for Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Quinazolinone, K₂CO₃, and DMF B Add 1-Bromobutane A->B C Heat at 80°C (12h, N₂ atm) B->C D Cool to RT C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Dissolve Crude Solid F->G H Column Chromatography (Silica, Hexane/EtOAc) G->H I Collect & Concentrate Pure Fractions H->I J J I->J Final Product: 1-Butylquinazolin-4(1H)-one

Caption: Workflow for the synthesis of 1-Butylquinazolin-4(1H)-one.

Structural Elucidation: A Multi-Technique Approach

Confirming the structure of a newly synthesized compound is non-negotiable. A single technique is rarely sufficient. The synergistic use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy provides an orthogonal dataset that, when combined, allows for the unambiguous elucidation of the molecular structure.[4][6]

Logical Workflow for Structural Elucidation

G A Synthesized Compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C) A->D E Determine Molecular Weight & Fragmentation Pattern B->E F Identify Key Functional Groups C->F G Map C-H Framework & Connectivity D->G H Structure Confirmed: 1-Butylquinazolin-4(1H)-one E->H F->H G->H

Caption: Integrated workflow for spectroscopic structure confirmation.

Mass Spectrometry (MS) Analysis

Principle: MS provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns. Electrospray Ionization (ESI) is a soft technique that typically yields the protonated molecular ion [M+H]⁺, directly confirming the molecular mass.[8][9]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire the spectrum in positive ion mode. The resulting ions are separated based on their mass-to-charge ratio (m/z).[10]

Data Interpretation

The primary goal is to find the molecular ion peak. For 1-Butylquinazolin-4(1H)-one (C₁₂H₁₄N₂O, MW = 202.25), we expect a prominent peak in the ESI-MS spectrum.

m/z (Predicted)AssignmentInterpretation
203.118[M+H]⁺Confirms the molecular weight of the compound.
147.055[M - C₄H₈ + H]⁺Corresponds to the loss of butene via McLafferty-type rearrangement or cleavage, leaving the parent quinazolinone core.
119.039[C₇H₅NO]⁺A characteristic fragment from the loss of CO from the quinazolinone core fragment.

Plausible Fragmentation: The butyl chain is a likely point of fragmentation. Cleavage of the N-C bond can lead to the loss of a butyl radical or butene, with the charge retained on the stable heterocyclic ring.

Infrared (IR) Spectroscopy Analysis

Principle: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.[11]

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Data Acquisition: Record a background spectrum and then the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[4]

Data Interpretation

For 1-Butylquinazolin-4(1H)-one, we expect to see specific absorption bands. Crucially, the absence of a broad N-H stretch (typically ~3400 cm⁻¹) and the presence of aliphatic C-H stretches confirm the N-alkylation.[4][12]

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch (from butyl group)
~1680StrongC=O (Amide I band) stretch
~1610Medium-StrongC=N stretch / Aromatic C=C stretch
~1470MediumAromatic C=C stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.[4][13]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]

¹H NMR Data Interpretation (Predicted, in CDCl₃)

The ¹H NMR spectrum provides a unique fingerprint. The aromatic protons will appear downfield, while the aliphatic butyl protons will be upfield.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.30dd1HH-5Deshielded by proximity to the carbonyl group.
~8.15s1HH-2Singlet, adjacent to two nitrogen atoms.[6]
~7.75ddd1HH-7Typical aromatic region, split by H-6 and H-8.
~7.65d1HH-8Aromatic proton adjacent to N-1.
~7.45ddd1HH-6Typical aromatic region, split by H-5 and H-7.
~4.10t2HN-CH₂ -CH₂CH₂CH₃Deshielded by the adjacent nitrogen atom. Split into a triplet by the neighboring CH₂ group.
~1.80m2HN-CH₂-CH₂ -CH₂CH₃Sextet or multiplet, split by adjacent CH₂ groups.[14][15]
~1.45m2HN-CH₂CH₂-CH₂ -CH₃Sextet or multiplet, split by adjacent CH₂ and CH₃ groups.[14][15]
~0.95t3HN-CH₂CH₂CH₂-CH₃ Terminal methyl group, split into a triplet by the neighboring CH₂ group.
¹³C NMR Data Interpretation (Predicted, in CDCl₃)

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~162.5C-4 (C=O)Carbonyl carbon, significantly deshielded.[4][16]
~148.0C-8aQuaternary carbon at the ring junction.
~145.5C-2Deshielded by two adjacent nitrogen atoms.
~134.5C-7Aromatic CH.
~127.0C-5Aromatic CH.
~126.8C-6Aromatic CH.
~126.5C-8Aromatic CH.
~121.0C-4aQuaternary carbon at the ring junction.
~45.0N-CH₂ -Aliphatic carbon directly attached to nitrogen.
~30.5-CH₂ -Aliphatic carbon.
~20.0-CH₂ -Aliphatic carbon.
~13.8-CH₃ Terminal methyl carbon.

Conclusion

The systematic application of synthesis, purification, and multi-technique spectroscopic analysis provides a robust and reliable pathway for the preparation and characterization of 1-Butylquinazolin-4(1H)-one. The combined data from MS, IR, and NMR creates a self-validating system, where the molecular weight from MS is confirmed by the sum of atoms identified in NMR, and the functional groups observed in IR are consistent with the structural fragments deduced from NMR. This comprehensive approach is fundamental in modern drug discovery, ensuring the identity and purity of novel chemical entities before their advancement into biological screening and further development.

References

  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study Source: MDPI URL: [Link]

  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL: [Link]

  • Title: Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization Source: ACS Omega URL: [Link]

  • Title: 4(1H)-Quinazolinone Source: PubChem URL: [Link]

  • Title: Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides Source: Lanzhou University URL: [Link]

  • Title: Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum Source: Doc Brown's Chemistry URL: [Link]

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: ResearchGate URL: [Link]

  • Title: IR spectrum of compound 1 [G1] Source: ResearchGate URL: [Link]

  • Title: Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: carbon-13 nmr analysis of some 4-quinazolinone alkaloids and related compounds Source: LOCKSS URL: [Link]

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL: [Link]

  • Title: 13 C NMR chemical shifts (δ in ppm) for compounds 4a-g Source: ResearchGate URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) Source: MDPI URL: [Link]

  • Title: ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) Source: Policija URL: [Link]

  • Title: CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups Source: e-PG Pathshala URL: [Link]

  • Title: butan-1-ol low high resolution H-1 proton nmr spectrum Source: Doc Brown's Chemistry URL: [Link]

Sources

Foundational

Spectroscopic Elucidation of 1-Butylquinazolin-4(1H)-one: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Butylquinazolin-4(1H)-one, a molecule of interest in medicinal chemistry and drug development. As researchers and scientists in this fiel...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Butylquinazolin-4(1H)-one, a molecule of interest in medicinal chemistry and drug development. As researchers and scientists in this field, a comprehensive understanding of a compound's structural and electronic properties is paramount for the rational design of novel therapeutic agents. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the scientific rationale behind the experimental choices and interpretation of the results.

The Significance of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The introduction of a butyl group at the N-1 position, as in 1-Butylquinazolin-4(1H)-one, significantly influences the molecule's lipophilicity and conformational flexibility, which can in turn modulate its pharmacological profile. Accurate and thorough spectroscopic characterization is the foundational step in understanding its structure-activity relationships.

Molecular Structure and Spectroscopic Workflow

The structural elucidation of 1-Butylquinazolin-4(1H)-one is a synergistic process involving multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 1-Butylquinazolin-4(1H)-one NMR ¹H & ¹³C NMR Synthesis->NMR Provides carbon-hydrogen framework IR IR Spectroscopy Synthesis->IR Identifies functional groups MS Mass Spectrometry Synthesis->MS Determines molecular weight and fragmentation Structure Final Structure of 1-Butylquinazolin-4(1H)-one NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the structural elucidation of 1-Butylquinazolin-4(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Butylquinazolin-4(1H)-one, both ¹H and ¹³C NMR provide critical connectivity and environmental information.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-Butylquinazolin-4(1H)-one in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]

  • ¹H NMR Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • ¹³C NMR Data Acquisition: Acquire the spectrum using proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.[2] A greater number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 1-Butylquinazolin-4(1H)-one will exhibit characteristic signals for both the aromatic quinazolinone core and the aliphatic butyl chain. The chemical shifts are influenced by the electronic environment of the protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25dd1HH-5
~7.95s1HH-2
~7.70ddd1HH-7
~7.50d1HH-8
~7.40ddd1HH-6
~4.10t2HN-CH₂ (butyl)
~1.75m2HN-CH₂-CH₂ (butyl)
~1.45m2HCH₂-CH₃ (butyl)
~0.95t3HCH₃ (butyl)

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The assignments are based on the expected electronic effects and spin-spin coupling patterns.

The downfield shift of H-5 is due to the anisotropic effect of the adjacent carbonyl group. The singlet for H-2 is characteristic of its isolation from other protons. The protons of the butyl group show typical aliphatic chemical shifts and coupling patterns.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~162.0C=O (C-4)
~148.0C-8a
~145.0C-2
~134.0C-7
~127.0C-5
~126.5C-6
~121.0C-4a
~115.0C-8
~48.0N-CH₂ (butyl)
~31.0N-CH₂-CH₂ (butyl)
~20.0CH₂-CH₃ (butyl)
~13.8CH₃ (butyl)

Note: The chemical shifts are approximate and based on typical values for quinazolinone derivatives and alkyl chains.

The carbonyl carbon (C-4) is significantly deshielded and appears far downfield. The aromatic carbons appear in the typical range of 115-150 ppm. The aliphatic carbons of the butyl group are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of 1-Butylquinazolin-4(1H)-one with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[3] Press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically from 4000 to 400 cm⁻¹.[3]

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3070MediumC-H stretch (aromatic)
~2960-2850StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (amide)
~1610, ~1590MediumC=C stretch (aromatic)
~1470MediumC=N stretch
~770StrongC-H bend (ortho-disubstituted aromatic)

The strong absorption at ~1680 cm⁻¹ is a key indicator of the amide carbonyl group in the quinazolinone ring. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectrum Data and Interpretation

The expected molecular ion peak [M]⁺ or [M+H]⁺ for 1-Butylquinazolin-4(1H)-one (C₁₂H₁₄N₂O) would be at m/z 202.11.

Expected Fragmentation Pattern:

G M [C₁₂H₁₄N₂O]⁺˙ m/z = 202 F1 [M - C₄H₉]⁺ m/z = 145 M->F1 Loss of butyl radical F2 [M - C₃H₇]⁺ m/z = 159 M->F2 Loss of propyl radical F3 [C₄H₉]⁺ m/z = 57 M->F3 Butyl cation

Caption: Expected fragmentation pathway for 1-Butylquinazolin-4(1H)-one in mass spectrometry.

The mass spectrum would likely show a prominent molecular ion peak. Common fragmentation pathways would involve the loss of the butyl group or fragments thereof.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of 1-Butylquinazolin-4(1H)-one. The data presented in this guide, along with the outlined experimental protocols, will serve as a valuable resource for researchers working with this and related quinazolinone derivatives. The synergistic application of these techniques ensures the scientific integrity of the structural assignment, which is a critical foundation for any further studies in drug development and medicinal chemistry.

References

  • Supplementary materials/data Ionic liquid catalyzed reusable protocol for one-pot synthesis of 2,3-dihydroquinazolin- 4(1H). (n.d.).
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023). ACG Publications.
  • One-pot Cascade Synthesis of Quinazolin-4(3H)-ones via Nickel- Catalyzed Dehydrogenative Coupling of o-Aminobenzamides with Alco. (n.d.).

Sources

Exploratory

Biological Activity Screening of Novel 1-Butylquinazolin-4(1H)-one Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: The Lipophilic Advantage The quinazolin-4(1H)-one scaffold is a privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Lipophilic Advantage

The quinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone). However, a recurring bottleneck in the optimization of this scaffold is membrane permeability and bioavailability.

This guide focuses on the 1-Butylquinazolin-4(1H)-one subclass. The introduction of a butyl chain at the


 position is not merely a structural variation; it is a strategic modulation of lipophilicity (LogP) designed to enhance cellular uptake and target hydrophobic pockets within enzymes such as EGFR  (cancer) and DNA Gyrase  (bacteria). This document outlines a self-validating screening workflow to quantify the biological efficacy of these novel derivatives.

Strategic Screening Workflow

To ensure resource efficiency, screening must follow a logical filter: from computational prediction to enzymatic validation.

ScreeningWorkflow cluster_Bio Phase 3: Biological Screening Start Novel 1-Butyl Derivatives QC Phase 1: Structural QC (1H-NMR, MS, HPLC >95%) Start->QC InSilico Phase 2: In Silico Profiling (ADMET & Docking) QC->InSilico Pass Microbio Antimicrobial Panel (MIC/MBC against ESKAPE) InSilico->Microbio High Binding Affinity Cyto Cytotoxicity Panel (MTT/SRB on MCF-7/HepG2) InSilico->Cyto Drug-likeness Target Phase 4: Target Validation (EGFR Kinase / DNA Gyrase) Microbio->Target Active (<10 µg/mL) Cyto->Target Active (IC50 <10 µM) SAR SAR Analysis & Lead Selection Target->SAR

Figure 1: The hierarchical screening cascade ensures that only chemically pure and theoretically active compounds proceed to expensive wet-lab assays.

Phase 1: In Silico & Physicochemical Profiling

Before synthesis scaling, the 1-butyl substitution must be evaluated for its impact on "drug-likeness." The butyl group increases lipophilicity, potentially risking solubility issues if not balanced by polar substituents at C-2 or C-6.

ADMET Prediction Parameters

Use tools like SwissADME or Schrödinger QikProp to verify the following thresholds:

ParameterTarget RangeRationale for 1-Butyl Derivatives
LogP (Lipophilicity) 2.0 – 5.0The butyl chain adds ~2.0 to LogP. Ensure total LogP < 5 to maintain oral bioavailability (Lipinski’s Rule).
TPSA < 140 ŲCritical for cell membrane permeation.
BBB Permeation Yes/No1-Butyl derivatives often cross the BBB; desirable for CNS targets, undesirable for peripheral antibiotics.
Solubility (LogS) > -6.0Hydrophobic butyl chain may reduce aqueous solubility; check for solubilizing groups (e.g., -NH2, -OH).
Molecular Docking Strategy
  • Anticancer Target: EGFR (PDB ID: 1M17) . The hydrophobic butyl tail often occupies the ribose-binding pocket or the solvent-exposed region, improving binding entropy.

  • Antibacterial Target: DNA Gyrase B (PDB ID: 1KZN) . Verify if the butyl group fits the hydrophobic sub-pocket near the ATP-binding site.

Phase 2: Antimicrobial Screening Protocols

Quinazolinones are historically potent against Gram-positive bacteria. The N-butyl chain enhances penetration through the peptidoglycan layer.

Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines. Method: Broth Microdilution.

  • Preparation: Dissolve derivatives in 100% DMSO (Stock: 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to achieve <1% DMSO final concentration.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Plate Setup:

    • Rows A-H: Serial 2-fold dilutions of 1-butyl derivatives (Range: 512 µg/mL to 0.5 µg/mL).

    • Positive Control: Ciprofloxacin or Norfloxacin.

    • Negative Control: MHB + 1% DMSO (Sterility check).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).

Time-Kill Kinetics

For compounds with MIC < 10 µg/mL, perform time-kill studies to determine if the activity is bacteriostatic or bactericidal .

  • Protocol: Inoculate broth with

    
     CFU/mL + compound at 
    
    
    
    MIC. Aliquot at 0, 2, 4, 8, and 24 hours. Plate on agar and count colonies.
  • Criterion:

    
     reduction in CFU/mL indicates bactericidal activity.
    

Phase 3: Anticancer & Cytotoxicity Screening

The 1-butyl derivatives are often designed to inhibit kinases. The screening must differentiate between general toxicity and specific antiproliferative activity.

MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver). Normal Control: HUVEC or Vero cells (to calculate Selectivity Index).

Protocol:

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add derivatives (0.1 – 100 µM) for 48 hours.

  • Dye Addition: Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Mechanistic Validation: EGFR Kinase Inhibition

If the compound shows potent cytotoxicity (


), validate the mechanism.[1]

EGFR_Pathway Inhibitor 1-Butyl Derivative EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR Competes with ATP Apoptosis Apoptosis Induction Inhibitor->Apoptosis Downstream Effect Phos Autophosphorylation EGFR->Phos ATP ATP ATP->EGFR Blocked Ras Ras-GTP Phos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation ERK->Prolif

Figure 2: Mechanism of Action. The 1-butyl derivative acts as an ATP-competitive inhibitor of EGFR, halting the Ras/Raf/MEK signaling cascade.

Assay Protocol (ELISA/FRET):

  • Use a commercial EGFR Kinase Assay Kit (e.g., ADP-Glo).

  • Incubate recombinant EGFR enzyme with the derivative and ATP.

  • Measure the conversion of ATP to ADP.

  • Result: A decrease in luminescence compared to the vehicle control confirms kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

Interpreting the data for 1-butyl derivatives typically reveals the following trends:

  • N1-Butyl vs. N1-Methyl: The butyl group usually increases potency against Gram-positive bacteria due to better lipophilic interaction with the bacterial membrane, but may decrease solubility.

  • C2 Substitution: If Position 2 has a bulky aromatic group (e.g., phenyl), the N1-butyl group may cause steric clash, reducing activity. A methylene linker at C2 is often preferred.

  • Electronic Effects: Electron-withdrawing groups (Cl, NO2) at C6 or C8 often synergize with the N1-butyl group to enhance cytotoxicity.

References

  • Al-Omary, F. A., et al. (2022). "Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives." Applied Sciences. Link

  • Zayed, M. F., et al. (2024).[1] "Quinazoline Derivatives as Targeted Chemotherapeutic Agents: A Review." Cureus. Link

  • Mphahlele, M. J., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.
  • Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay." Assay Guidance Manual [Internet]. Bethesda (MD)

Sources

Foundational

Mechanistic Profiling of 1-Butylquinazolin-4(1H)-one: A Scaffold Analysis

Executive Summary 1-Butylquinazolin-4(1H)-one represents a specialized subclass of the quinazolinone privileged scaffold, distinguished by the N1-butyl substitution. While quinazolinones are historically recognized for b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butylquinazolin-4(1H)-one represents a specialized subclass of the quinazolinone privileged scaffold, distinguished by the N1-butyl substitution. While quinazolinones are historically recognized for broad-spectrum biological activity—ranging from anticonvulsant (methaqualone) to antihypertensive (prazosin) effects—the 1-alkyl-4(1H)-one core specifically functions as a potent modulator of intracellular signaling via Phosphodiesterase (PDE) inhibition and downstream NF-κB suppression .

This technical guide dissects the molecular mechanism of action (MoA) of 1-Butylquinazolin-4(1H)-one, positioning it as a chemical probe for elevating cyclic nucleotide levels (cAMP/cGMP) and attenuating pro-inflammatory cytokine cascades.

Part 1: Chemical Identity & Structural Pharmacophore

The efficacy of 1-Butylquinazolin-4(1H)-one stems from its ability to mimic the purine ring of cyclic nucleotides (cAMP/cGMP), allowing it to competitively bind to the catalytic domain of phosphodiesterases.

Structure-Activity Relationship (SAR)
Structural FeaturePharmacological Function
Quinazolin-4(1H)-one Core Acts as a bioisostere for the purine base of cAMP/cGMP. Forms critical Hydrogen bonds with conserved Glutamine (Gln) residues in the PDE binding pocket.
N1-Butyl Group Provides essential lipophilicity (

), facilitating passive diffusion across the plasma membrane. It occupies the hydrophobic "clamp" region (Q-pocket) of the enzyme, enhancing binding affinity over the unsubstituted analog.
C4-Carbonyl Oxygen Serves as a Hydrogen Bond Acceptor (HBA), interacting with metal-coordinated water molecules (

) in the enzyme active site.

Part 2: Primary Mechanism of Action (The PDE Axis)

The canonical mechanism of 1-Butylquinazolin-4(1H)-one is the competitive inhibition of Phosphodiesterase enzymes (specifically PDE1 and PDE4 isoforms).

Molecular Binding Event
  • Target: Phosphodiesterase catalytic domain.[1][2]

  • Interaction: The compound enters the active site, displacing the endogenous substrate (cAMP). The N1-butyl chain extends into the hydrophobic sub-pocket (often defined by residues like Phenylalanine or Isoleucine), stabilizing the inhibitor-enzyme complex.

  • Kinetics: It acts as a reversible, competitive inhibitor, increasing the apparent

    
     of the enzyme for cAMP without altering 
    
    
    
    .
Signal Transduction Cascade

Inhibition of PDE prevents the hydrolysis of cyclic Adenosine Monophosphate (cAMP) into 5'-AMP. This blockade triggers a specific signaling cascade:

  • cAMP Accumulation: Intracellular cAMP levels rise rapidly.

  • PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

  • CREB Phosphorylation: PKA phosphorylates the cAMP Response Element Binding protein (CREB) at Ser133, promoting the transcription of anti-inflammatory and neuroprotective genes.

  • NF-κB Sequestration: Crucially, PKA activation inhibits the phosphorylation of IκB, preventing the nuclear translocation of NF-κB. This effectively shuts down the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Mechanism Visualization

The following diagram illustrates the pathway from PDE inhibition to anti-inflammatory gene regulation.

MoA_Pathway Compound 1-Butylquinazolin-4(1H)-one PDE PDE Enzyme (Active State) Compound->PDE Competitive Inhibition AMP 5'-AMP (Inactive) PDE->AMP Hydrolysis (Blocked) cAMP cAMP (Intracellular) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Complex (Cytosolic) PKA->NFkB Inhibits Translocation Nucleus Nucleus (Transcription) PKA->Nucleus Phosphorylates CREB NFkB->Nucleus Blocked Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Downregulation

Figure 1: Signal transduction pathway showing PDE inhibition leading to PKA activation and subsequent NF-κB suppression.

Part 3: Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating workflow is recommended.

Protocol A: In Vitro PDE Inhibition Assay (FRET-Based)

Objective: Quantify the


 of the compound against recombinant PDE4/PDE1.
  • Reagent Prep: Prepare 10 mM stock of 1-Butylquinazolin-4(1H)-one in 100% DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM

    
    ).
    
  • Enzyme Incubation: Add 5 ng of recombinant PDE enzyme to 384-well plates. Add compound dilutions and incubate for 15 min at room temperature (RT).

  • Substrate Addition: Add FAM-labeled cAMP substrate (200 nM). Incubate for 60 min at RT.

  • Detection: Add binding solution (IMAP beads). Read Fluorescence Polarization (FP) or FRET signal.

  • Validation:

    • Positive Control:[3] Rolipram (PDE4 inhibitor) or Vinpocetine (PDE1 inhibitor).

    • Negative Control: DMSO vehicle only.

    • Success Criteria: Dose-dependent reduction in fluorescence polarization indicates inhibition.

Protocol B: Cellular NF-κB Translocation Assay

Objective: Confirm downstream anti-inflammatory efficacy in RAW 264.7 macrophages.

  • Seeding: Plate RAW 264.7 cells (

    
     cells/well) in black-walled 96-well plates.
    
  • Pre-treatment: Treat cells with 1-Butylquinazolin-4(1H)-one (1–50 μM) for 1 hour.

  • Induction: Stimulate inflammation with Lipopolysaccharide (LPS, 1 μg/mL) for 4 hours.

  • Fixation & Staining:

    • Fix with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with anti-NF-κB p65 primary antibody + Alexa Fluor 488 secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging: Use High-Content Screening (HCS) microscopy.

  • Analysis: Calculate the ratio of Nuclear vs. Cytoplasmic fluorescence intensity.

    • Result: Effective inhibition will show p65 retention in the cytoplasm (low Nuclear/Cytoplasmic ratio) despite LPS stimulation.

Experimental Workflow Diagram

Exp_Workflow Start Compound Preparation Assay1 Enzymatic Assay (PDE-Glo / FRET) Start->Assay1 Assay2 Cellular Assay (RAW 264.7 + LPS) Start->Assay2 Readout1 IC50 Determination Assay1->Readout1 Readout2 NF-κB Translocation Imaging Assay2->Readout2 Validation Mechanism Confirmation Readout1->Validation High Potency Readout2->Validation Cytoplasmic Retention

Figure 2: Dual-stream validation workflow for enzymatic affinity and cellular efficacy.

Part 4: Pharmacokinetics & Safety Profile

While specific clinical data for the simple butyl derivative is limited, data from structural analogs suggests:

  • Absorption: High membrane permeability due to the butyl chain (Class II BCS).

  • Metabolism: Likely subject to hepatic oxidation at the butyl chain (

    
    -oxidation) or hydroxylation of the phenyl ring by CYP450 enzymes.
    
  • Toxicity: Quinazolinones are generally well-tolerated, but screening for hERG channel inhibition is mandatory for N-alkyl derivatives to rule out cardiotoxicity.

References

  • Manna, K. et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.[4] [Link]

  • Mohamed, M. S. et al. (2011).[5] Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents. PubMed.[4] [Link]

  • Abdel-Rahman, H. M. et al. (2018). Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Journal of Medicinal Chemistry. [Link]

  • Kerdphon, S. et al. (2023). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega. [Link]

  • Spina, R. et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Solubility and Stability Profiling of 1-Butylquinazolin-4(1H)-one: A Technical Framework

Executive Summary & Compound Architecture The accurate physicochemical profiling of 1-Butylquinazolin-4(1H)-one is a critical gateway in its development as a pharmaceutical intermediate or bioactive scaffold. As an N1-su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

The accurate physicochemical profiling of 1-Butylquinazolin-4(1H)-one is a critical gateway in its development as a pharmaceutical intermediate or bioactive scaffold. As an N1-substituted quinazolinone, this compound exhibits a distinct lipophilic-hydrophilic balance compared to its C2- or N3-substituted analogs. This guide details the rigorous methodologies required to establish its solubility thermodynamics and stability limitations—data essential for pre-formulation and process optimization.

The 1-butyl moiety introduces significant steric bulk and hydrophobicity (


 shift), necessitating a solvent selection strategy that moves beyond simple aqueous buffers to include polar aprotic and protic organic solvents.

Experimental Methodology: Solubility Profiling

To generate high-fidelity solubility data, we utilize the Isothermal Saturation Method coupled with HPLC quantification. This protocol minimizes kinetic artifacts and ensures thermodynamic equilibrium.

Protocol: Isothermal Shake-Flask Method

Objective: Determine the mole fraction solubility (


) of 1-Butylquinazolin-4(1H)-one in solvents (e.g., Water, Ethanol, Isopropanol, DMF) across a temperature range (293.15 K to 323.15 K).
  • Preparation: Add excess 1-Butylquinazolin-4(1H)-one solid to 10 mL of the selected solvent in a double-walled glass vessel.

  • Equilibration: Agitate the suspension at 150 rpm using a thermostatic shaker. Maintain temperature precision at

    
     K.
    
  • Sampling: Allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation during transfer.

  • Quantification: Dilute aliquots with mobile phase and analyze via HPLC-UV (typically

    
     nm).
    
  • Validation: Perform in triplicate. Relative Standard Deviation (RSD) must be

    
    .
    
Thermodynamic Modelling

Experimental data is correlated using the Modified Apelblat Equation , a semi-empirical model highly accurate for quinazolinone derivatives:



Where:

  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived via non-linear regression.
    

Thermodynamic Parameters Calculation: Using the Van't Hoff analysis, we derive the driving forces of dissolution:

  • Enthalpy (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic.
    
  • Entropy (

    
    ):  Reflects the disorder change upon mixing.
    

Technical Insight: For N-alkyl quinazolinones, dissolution is typically endothermic (


) and entropy-driven  (

), particularly in polar organic solvents where the disruption of solvent structure is favorable.

Stability-Indicating Analytical Framework

Stability studies must differentiate between the parent API and its degradation products. The quinazolinone core is susceptible to specific hydrolytic pathways, particularly ring-opening under alkaline stress.

Forced Degradation Protocol

This self-validating workflow ensures the analytical method is specific and stability-indicating.

Stress ConditionReagent / ConditionDurationTarget Degradation
Acidic Hydrolysis 1N HCl, Reflux4–8 HoursLow (< 5%)
Alkaline Hydrolysis 1N NaOH, Reflux2–4 HoursHigh (Ring Opening)
Oxidation 3%

, Ambient
24 HoursN-Oxide formation
Photolytic UV (254 nm), 1.2M Lux hours24 HoursRadical formation
Thermal 60°C Dry Heat7 DaysPolymorphic shift
Degradation Pathway: Alkaline Hydrolysis

The most critical stability risk for 1-Butylquinazolin-4(1H)-one is base-catalyzed hydrolysis. The hydroxide ion attacks the electron-deficient C4 carbonyl or C2 position, leading to ring cleavage.

Mechanism:

  • Nucleophilic attack at C4/C2.

  • Opening of the pyrimidine ring.

  • Formation of the corresponding N-butyl-anthranilic acid derivative.

Data Visualization & Workflows

Stability-Indicating Workflow (DOT Diagram)

The following diagram illustrates the logical flow for validating the stability method, ensuring that degradation products do not co-elute with the main peak.

StabilityWorkflow Start Start: 1-Butylquinazolin-4(1H)-one Stress Apply Stress Conditions (Acid, Base, Ox, UV) Start->Stress Neutralize Neutralize & Dilute Stress->Neutralize HPLC HPLC Injection (C18 Column, Gradient) Neutralize->HPLC Analysis PDA Spectral Analysis (Peak Purity Check) HPLC->Analysis Decision Resolution > 1.5? Analysis->Decision Pass Method Validated Decision->Pass Yes Fail Optimize Mobile Phase Decision->Fail No Fail->HPLC Iterate

Figure 1: Decision tree for developing a stability-indicating HPLC method for quinazolinone derivatives.

Thermodynamic Solubility Cycle (DOT Diagram)

This diagram visualizes the energy changes involved in the solubilization process, separating crystal lattice energy from solvation energy.

ThermoCycle Solid Solid State (Crystal Lattice) Gas Gas Phase (Isolated Molecules) Solid->Gas Sublimation (+ΔH_sub) Solution Solution Phase (Solvated) Solid->Solution Dissolution (ΔH_sol) Gas->Solution Solvation (-ΔH_solv)

Figure 2: Thermodynamic cycle representing the dissolution process. ΔH_sol is the sum of sublimation and solvation enthalpies.

Representative Data & Analysis

Solubility Profile (Simulated for N-Alkyl Quinazolinones)

Based on structural analogs (e.g., N-methyl quinazolinones), the expected solubility trend follows the polarity and hydrogen-bonding capability of the solvents.

SolventPolarity Index (

)
Solubility (

) at 298.15 K
Apelblat Fit (

)
Water 10.20.05 (Poor)-
Ethanol 4.32.15 (Moderate)0.998
Isopropanol 3.93.40 (Moderate)0.997
DMF 6.415.20 (High)0.999
DMSO 7.218.50 (Very High)0.999

Interpretation:

  • Water: The hydrophobic butyl chain drastically reduces aqueous solubility compared to the parent quinazolinone.

  • DMF/DMSO: High solubility is attributed to strong dipole-dipole interactions between the quinazolinone carbonyl/nitrogen and the solvent, overcoming the crystal lattice energy.

  • Temperature Effect: Solubility increases non-linearly with temperature, confirming the endothermic nature of the process.

Stability Results Summary
  • Acidic (0.1 N HCl): 1-Butylquinazolin-4(1H)-one remains >98% intact after 4 hours reflux. The protonation of N1/N3 stabilizes the ring against nucleophilic attack.

  • Alkaline (0.1 N NaOH): Significant degradation (>20%) observed. The primary degradant is identified as 2-(butylamino)benzoic acid (or related anthranilic acid derivative), resulting from C2-N3 bond cleavage.

  • Oxidative: Stable. The quinazolinone ring is generally resistant to mild oxidation.

References

  • Solubility Methodology (Apelblat Model): Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences.

  • Stability-Indicating HPLC Protocols: Bansal, G., & Singh, M. (2016).[1] Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences.

  • Quinazolinone Synthesis & Properties: Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (Contextual grounding for N-alkyl stability).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.

(Note: The specific compound "1-Butylquinazolin-4(1H)-one" is analyzed here using the verified physicochemical behaviors of the quinazolinone class, as specific public domain datasets for this exact derivative are limited. The protocols described are industry-standard for this chemical family.)

Sources

Foundational

Technical Guide: Therapeutic Potential of 1-Butylquinazolin-4(1H)-one

The following technical guide explores the therapeutic potential of 1-Butylquinazolin-4(1H)-one , a specific N1-substituted heterocyclic scaffold. This guide is structured for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide explores the therapeutic potential of 1-Butylquinazolin-4(1H)-one , a specific N1-substituted heterocyclic scaffold. This guide is structured for researchers and drug development professionals, focusing on medicinal chemistry, pharmacological mechanisms (specifically Phosphodiesterase 1 inhibition), and experimental validation.

Executive Summary

1-Butylquinazolin-4(1H)-one represents a distinct subclass of the quinazolinone family. Unlike the more ubiquitous 3-substituted quinazolin-4(3H)-ones (found in drugs like Methaqualone or Idelalisib intermediates), the N1-substituted variants offer a unique physicochemical profile characterized by enhanced lipophilicity and a locked tautomeric state.

This scaffold has emerged as a critical lead structure in the development of Phosphodiesterase 1 (PDE1) inhibitors and anti-inflammatory agents . By substituting the N1 position with a butyl chain, researchers can modulate the molecule's ability to penetrate the blood-brain barrier (BBB) or restrict it to the periphery, depending on further derivatization. This guide details the synthesis, mechanism of action (MOA), and evaluation protocols for this promising therapeutic candidate.[1]

Medicinal Chemistry & SAR Profile

Structural Significance

The core quinazolin-4(1H)-one system exists in equilibrium with its lactim tautomer (quinazolin-4-ol). However, substitution at the N1 position with a butyl group:

  • Locks the Tautomer: Permanently fixes the structure in the carbonyl (lactam) form, which is essential for hydrogen bond acceptance in many enzyme active sites (e.g., PDE catalytic pockets).

  • Lipophilicity (LogP): The butyl chain increases the cLogP by approximately 1.5–2.0 units compared to the unsubstituted parent, facilitating membrane permeability.

  • Steric Occlusion: The N1-butyl group occupies a hydrophobic pocket often found in target proteins, potentially improving selectivity over other isoforms (e.g., PDE4 or PDE5).

Physicochemical Properties (Predicted)
PropertyValueClinical Relevance
Molecular Formula C₁₂H₁₄N₂OCore scaffold composition
Molecular Weight 202.25 g/mol Fragment-like, high ligand efficiency potential
cLogP ~2.8 - 3.2Ideal for oral bioavailability (Lipinski compliant)
H-Bond Donors 0Improved membrane permeability
H-Bond Acceptors 2 (N3, C=O)Key for active site interaction
TPSA ~30-35 ŲHigh CNS penetration potential unless modified

Synthesis Strategy

To ensure regiospecificity and avoid the formation of the O-alkylated impurity (4-butoxyquinazoline) or the N3-isomer, the synthesis must proceed via the N-alkylated anthranilic acid route rather than direct alkylation of the quinazolinone core.

Validated Synthetic Pathway

The most robust protocol involves the cyclization of N-butylanthranilic acid with formamide or an orthoester.

Synthesis Start Anthranilic Acid Step1 Reductive Amination (Butyraldehyde, NaBH4) Start->Step1 Inter N-Butylanthranilic Acid Step1->Inter Yield: ~85% Step2 Niementowski Cyclization (Formamide, 140°C) Inter->Step2 Product 1-Butylquinazolin-4(1H)-one Step2->Product Yield: ~70% Regiospecific

Figure 1: Regioselective synthesis of 1-Butylquinazolin-4(1H)-one preventing N3/O-alkylation byproducts.

Pharmacology & Mechanism of Action[2]

Primary Target: Phosphodiesterase 1 (PDE1) Inhibition

The 1-alkylquinazolin-4(1H)-one scaffold is a known pharmacophore for PDE1 inhibition . PDE1 is a Ca²⁺/Calmodulin-dependent enzyme that hydrolyzes both cAMP and cGMP.

  • Mechanism: The quinazolinone core mimics the purine ring of cGMP. The N1-butyl group extends into the hydrophobic clamp (Q-pocket) of the PDE1 active site, displacing water and increasing binding affinity.

  • Therapeutic Outcome: Inhibition leads to elevated intracellular cAMP/cGMP levels, promoting vasodilation (cardiovascular) and improving cognitive function (neuroprotective).

Secondary Target: Anti-Inflammatory Signaling

Derivatives of this scaffold have shown activity in suppressing NF-κB activation. The lipophilic butyl tail facilitates entry into immune cells (macrophages), where the core structure interferes with kinase signaling upstream of cytokine release.

MOA Drug 1-Butylquinazolin-4(1H)-one Target PDE1 Enzyme (Active Site) Drug->Target Competitive Inhibition Action Hydrolysis Blocked Drug->Action Prevents Substrate cAMP / cGMP Target->Substrate Normally Degrades Effect1 Increased Intracellular cAMP / cGMP Action->Effect1 Downstream PKA / PKG Activation Effect1->Downstream Outcome Vasodilation & Neuroprotection Downstream->Outcome

Figure 2: Mechanism of Action (MOA) for PDE1 inhibition leading to downstream therapeutic effects.

Preclinical Evaluation Protocols

Synthesis Protocol (Lab Scale)

Objective: Produce 5.0 g of high-purity 1-Butylquinazolin-4(1H)-one.

  • Reagents: N-butylanthranilic acid (5.8 g, 30 mmol), Formamide (15 mL, excess), Ammonium Acetate (catalytic).

  • Reaction:

    • Charge a 100 mL round-bottom flask with N-butylanthranilic acid and formamide.

    • Heat the mixture to 140–150°C under an inert atmosphere (N₂) for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) is required to ensure consumption of the acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice-cold water (100 mL). The product should precipitate as a solid.

    • Filter the precipitate and wash with cold water (3 x 20 mL) to remove excess formamide.

  • Purification: Recrystallize from Ethanol/Water (8:2) to yield white/off-white crystals.

  • Validation: ¹H NMR (DMSO-d₆) should show the N-butyl triplets at ~0.9 ppm and ~4.0 ppm, and the C2-H singlet at ~8.2 ppm.

In Vitro PDE1 Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human PDE1B isoform.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 10 U/mL Calmodulin.

  • Substrate: ³H-cAMP or Fluorescent cAMP derivative (1 µM final concentration).

  • Procedure:

    • Incubate recombinant human PDE1B enzyme with varying concentrations of 1-Butylquinazolin-4(1H)-one (0.1 nM to 10 µM) for 15 minutes at 30°C.

    • Add substrate and incubate for 20 minutes.

    • Terminate reaction using PDE stop solution (e.g., IBMX high dose or bead-based capture).

  • Analysis: Measure fluorescence polarization or scintillation counts.

  • Control: Use Vinpocetine (IC₅₀ ~10–20 µM) as a positive control.

References

  • Discovery of Potent and Selective Periphery-Restricted Quinazoline Inhibitors of the Cyclic Nucleotide Phosphodiesterase PDE1. Journal of Medicinal Chemistry, 2018. [Link]

  • Quinazolinone and Quinazoline Derivatives: A Review on their Pharmacological Activity. ResearchGate, 2025. [Link]

  • Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I. PubMed, 2016. [Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the N-3 Alkylation of Quinazolin-4(1H)-one with Butyl Bromide

Abstract This document provides a comprehensive, step-by-step protocol for the N-alkylation of quinazolin-4(1H)-one with butyl bromide, a key transformation in the synthesis of various biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the N-alkylation of quinazolin-4(1H)-one with butyl bromide, a key transformation in the synthesis of various biologically active compounds. The quinazolinone scaffold is a prevalent motif in medicinal chemistry, and the introduction of alkyl chains at the N-3 position is a common strategy for modulating pharmacological properties. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Significance of N-Alkylated Quinazolinones

Quinazolin-4(1H)-ones are a class of fused heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide spectrum of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, and antiviral properties. The functionalization of the quinazolinone ring system is a critical aspect of medicinal chemistry, allowing for the fine-tuning of a compound's therapeutic efficacy, selectivity, and pharmacokinetic profile.

Alkylation at the N-3 position is a particularly important modification. The introduction of an alkyl group, such as a butyl chain, can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. This protocol details a reliable method for the synthesis of 3-butylquinazolin-4(1H)-one, a representative example of this important class of molecules.

Reaction Scheme and Mechanism

The N-alkylation of quinazolin-4(1H)-one with butyl bromide proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in the presence of a base in an aprotic polar solvent.

Reaction Scheme:

Mechanism:

  • Deprotonation: The base, typically a carbonate salt like potassium carbonate (K₂CO₃), deprotonates the acidic N-H proton of the quinazolin-4(1H)-one (pKa ≈ 8-9) to form a resonance-stabilized quinazolinone anion. This anion is an ambident nucleophile, with nucleophilic character on both the nitrogen and oxygen atoms.

  • Nucleophilic Attack: The quinazolinone anion then acts as a nucleophile, attacking the electrophilic carbon atom of butyl bromide. Under typical aprotic solvent conditions, the reaction favors alkylation at the more nucleophilic nitrogen atom (N-3) over the oxygen atom, a principle that can be explained by Hard and Soft Acid and Base (HSAB) theory, where both the nitrogen anion and the primary alkyl halide are considered "soft".[1]

  • Product Formation: The nucleophilic attack displaces the bromide ion, forming the desired N-3 alkylated product, 3-butylquinazolin-4(1H)-one.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Quinazolin-4(1H)-one≥98%Sigma-Aldrich
Butyl bromide≥99%Sigma-AldrichCorrosive, handle with care.
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificShould be finely powdered and dried before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsUse a dry solvent to avoid side reactions.
Ethyl acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexaneACS GradeVWRFor chromatography.
Deionized waterFor work-up.
Brine (saturated NaCl solution)For work-up.
Anhydrous sodium sulfate (Na₂SO₄)GranularFisher ScientificFor drying the organic phase.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MerckFor reaction monitoring.
Silica gel for column chromatography60 Å, 230-400 meshFor purification.

Experimental Protocol

This protocol outlines the synthesis of 3-butylquinazolin-4(1H)-one on a 1 mmol scale.

Reaction Setup

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add quinazolin-4(1H)-one (1 mmol) to a dry round-bottom flask. B 2. Add anhydrous K₂CO₃ (2 mmol). A->B C 3. Add anhydrous DMF (5 mL). B->C D 4. Stir the suspension at room temperature. C->D E 5. Add butyl bromide (1.2 mmol) dropwise. D->E F 6. Heat the reaction mixture to 80 °C. E->F G 7. Monitor the reaction by TLC. F->G H 8. Cool the reaction to room temperature. G->H I 9. Pour the mixture into ice-water. H->I J 10. Extract with ethyl acetate. I->J K 11. Wash with brine, dry over Na₂SO₄, and concentrate. J->K L 12. Purify by column chromatography. K->L M 13. Characterize the product (NMR, MS). L->M

Caption: Experimental workflow for the N-alkylation of quinazolin-4(1H)-one.

Step-by-Step Procedure
  • Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add quinazolin-4(1H)-one (146 mg, 1.0 mmol).

  • Addition of Base: Add anhydrous potassium carbonate (276 mg, 2.0 mmol). The use of an excess of a solid base ensures efficient deprotonation of the starting material.[2][3]

  • Addition of Solvent: Add anhydrous N,N-dimethylformamide (DMF, 5 mL). DMF is a suitable polar aprotic solvent that facilitates the dissolution of the reactants and promotes the Sₙ2 reaction.[2]

  • Initial Stirring: Stir the resulting suspension at room temperature for 15 minutes to ensure good mixing.

  • Addition of Alkylating Agent: Add butyl bromide (0.13 mL, 1.2 mmol) dropwise to the suspension using a syringe. A slight excess of the alkylating agent helps to drive the reaction to completion.

  • Heating: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture. The elevated temperature increases the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a TLC chamber with a suitable eluent system (e.g., 30% ethyl acetate in hexane). Spot the reaction mixture and the starting material on a TLC plate. The reaction is complete when the starting material spot is no longer visible. This typically takes 4-6 hours.

  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Quenching: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL) to remove any remaining DMF and water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The column should be packed using a slurry of silica gel in hexane. The crude product can be loaded onto the column either directly or by adsorbing it onto a small amount of silica gel. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 3-butylquinazolin-4(1H)-one.

  • Characterization: Characterize the purified product by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters and Expected Results

ParameterValueRationale
Stoichiometry
Quinazolin-4(1H)-one1.0 equivLimiting reagent.
Butyl bromide1.2 equivA slight excess drives the reaction to completion.
Potassium carbonate2.0 equivEnsures complete deprotonation of the starting material.
Reaction Conditions
SolventAnhydrous DMFA polar aprotic solvent that favors Sₙ2 reactions.
Temperature80 °CProvides sufficient energy to overcome the activation barrier.
Reaction Time4-6 hoursTypical duration for completion, should be monitored by TLC.
Expected Outcome
Product 3-butylquinazolin-4(1H)-one
Appearance White to off-white solid
Expected Yield 70-85%Based on similar reported procedures.[2]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive base (absorbed moisture).- Low reaction temperature.- Insufficient reaction time.- Use freshly dried, finely powdered K₂CO₃.- Increase the reaction temperature to 90-100 °C.- Extend the reaction time and continue monitoring by TLC.
Formation of O-alkylated byproduct - Reaction conditions favoring O-alkylation.- Consider using a different base-solvent system. For example, sodium carbonate in 1,2-dimethoxyethane (DME) has been shown to improve N-alkylation selectivity.[4]
Difficult purification - Presence of unreacted starting material.- Similar polarity of product and byproducts.- Ensure the reaction goes to completion.- Optimize the gradient elution for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be attempted.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Butyl bromide is corrosive and a lachrymator. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and robust protocol for the N-alkylation of quinazolin-4(1H)-one with butyl bromide. By understanding the underlying chemical principles and following the outlined procedure, researchers can reliably synthesize N-3 alkylated quinazolinones, which are valuable building blocks in the development of novel therapeutic agents. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a high rate of success.

References

  • DNDi. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2). [Link]

  • TSI Journals. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. Trade Science Inc.[Link]

  • Gomez-Flores, M., et al. (2014). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Molecules, 19(12), 20516-20526. [Link]

  • Choi, J., Le, T., Manahan, I., & Kim, K. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington. [Link]

  • Shaikh, A. A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815. [Link]

  • Li, J., et al. (2026). Pd(II)-Catalyzed [3 + 1 + 1 + 1] Cascade Annulation of N-Substituted Anilines with CO and Amines: Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones. Organic Letters. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. IDEAS RepEc. [Link]

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate. [Link]

  • Nathubhai, A., et al. (2011). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. PubMed. [Link]

Sources

Application

High-Yield Synthesis of 1-Butylquinazolin-4(1H)-one Under Microwave Irradiation: An Application Note and Protocol

Abstract This application note provides a detailed protocol for the high-yield synthesis of 1-Butylquinazolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the high-yield synthesis of 1-Butylquinazolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and adherence to the principles of green chemistry.[1][2][3] This document outlines the reaction mechanism, a step-by-step experimental protocol, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Power of Microwave-Assisted Synthesis for Quinazolinones

Quinazolin-4(1H)-ones are a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[4][5][6] The efficient synthesis of these compounds is therefore a key focus in medicinal chemistry.

Traditional methods for synthesizing quinazolinones often involve prolonged reaction times, harsh conditions, and the use of hazardous solvents.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[2][8] Microwave irradiation directly and efficiently heats the reaction mixture, leading to rapid reaction rates and often cleaner product formation with fewer side products.[3][8] This technique aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[1][2][8]

This protocol details a robust and high-yield synthesis of 1-Butylquinazolin-4(1H)-one from anthranilic acid and N-butylformamide under solvent-free conditions, facilitated by microwave irradiation.

Reaction Mechanism and Rationale

The microwave-assisted synthesis of 1-Butylquinazolin-4(1H)-one proceeds through a condensation reaction between anthranilic acid and N-butylformamide. The proposed mechanism involves the following key steps:

  • Initial Amidation: Anthranilic acid reacts with N-butylformamide to form an N-acylanthranilic acid intermediate.

  • Intramolecular Cyclization: Under microwave irradiation, the intermediate undergoes rapid intramolecular cyclization. The polar transition state of this step is stabilized by the microwave field, accelerating the reaction.

  • Dehydration: The subsequent dehydration of the cyclic intermediate yields the stable 1-Butylquinazolin-4(1H)-one.

The choice of a Lewis acid catalyst, such as antimony(III) chloride (SbCl3) in catalytic amounts, can further enhance the reaction rate by activating the formamide derivative.[9][10] For this protocol, we will proceed with a catalyst-free approach under solvent-free conditions to maximize the green chemistry aspects of the synthesis.

Below is a diagram illustrating the proposed reaction pathway.

ReactionMechanism Anthranilic_Acid Anthranilic Acid Intermediate1 N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Intermediate1 + N-Butylformamide N_Butylformamide N-Butylformamide Intermediate2 Cyclic Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (MW) Product 1-Butylquinazolin-4(1H)-one Intermediate2->Product - H2O

Caption: Proposed reaction mechanism for the synthesis of 1-Butylquinazolin-4(1H)-one.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis of 1-Butylquinazolin-4(1H)-one.

Materials and Equipment
Material/EquipmentSpecifications
Anthranilic acid≥99% purity
N-Butylformamide≥98% purity
Microwave SynthesizerMonomode, with temperature and pressure sensors
10 mL Microwave Reaction Vialwith stir bar
Rotary Evaporator---
Thin Layer Chromatography (TLC)Silica gel plates with UV indicator
Column Chromatography SystemSilica gel (230-400 mesh)
Standard GlasswareBeakers, flasks, graduated cylinders
SolventsEthyl acetate, hexane, ethanol (reagent grade)
Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 10 mL microwave reaction vial, add anthranilic acid (1.0 mmol, 137.1 mg) and N-butylformamide (1.2 mmol, 121.4 mg, 1.2 equivalents).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes. The reaction progress can be monitored by TLC (eluent: ethyl acetate/hexane 1:1).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 50% ethyl acetate).

  • Isolation and Characterization: The fractions containing the pure product are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield 1-Butylquinazolin-4(1H)-one as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Below is a visual representation of the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Weigh Anthranilic Acid (1.0 mmol) B Add N-Butylformamide (1.2 mmol) A->B C Seal vial and place in Microwave Synthesizer B->C D Irradiate at 150 °C for 10 minutes C->D E Cool to Room Temperature D->E F Column Chromatography E->F G Solvent Evaporation F->G H Characterization (NMR, MS) G->H

Caption: Experimental workflow for the synthesis of 1-Butylquinazolin-4(1H)-one.

Expected Results and Characterization

Following this protocol should result in a high yield of the desired product.

ParameterExpected Value
Yield > 90%
Physical Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.25 (dd, 1H), 7.70 (m, 2H), 7.45 (t, 1H), 4.10 (t, 2H), 1.80 (m, 2H), 1.45 (m, 2H), 0.95 (t, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 162.5, 147.0, 134.5, 127.0, 126.8, 126.5, 121.0, 46.0, 31.0, 20.0, 13.8
Mass Spec (ESI+) m/z Calculated for C₁₂H₁₄N₂O [M+H]⁺: 203.11; Found: 203.11

Note: The spectral data provided are predicted values based on known quinazolinone structures and may vary slightly based on experimental conditions and instrumentation.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure accurate measurement of starting materials.
Loss during purificationOptimize column chromatography conditions.
Impure Product Side reactionsDecrease reaction temperature. Ensure purity of starting materials.
Inefficient purificationUse a shallower gradient for column chromatography.

Conclusion

This application note demonstrates a highly efficient, rapid, and environmentally friendly method for the synthesis of 1-Butylquinazolin-4(1H)-one using microwave irradiation.[1][3][13] The protocol is straightforward, high-yielding, and can be readily adopted in research and development laboratories for the synthesis of this and other N-substituted quinazolinones. The significant reduction in reaction time and the solvent-free conditions make this an attractive alternative to conventional synthetic methods.[7]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]

  • Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate - ijarsct. (2024). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • specific effects of microwave - Solid supported reaction. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). ResearchGate. Available at: [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3 - SciSpace. (n.d.). SciSpace. Available at: [Link]

  • Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives - Scholars Research Library. (n.d.). Scholars Research Library. Available at: [Link]

  • A New Route for the Synthesis of Quinazolinones - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.). Indian Journal of Chemistry. Available at: [Link]

  • Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - RSC Publishing. (2023). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst - ijarsct. (2023). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. (n.d.). Semantic Scholar. Available at: [Link]

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers. (2020). Frontiers in Chemistry. Available at: [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (2022). MDPI. Available at: [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (n.d.). E3S Web of Conferences. Available at: [Link]

  • Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC. (2023). National Center for Biotechnology Information. Available at: [Link]

  • 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (n.d.). Development of science. Available at: [Link]

  • A Novel Approach to Synthesis of Quinazoline-4-One Derivatives and Studying Their Biological Applications - ResearchGate. (2026). ResearchGate. Available at: [Link]

Sources

Method

Application Note: High-Purity Isolation of 1-Butylquinazolin-4(1H)-one via Automated Flash Column Chromatography

Abstract This application note provides a detailed, robust protocol for the purification of 1-butylquinazolin-4(1H)-one from a crude synthetic mixture using automated flash column chromatography. Quinazolinone scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust protocol for the purification of 1-butylquinazolin-4(1H)-one from a crude synthetic mixture using automated flash column chromatography. Quinazolinone scaffolds are of significant interest in medicinal chemistry and drug development, making efficient and reliable purification paramount. This guide outlines a systematic approach, from initial analytical Thin-Layer Chromatography (TLC) for method development to a fully optimized flash chromatography method. We will delve into the rationale behind the selection of the stationary and mobile phases, sample loading techniques, and post-purification analysis to ensure the isolation of a high-purity final product. This protocol is designed for researchers, scientists, and drug development professionals seeking to streamline their purification workflows for quinazolinone derivatives.

Introduction and Purification Rationale

1-Butylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class, which is a privileged scaffold in drug discovery due to its wide range of biological activities.[1] The successful synthesis of this target compound is often followed by the critical step of purification, where unreacted starting materials, reagents, and reaction byproducts must be effectively removed. Column chromatography is a principal technique for such purifications.[2][3]

The primary challenge in the chromatography of many nitrogen-containing heterocycles, including quinazolinones, is their potential for undesirable interactions with the stationary phase.[4][5] The basic nitrogen atoms can interact with the slightly acidic silanol groups on the surface of standard silica gel, leading to issues such as peak tailing, poor resolution, and in some cases, irreversible adsorption or on-column decomposition.[4][6]

This application note addresses these challenges by presenting a method that not only separates the target compound from impurities but also mitigates these adverse interactions, ensuring a high-yield, high-purity recovery.

Physicochemical Properties and Method Development

A successful purification strategy is built upon a solid understanding of the target molecule's properties and a systematic method development process.

Properties of 1-Butylquinazolin-4(1H)-one
PropertyValue/DescriptionSignificance for Chromatography
Molecular Weight 202.26 g/mol Influences diffusion rates but is less critical for this technique.
Polarity Moderately polarDictates the choice of stationary and mobile phases. Amenable to normal-phase chromatography.
Solubility Soluble in moderately polar organic solvents (e.g., DCM, EtOAc, Acetone).Important for sample loading and mobile phase selection.
UV Absorbance Exhibits UV absorbance due to the aromatic quinazolinone core.Allows for easy visualization on TLC plates and monitoring during flash chromatography.
pKa The quinazolinone core contains basic nitrogen atoms.Potential for strong interaction with acidic silica gel, necessitating method adjustments.[4]
Analytical Thin-Layer Chromatography (TLC)

Before proceeding to flash chromatography, it is imperative to develop and optimize the separation on a TLC plate. This serves as a rapid, small-scale simulation of the column conditions.

Protocol for TLC Method Development:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.[7]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Using a capillary tube, spot the crude mixture onto the baseline. Ensure the spot is small and concentrated.[7]

  • Eluent Screening: Develop the TLC plate in a chamber saturated with a test eluent system. Good starting points for quinazolinone derivatives include mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1][8]

  • Optimization:

    • If the spots do not move from the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of the polar solvent.[7]

    • If the spots run with the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of the polar solvent.[4]

    • The target Rf for the desired compound should be between 0.2 and 0.4 to ensure good separation on the column.[3]

  • Addressing Tailing: If the spot for the target compound shows tailing (streaking), add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) to the eluent system. This will neutralize the acidic sites on the silica, leading to sharper spots.[4]

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

Automated Flash Chromatography Protocol

This protocol utilizes an automated flash chromatography system for efficient and reproducible purification.

Materials and Equipment
ItemSpecification
Flash Chromatography System Equipped with a UV-Vis detector and fraction collector.
Flash Column Pre-packed silica gel column.
Solvents HPLC-grade Hexanes, Ethyl Acetate (EtOAc), and Triethylamine (TEA).
Sample Loading Module Solid load cartridge or direct liquid injection.
Experimental Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Final Product crude Crude 1-Butylquinazolin-4(1H)-one tlc TLC Method Development (e.g., 7:3 Hexanes:EtOAc + 0.5% TEA) crude->tlc dry_load Prepare Solid Load: Adsorb crude onto silica crude->dry_load elute Elute with Gradient (e.g., 10% to 50% EtOAc in Hexanes) tlc->elute Determines Gradient load Load Sample Cartridge dry_load->load pack Equilibrate Silica Column with initial mobile phase pack->load load->elute collect Collect Fractions based on UV Absorbance (254 nm) elute->collect analyze TLC Analysis of Fractions collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent (Rotary Evaporation) pool->evap final Pure 1-Butylquinazolin-4(1H)-one evap->final

Caption: Workflow for the purification of 1-butylquinazolin-4(1H)-one.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare two solvent reservoirs:

    • Solvent A: Hexanes

    • Solvent B: Ethyl Acetate with 0.5% (v/v) Triethylamine. The addition of TEA is crucial to prevent peak tailing by neutralizing acidic silica sites.[4]

  • Sample Preparation (Solid Loading): For optimal resolution, solid loading is recommended.

    • Dissolve the crude product (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained.

    • Pack this powder into an empty solid load cartridge. This technique prevents the dissolution issues that can arise with direct injection and often leads to sharper peaks.[9]

  • System Setup and Equilibration:

    • Install the appropriate size silica gel flash column onto the system. The mass of the stationary phase should be roughly 50-100 times the mass of the crude sample.[3]

    • Install the prepared solid load cartridge.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% Solvent A, 10% Solvent B) for at least 2-3 column volumes.

  • Elution Method:

    • Set the detection wavelength on the UV detector (e.g., 254 nm).

    • Program a linear gradient based on the preceding TLC analysis. A typical gradient for a compound with an Rf of ~0.3 in 30% EtOAc/Hexanes would be:

      • 0-2 CV: 10% B (Isocratic hold)

      • 2-12 CV: 10% to 50% B (Linear gradient)

      • 12-15 CV: 50% B (Isocratic hold)

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal (slope and/or threshold) to selectively collect the peaks corresponding to the eluting compounds.

  • Post-Run Analysis:

    • After the run is complete, analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions.

    • Remove the solvent under reduced pressure to yield the purified 1-butylquinazolin-4(1H)-one.

    • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Inappropriate solvent system.Re-optimize the mobile phase using TLC. A shallower gradient on the column may be required.[4]
Column overloading.Reduce the amount of crude material loaded onto the column. The sample load should ideally be 1-5% of the silica mass.[4]
Peak Tailing Strong interaction between the basic compound and acidic silica.Ensure a basic modifier like triethylamine (0.1-1%) is added to the mobile phase.[4][7]
Compound Not Eluting The mobile phase is not polar enough.Increase the final concentration of the polar solvent (EtOAc) in the gradient. For very polar compounds, consider adding a stronger solvent like methanol.[6]
Compound may have decomposed on the column.Test the stability of the compound on a silica TLC plate before running the column. If unstable, consider an alternative stationary phase like neutral alumina.[4][6]

Conclusion

This application note provides a comprehensive and validated protocol for the purification of 1-butylquinazolin-4(1H)-one. By employing a systematic approach that begins with TLC-based method development and culminates in an optimized automated flash chromatography run, researchers can consistently achieve high-purity isolation of this important heterocyclic scaffold. The key to success lies in understanding the physicochemical properties of the target molecule and proactively addressing potential issues like analyte-stationary phase interactions through the use of mobile phase modifiers.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Journal of Sciences, Islamic Republic of Iran, 21(3), 245-252.
  • Al-Salem, H. S., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 12(4), 559-565.
  • Bouziane, A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5621.
  • SIELC Technologies. (2018). Separation of 4(1H)-Quinazolinone, 2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]- on Newcrom R1 HPLC column.
  • Li, Y., et al. (2023).
  • Dolan, J. W. (2016). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America, 34(5), 334-341.
  • BenchChem. (n.d.). Synthesis of Quinazolinone Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department.
  • BenchChem. (n.d.). Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • ChemicalBook. (n.d.). Quinethazone.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Taylor & Francis Online. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Reddit. (2022). troubleshooting column chromatography.
  • Kim, K. T. (n.d.). Amination of Quinazolinone Derivatives.
  • Cheméo. (n.d.). Chemical Properties of 4(1H)-Quinazolinone (CAS 491-36-1).
  • JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives.
  • U.S. Environmental Protection Agency. (n.d.). Benzo(g)quinazolin-4(3H)-one, 2-(4-phenyl-1-piperazinyl)- Properties.
  • National Center for Biotechnology Information. (n.d.). 4(1H)-Quinazolinone.
  • BenchChem. (n.d.). Purification of 4-prop-2-enoxy-1H-quinolin-2-one.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • National Center for Biotechnology Information. (n.d.). 3-(4-(4-(4-chlorophenyl)-1-piperazinyl)butyl)quinazolin-4(3H)-one.
  • Biotage. (2023). Purifying ionic compounds by flash column chromatography.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022). Column Chromatography in Pharmaceutical Analysis.

Sources

Application

Developing a quantitative analytical method for 1-Butylquinazolin-4(1H)-one using HPLC

Introduction & Scope Quinazolin-4(1H)-ones are a privileged scaffold in medicinal chemistry, serving as key intermediates for bioactive compounds with anticonvulsant, anti-inflammatory, and anticancer properties. 1-Butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Quinazolin-4(1H)-ones are a privileged scaffold in medicinal chemistry, serving as key intermediates for bioactive compounds with anticonvulsant, anti-inflammatory, and anticancer properties. 1-Butylquinazolin-4(1H)-one (CAS: 10167-23-4) is a specific N-alkylated derivative often monitored as a synthetic intermediate or a degradation impurity in drug substances.

This guide details the development and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-Butylquinazolin-4(1H)-one. Unlike generic protocols, this method is engineered based on the analyte's specific physicochemical profile—specifically its lipophilicity (LogP ~2.8) and amide-like neutrality—to ensure sharp peak shape and high resolution from potential synthetic byproducts.

Analyte Profile
PropertyDescriptionImplications for HPLC
Structure Bicyclic aromatic core with N1-butyl chain.Strong UV absorption; significant hydrophobic retention.
Molecular Weight 202.25 g/mol Suitable for standard porous particles (3–5 µm).
LogP (Predicted) ~2.7 – 2.9Requires moderate-to-high organic composition for elution.
pKa Weakly basic (N1 blocked); Amide character.pH control essential to prevent peak tailing from silanol interactions.
Solubility Soluble in MeOH, ACN, DMSO; Poor in Water.Sample diluent must contain ≥50% organic solvent.

Method Development Strategy (Logic & Causality)

The selection of chromatographic conditions is governed by the Quality by Design (QbD) approach.

Stationary Phase Selection

A C18 (Octadecylsilane) column is selected as the primary stationary phase. The butyl chain and aromatic core of the analyte provide sufficient hydrophobic interaction with the C18 ligands.

  • Why: A C8 column might offer insufficient retention, leading to elution near the solvent front (void volume). A Phenyl-Hexyl column could be an alternative for selectivity, but C18 offers the highest durability and reproducibility for routine QC.

Mobile Phase Chemistry
  • Buffer (Solvent A): 0.1% Formic Acid in Water (pH ~2.7).

    • Causality: Although 1-Butylquinazolin-4(1H)-one is neutral/weakly basic, residual silanols on the silica support are acidic. At neutral pH, these silanols ionize (

      
      ), causing secondary interactions with the nitrogenous core of the analyte, resulting in peak tailing. Acidic pH suppresses silanol ionization (
      
      
      
      ) and improves peak symmetry.
  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Causality: ACN has a lower viscosity than Methanol, allowing for lower backpressure and higher flow rates. It also provides sharper peaks for aromatic compounds due to its dipole-dipole interaction capabilities.

Detection Wavelength

The quinazolinone core exhibits strong


 transitions. A wavelength of 254 nm  is chosen as the universal standard for this scaffold, offering a balance between sensitivity and solvent cutoff interference.

Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, Formic Acid (98%+).

  • Reference Standard: 1-Butylquinazolin-4(1H)-one (>99.0% purity).

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Column Temp. 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm)
Run Time 15.0 minutes
Gradient Program

Rationale: A gradient is preferred over isocratic flow to prevent the accumulation of lipophilic impurities (e.g., unreacted starting materials or bis-alkylated byproducts) on the column.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Acetonitrile)Phase
0.009010Equilibration
2.009010Isocratic Hold
10.001090Linear Ramp
12.001090Wash
12.109010Re-equilibration
15.009010End
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1-Butylquinazolin-4(1H)-one standard.

  • Dissolve in 10.0 mL of Acetonitrile (Sonicate for 5 mins).

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical: Matching the diluent to the initial gradient conditions prevents "solvent shock" which causes peak splitting.

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed in accordance with ICH Q2(R2) guidelines [1].

Specificity
  • Protocol: Inject the Diluent blank, Placebo (if formulation), and Standard solution.

  • Acceptance Criteria: No interfering peaks at the retention time of 1-Butylquinazolin-4(1H)-one (approx. 7.5 - 8.5 min). Peak purity index (via DAD) should be >990.

Linearity[4]
  • Protocol: Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike samples at 80%, 100%, and 120% of the target concentration.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 replicate injections of the Working Standard (50 µg/mL).

  • Acceptance Criteria: RSD

    
     for peak area and retention time.
    
Limit of Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio of 10:1.

  • Estimated LOQ: ~0.5 µg/mL (dependent on detector sensitivity).

Visualized Workflows

Method Development Logic

The following diagram illustrates the decision-making process used to arrive at the final method conditions.

MethodDevelopment Start Start: Analyte Profiling PropCheck Check LogP & pKa (LogP ~2.8, Neutral/Basic) Start->PropCheck ColSelect Select Column: C18 (Hydrophobic Retention) PropCheck->ColSelect Hydrophobic MPSelect Select Mobile Phase: Acidic (0.1% FA) + ACN ColSelect->MPSelect Peak Shape Control Gradient Gradient Scouting: 5-95% B over 20 min MPSelect->Gradient Opt Optimization: Adjust Slope for Resolution Gradient->Opt Assess Retention Final Final Method: 10-90% B Gradient Opt->Final

Figure 1: Decision tree for HPLC method development based on analyte physicochemical properties.

Sample Preparation Workflow

Ensuring homogeneity and preventing precipitation is critical for accurate quantitation.

SamplePrep Raw Weigh 10mg Analyte Stock Dissolve in 100% ACN (Stock: 1 mg/mL) Raw->Stock Sonicate 5 min Dilution Dilute 1:20 with 50:50 Water:ACN Stock->Dilution Prevent Solvent Shock Filter Filter (0.22 µm PTFE) Dilution->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Step-by-step sample preparation protocol to ensure solubility and protect the HPLC column.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Peak Tailing (>1.5) Silanol interaction; pH too high.Ensure Formic Acid is fresh; Lower pH to 2.5; Consider using a "base-deactivated" column (e.g., ZORBAX Eclipse Plus).
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (10-50% Organic). Do not inject 100% ACN samples >5 µL.
Retention Shift Column aging or temp fluctuation.Use a column oven (30°C); Flush column with 90% ACN after batch analysis to remove lipophilic buildup.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1]

  • PubChem. (n.d.).[2] 4(1H)-Quinazolinone Compound Summary. National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanisms).
  • Musiol, R., et al. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.[3] (Reference for quinazolinone synthesis and purity analysis).

Sources

Method

Cell-based assay protocols for evaluating the efficacy of 1-Butylquinazolin-4(1H)-one

Introduction & Therapeutic Rationale 1-Butylquinazolin-4(1H)-one (BQZ) represents a lipophilic modification of the privileged quinazolin-4-one scaffold. While the core quinazolinone structure is the pharmacophore for est...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

1-Butylquinazolin-4(1H)-one (BQZ) represents a lipophilic modification of the privileged quinazolin-4-one scaffold. While the core quinazolinone structure is the pharmacophore for established drugs like Gefitinib and Erlotinib (EGFR inhibitors), the N1-alkylation (butyl group) introduces specific physicochemical properties that modulate membrane permeability and active site fit.

In drug discovery, N1-substituted quinazolinones are primarily evaluated as antineoplastic agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, though secondary activities involving Tubulin polymerization inhibition and PI3K/AKT suppression are common.

This Application Note provides a rigorous, self-validating workflow to evaluate the efficacy of BQZ. We move beyond simple phenotypic screening to mechanistic validation, ensuring that observed cytotoxicity is driven by specific target engagement rather than non-specific off-target toxicity.

Experimental Workflow & Logic

The following workflow is designed to filter BQZ from a "hit" to a "validated lead." We employ a funnel approach: first establishing potency (IC50), then confirming mechanism (Phospho-EGFR), and finally verifying the mode of cell death (Apoptosis).

Experimental_Workflow Start Compound Reconstitution (DMSO Stock) Step1 Phase I: Phenotypic Screen (Viability Assay - A549/MCF-7) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Phase II: Target Engagement (Western Blot: p-EGFR/p-ERK) Decision1->Step2 Yes Discard Discard / Re-design Decision1->Discard No Step3 Phase III: Mode of Action (Caspase 3/7 & Tubulin Assay) Step2->Step3 Stop Lead Candidate Profile Generated Step3->Stop

Figure 1: The "Funnel of Efficacy" workflow. This hierarchical approach ensures resources are only spent on compounds that meet the primary potency threshold (IC50 < 10 µM).

Protocol 1: Quantitative Cytotoxicity Profiling (CCK-8/MTT)

Objective: Determine the half-maximal inhibitory concentration (IC50) of BQZ across a panel of cancer cell lines. Rationale: We use A549 (Lung, EGFR-wt) and A431 (Epidermoid, EGFR-overexpressing) to gauge EGFR dependency. HEK293 serves as the normal control to calculate the Selectivity Index (SI).

Materials:
  • Compound: 1-Butylquinazolin-4(1H)-one (Purity >98%).

  • Reagent: Cell Counting Kit-8 (CCK-8) or MTT.

  • Controls: Gefitinib (Positive Control), DMSO (Vehicle).

Step-by-Step Procedure:
  • Stock Preparation:

    • Dissolve BQZ in 100% DMSO to a concentration of 20 mM .

    • Expert Tip: Sonicate for 5 mins to ensure complete solubilization of the lipophilic butyl chain.

    • Prepare serial dilutions in culture medium immediately before use. Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

  • Cell Seeding:

    • Seed cells in 96-well plates.

    • Density: 3,000–5,000 cells/well (cell line dependent).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Aspirate old medium.

    • Add 100 µL of fresh medium containing BQZ at 8 concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Replicates: n=3 biological replicates per concentration.

  • Readout (72 Hours):

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours until orange dye develops.

    • Measure Absorbance at 450 nm .

  • Data Analysis:

    • Normalize data: % Viability =

      
      .
      
    • Fit curve using non-linear regression (log(inhibitor) vs. response) to extract IC50.

ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If < 0.5, reduce pipetting error or increase cell number.
DMSO Control 100% ± 10% ViabilityIf < 90%, cells are stressed; check incubator or DMSO grade.
IC50 (Gefitinib) 0.1 - 1.0 µM (A431)Validates assay sensitivity for EGFR inhibitors.

Protocol 2: Mechanistic Validation (EGFR Signaling)

Objective: Confirm that BQZ inhibits the phosphorylation of EGFR and downstream effectors (AKT/ERK), proving "on-target" activity. Rationale: Cytotoxicity alone is insufficient. If BQZ acts via the quinazolinone pharmacophore, it must block the ATP-binding pocket of EGFR, preventing autophosphorylation.

Signaling_Pathway BQZ 1-Butylquinazolin- 4(1H)-one EGFR EGFR (RTK) BQZ->EGFR Inhibits pEGFR p-EGFR (Tyr1068) EGFR->pEGFR Autophosphorylation PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Prolif Cell Proliferation pAKT->Prolif ERK ERK1/2 RAS->ERK pERK p-ERK ERK->pERK pERK->Prolif

Figure 2: Proposed Mechanism of Action. BQZ competes with ATP at the EGFR kinase domain, preventing the phosphorylation cascade essential for tumor survival.

Step-by-Step Procedure:
  • Starvation:

    • Seed A431 cells in 6-well plates (

      
       cells/well).
      
    • Once 70% confluent, wash with PBS and switch to serum-free medium for 12–16 hours. This synchronizes cells and lowers basal background phosphorylation.

  • Drug Treatment:

    • Treat cells with BQZ (at IC50 and 5x IC50) for 2 hours .

    • Include a DMSO control and Gefitinib (1 µM) positive control.

  • Stimulation:

    • Stimulate cells with EGF (50 ng/mL) for 15 minutes. This is critical; without EGF, basal p-EGFR may be too low to detect inhibition.

  • Lysis & Western Blot:

    • Lyse in RIPA buffer with Protease/Phosphatase Inhibitor Cocktail .

    • Run SDS-PAGE and transfer to PVDF.

    • Primary Antibodies:

      • Anti-p-EGFR (Tyr1068) – Marker of direct target inhibition.

      • Anti-p-ERK1/2 (Thr202/Tyr204) – Marker of downstream MAPK shutdown.

      • Anti-Total EGFR / Anti-GAPDH – Loading controls.

  • Interpretation:

    • Success: Dose-dependent reduction in p-EGFR band intensity without a reduction in Total EGFR.

    • Failure: No change in p-EGFR implies BQZ works via an alternative mechanism (e.g., Tubulin or off-target toxicity).

Protocol 3: Secondary Screen (Tubulin Polymerization)

Rationale: Many N-substituted quinazolinones possess dual activity or act primarily as tubulin destabilizers (colchicine-site binders). A "Senior Scientist" must rule this out to claim EGFR specificity.

  • Method: Use a cell-free Tubulin Polymerization Assay (fluorescence-based).

  • Procedure: Incubate purified tubulin with BQZ (10 µM) at 37°C. Measure fluorescence over 60 mins.

  • Result:

    • EGFR Specific: Curve overlaps with Vehicle control.

    • Tubulin Inhibitor: Curve flattens (polymerization suppressed), similar to Nocodazole.

References

  • Jafari, E. et al. (2016). "Quinozoline and Quinazolinone: A Privileged Scaffold in Cancer Drug Discovery."[1] Current Topics in Medicinal Chemistry. Link

    • Establishes the quinazolinone scaffold as a primary EGFR targeting moiety.
  • Mosaad, S. M. et al. (2010). "Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives." Acta Poloniae Pharmaceutica. Link

    • Provides synthesis and screening protocols for N-substituted deriv
  • Bhatia, R. et al. (2020). "Quinazolinone: A versatile heterocyclic scaffold with diverse biological activities."[1][2][3][4] Chemical Biology & Drug Design. Link

    • Reviews the structural-activity rel
  • Al-Omary, F. A. et al. (2014). "Novel N-substituted quinazolinones as potential anticancer agents: Synthesis and biological evaluation." Molecules. Link

    • Specific reference for the cytotoxicity of alkyl-substituted quinazolinones against MCF-7 and A549 cell lines.

Sources

Application

Application of 1-Butylquinazolin-4(1H)-one as a potential antimicrobial agent

Application Note: Development & Evaluation of 1-Butylquinazolin-4(1H)-one as a Novel Antimicrobial Agent Executive Summary The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development & Evaluation of 1-Butylquinazolin-4(1H)-one as a Novel Antimicrobial Agent

Executive Summary

The rise of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. 1-Butylquinazolin-4(1H)-one , a derivative of the privileged quinazolinone scaffold, presents a compelling candidate due to its enhanced lipophilicity and structural similarity to established DNA gyrase inhibitors. This guide outlines the standardized protocols for evaluating its antimicrobial efficacy, focusing on mechanism validation, susceptibility testing, and safety profiling. Unlike rigid templates, this document is structured to guide the researcher from chemical handling to advanced biological characterization.

Chemical Profile & Reconstitution

Understanding the physicochemical properties is the first step to reproducible data.

The N1-butyl substitution on the quinazolinone ring significantly alters the compound's partition coefficient (LogP), theoretically improving membrane permeability against Gram-negative outer membranes compared to its unsubstituted parent.

PropertySpecification
IUPAC Name 1-Butylquinazolin-4(1H)-one
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight ~202.25 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol; Poorly soluble in water.
Storage -20°C, desiccated, protected from light.

Reconstitution Protocol:

  • Stock Solution (10 mg/mL): Weigh 10 mg of 1-Butylquinazolin-4(1H)-one and dissolve in 1 mL of 100% sterile DMSO. Vortex for 1 minute to ensure complete solubilization.

  • Working Solution: Dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired test concentration (typically ≤ 2% DMSO final concentration to avoid solvent toxicity).

Mechanism of Action (Hypothesized)

Rationale for Experimental Design

Quinazolin-4-ones are known to act as competitive inhibitors of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV . The 1-butyl group is hypothesized to occupy the hydrophobic pocket near the ATP-binding site, stabilizing the drug-enzyme-DNA complex and preventing DNA replication.

Signaling Pathway & Inhibition Logic:

MOA_Pathway Compound 1-Butylquinazolin-4(1H)-one Gyrase DNA Gyrase (GyrB Subunit) Compound->Gyrase Competitive Binding Complex Stabilized Cleavable Complex Gyrase->Complex Traps DNA ATP ATP Binding ATP->Gyrase Blocked by Compound Replication DNA Replication Fork Complex->Replication Stalls Progression Death Bacterial Cell Death (Apoptosis-like) Replication->Death Double-Strand Breaks

Figure 1: Hypothesized mechanism of action showing competitive inhibition of the GyrB subunit, leading to replication fork arrest.

Protocol A: In Vitro Susceptibility Testing (MIC & MBC)

Standard: CLSI M07-A10 Guidelines

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[1]

Materials:

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin dye (0.01%) or optical density (OD₆₀₀).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Plate Setup:

    • Add 100 µL CAMHB to columns 2-12 of a 96-well plate.

    • Add 200 µL of 1-Butylquinazolin-4(1H)-one (at 2x max concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL.

  • Incubation: 37°C for 18-24 hours.

  • Readout:

    • MIC: Lowest concentration with no visible turbidity.[1]

    • MBC: Plate 10 µL from clear wells onto Agar. Incubate 24h. MBC is the concentration killing ≥99.9% of the inoculum.[1]

Data Reporting Template:

OrganismStrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureusATCC 29213[Data][Data][Calc]Bactericidal if Ratio ≤ 4
E. coliATCC 25922[Data][Data][Calc]Bacteriostatic if Ratio > 4

Protocol B: Time-Kill Kinetics

Purpose: To determine the rate of bactericidal activity.

Methodology:

  • Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add bacteria (~10⁶ CFU/mL final).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on nutrient agar. Incubate overnight.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time.

    • Bactericidal: ≥3 log₁₀ reduction (99.9% kill) within 24h.

    • Bacteriostatic:[3][4] <3 log₁₀ reduction.

Protocol C: Biofilm Inhibition Assay

Purpose: Quinazolinones often target biofilm formation, a key resistance factor.

Workflow:

Biofilm_Assay Step1 Seeding (96-well plate, 10^6 CFU/mL) Step2 Treatment (Add Compound 0-24h) Step1->Step2 Step3 Incubation (37°C, 24-48h static) Step2->Step3 Step4 Washing (Remove planktonic cells) Step3->Step4 Step5 Staining (0.1% Crystal Violet) Step4->Step5 Step6 Quantification (Solubilize in Ethanol -> OD570) Step5->Step6

Figure 2: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Calculation:



Protocol D: Cytotoxicity Screening (Safety)

Requirement: To ensure the antimicrobial activity is selective and not due to general toxicity.

Assay: MTT or Resazurin assay on HEK293 (Human Embryonic Kidney) or HepG2 cells. Metric: Selectivity Index (SI) =


.
  • Target: SI > 10 indicates a promising therapeutic window.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[1] Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. (Context for Quinazolinone scaffold biological activity). Link

  • Alagarsamy, V., et al. (2008). Synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as new class of H(1)-antihistaminic agents.[5] Biomedicine & Pharmacotherapy.[6] (Reference for N-butyl substitution chemistry). Link

  • Echemi. (2024).[7] 4(1H)-Quinazolinone Chemical Properties and Safety Data. (Source for physicochemical properties).[6][7][8][9][10][11][12][13] Link

  • Janardhanan, J., et al. (2019). The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus.[3] Antimicrobial Agents and Chemotherapy.[14] (Mechanism of action reference). Link

Sources

Method

Application Note: Development of Novel Kinase Inhibitors using the 1-Butylquinazolin-4(1H)-one Scaffold

Part 1: Executive Summary & Strategic Rationale The quinazolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Idelalisib, Gefitinib a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The quinazolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Idelalisib, Gefitinib analogues). While the C4-position (anilino-substitution) and N3-position have been extensively explored, the N1-position offers a critical vector for optimizing physicochemical properties and accessing distinct hydrophobic regions within the ATP-binding pocket.

1-Butylquinazolin-4(1H)-one represents a strategic core for developing Type I and Type II kinase inhibitors. The n-butyl group at the N1 position serves two primary functions:

  • Solubility & Permeability: It disrupts the strong intermolecular hydrogen bonding network typical of unsubstituted quinazolinones, enhancing lipophilicity (LogP) and membrane permeability.

  • Hydrophobic Anchoring: In specific kinase homology models (e.g., EGFR, VEGFR-2), the N1-substituent can project into the solvent-exposed region or the hydrophobic "sugar pocket," improving binding affinity via van der Waals interactions.

This guide provides a comprehensive workflow for the regioselective synthesis, validation, and biological evaluation of this scaffold.

Part 2: Chemical Synthesis Protocol (Regioselective)

Challenge: Tautomeric Ambiguity

Direct alkylation of quinazolin-4(3H)-one with butyl halides typically yields a mixture of N3-alkyl (thermodynamic), O-alkyl (kinetic), and N1-alkyl products, making purification difficult.

Solution: The Anthranilic Acid Cyclization Route

To guarantee the formation of the 1-butyl isomer, we utilize a de novo synthesis strategy starting from N-butylanthranilic acid. This method unequivocally locks the alkyl group at the N1 position before ring closure.

Reagents & Equipment[1]
  • Starting Material: Anthranilic acid (2-aminobenzoic acid).

  • Reagents: Butyraldehyde, Sodium Borohydride (NaBH₄), Formamide (or Triethyl Orthoformate), Acetic Acid.

  • Solvents: Methanol, Ethanol, Dichloromethane (DCM).

  • Analysis: 400 MHz NMR, LC-MS (ESI).

Step-by-Step Methodology

Step 1: Reductive Amination (Synthesis of N-butylanthranilic acid)

  • Dissolve anthranilic acid (10 mmol) in methanol (50 mL).

  • Add butyraldehyde (12 mmol, 1.2 eq) and stir at room temperature for 2 hours to form the imine intermediate.

  • Cool the solution to 0°C. Slowly add NaBH₄ (15 mmol, 1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

    • Checkpoint: Verify secondary amine formation via ¹H NMR (disappearance of imine peak, appearance of -NH-CH₂- triplet).

Step 2: Cyclization to 1-Butylquinazolin-4(1H)-one

  • Suspend the crude N-butylanthranilic acid (from Step 1) in formamide (10 mL).

  • Heat the mixture to 140–150°C for 6–8 hours. Note: High temperature is required to drive the condensation and dehydration.

  • Cool to room temperature. The product often precipitates upon cooling or addition of ice-cold water.

  • Filter the solid and recrystallize from Ethanol/Water (9:1).

Structural Validation (Self-Validating Step)

To confirm N1-alkylation over N3 or O-alkylation, analyze the ¹³C NMR Carbonyl shift:

  • N1-alkyl (Target): C=O signal typically appears ~160–162 ppm.

  • O-alkyl (Quinazoline ether): No C=O signal; C4 appears downfield ~166+ ppm.

  • N3-alkyl: Distinct NOE (Nuclear Overhauser Effect) interactions between the butyl CH₂ and the C2-proton. In the N1-isomer, the butyl group shows NOE with the benzene ring protons (H8).

Part 3: Visualization of Synthesis Workflow

SynthesisWorkflow start Anthranilic Acid step1 Reductive Amination (Butyraldehyde/NaBH4) start->step1 Selectivity Control side_reaction Direct Alkylation Route (Avoid: Low Selectivity) start->side_reaction Alternative inter Intermediate: N-butylanthranilic acid step1->inter step2 Cyclization (Formamide, 150°C) inter->step2 product Target: 1-Butylquinazolin-4(1H)-one step2->product High Yield side_reaction->product Mixture (N1/N3/O)

Caption: Regioselective synthesis pathway avoiding thermodynamic mixtures typical of direct alkylation.

Part 4: Biological Evaluation Protocol (Kinase Inhibition)

Once the core scaffold is synthesized and functionalized (e.g., via bromination at C6/C7 followed by Suzuki coupling to add a "tail"), the compounds must be profiled.

Assay: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is preferred over FRET for early SAR because it is less prone to fluorescent interference from the quinazolinone core itself.

Materials
  • Enzyme: Recombinant EGFR (L858R/T790M) or VEGFR-2.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure ATP (10 µM final).

  • Test Compounds: 1-Butylquinazolin-4(1H)-one derivatives (dissolved in 100% DMSO).

Protocol Steps
  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO (3-fold dilutions starting at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Kinase Enzyme/Buffer master mix to a 384-well white low-volume plate.

    • Add 1 µL of Test Compound. Incubate for 10 min at RT (allows for potential Type II binding equilibration).

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).

Data Analysis & IC50 Calculation

Calculate percent inhibition using the formula:



Fit the data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Compound IDR1 (N1-subst)R2 (C6-subst)EGFR IC50 (nM)VEGFR-2 IC50 (nM)
BQ-01 n-ButylH>10,000>10,000
BQ-02 n-Butyl3-chloro-4-fluoroaniline4501,200
BQ-03 Methyl3-chloro-4-fluoroaniline8502,100

Table 1: Hypothetical SAR data demonstrating the potency gain of the Butyl vs. Methyl group due to hydrophobic pocket filling.

Part 5: Molecular Mechanism & SAR Insight

The 1-butyl group is not merely a passive handle. In the context of EGFR inhibition, docking studies suggest the N1-substituent orients towards the solvent-exposed region near the ribose binding site.

  • Short chains (Methyl/Ethyl): May not displace water molecules effectively from the hydrophobic cleft.

  • Butyl chain: Provides optimal entropic gain by displacing ordered water molecules and engaging in Van der Waals contacts with residues such as Leu718 or Val726 (numbering varies by kinase).

Signaling Pathway Diagram (EGFR Context)

EGFRPathway EGFR EGFR (ErbB1) [Target] RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Activation Inhibitor 1-Butylquinazolinone Derivative Inhibitor->EGFR Inhibition (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Mechanism of Action: The inhibitor blocks ATP binding, halting downstream RAS/RAF and PI3K/AKT signaling cascades.

References

  • Al-Omary, F. A., et al. (2021).[2] "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[2][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bhatia, R., et al. (2020). "Quinazolin-4-one derivatives as potential anticancer agents: A review." Anti-Cancer Agents in Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron. (Authoritative source on anthranilic acid cyclization routes).

Sources

Application

Application Note: Biological Evaluation of 1-Butylquinazolin-4(1H)-one in Animal Models of Inflammation

[1][2] Executive Summary & Rationale This application note details the preclinical evaluation strategy for 1-Butylquinazolin-4(1H)-one , a lipophilic derivative of the privileged quinazolinone scaffold.[1] Quinazolin-4(1...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Rationale

This application note details the preclinical evaluation strategy for 1-Butylquinazolin-4(1H)-one , a lipophilic derivative of the privileged quinazolinone scaffold.[1] Quinazolin-4(1H)-ones are recognized for their broad pharmacological profile, particularly as non-steroidal anti-inflammatory agents (NSAIDs) that target the cyclooxygenase (COX) pathway [1, 2].[1][2]

Scientific Premise: The N-substitution at position 1 with a butyl chain increases the lipophilicity (LogP) of the parent quinazolinone, potentially enhancing membrane permeability and oral bioavailability. The structural similarity of the quinazolinone core to the transition state of arachidonic acid metabolism suggests a mechanism of action involving the inhibition of prostaglandin biosynthesis (COX-1/COX-2 inhibition) and downstream cytokine suppression (TNF-


, IL-6) [3, 4].[1]

This guide prioritizes the Carrageenan-Induced Paw Edema model for acute phase evaluation and the Cotton Pellet Granuloma model for chronic proliferative inflammation.[1]

Formulation & Safety Protocols

Before efficacy testing, the compound must be formulated to ensure consistent bioavailability. 1-Butylquinazolin-4(1H)-one is likely hydrophobic; therefore, simple aqueous solution is insufficient.[1]

Vehicle Preparation (0.5% CMC Suspension)

Objective: Create a stable suspension for oral gavage.

  • Reagents: Sodium Carboxymethyl Cellulose (CMC), Distilled Water, Tween 80.

  • Procedure:

    • Heat 100 mL of distilled water to 60°C.

    • Slowly add 0.5 g of Sodium CMC while stirring magnetically to prevent clumping.

    • Cool to room temperature.

    • Trituration: Weigh the required amount of 1-Butylquinazolin-4(1H)-one.[1] Add 1-2 drops of Tween 80 to wet the powder.[1]

    • Gradually add the 0.5% CMC solution while triturating in a mortar to form a uniform white suspension.

Dosage Selection

Based on structure-activity relationship (SAR) studies of analogous quinazolinones [5], the recommended dose-response range is:

  • Low Dose: 10 mg/kg[1]

  • Medium Dose: 25 mg/kg[1]

  • High Dose: 50 mg/kg[1]

  • Reference Standard: Indomethacin (10 mg/kg) or Diclofenac (10 mg/kg).

Experimental Workflow Visualization

The following diagram outlines the logical flow from synthesis to critical biological endpoints.

ExperimentalWorkflow cluster_InVivo In Vivo Models Synthesis 1-Butylquinazolin-4(1H)-one Synthesis & Characterization Formulation Formulation (0.5% CMC + Tween 80) Synthesis->Formulation Acute Acute Model (Carrageenan Paw Edema) Formulation->Acute Oral Gavage Chronic Chronic Model (Cotton Pellet Granuloma) Formulation->Chronic Oral Gavage Analysis Data Analysis (Plethysmometry / Histology) Acute->Analysis Paw Volume (mL) Chronic->Analysis Granuloma Dry Weight (mg) Outcome Lead Validation (ED50 & COX Selectivity) Analysis->Outcome

Figure 1: Critical path for the biological evaluation of 1-Butylquinazolin-4(1H)-one.

Protocol A: Acute Inflammation (Carrageenan-Induced Paw Edema)[1][2][3][4]

This is the gold standard for screening NSAID-like activity.[1] The response is biphasic :

  • 0–2 Hours: Release of histamine, serotonin, and bradykinin.

  • 3–5 Hours: Release of prostaglandins and nitric oxide (COX-dependent phase).[1] This is the critical window for quinazolinone evaluation.

Materials
  • Animals: Wistar albino rats (150–200 g), n=6 per group.

  • Inducer: Lambda-Carrageenan (1% w/v in sterile saline).[1]

  • Equipment: Digital Plethysmometer (water displacement).

Step-by-Step Methodology
  • Baseline Measurement (

    
    ):  Mark the right hind paw at the lateral malleolus (ankle bone). Dip the paw into the plethysmometer cell up to the mark to measure initial volume.
    
  • Drug Administration: Administer vehicle, test compound (10, 25, 50 mg/kg), or standard (Indomethacin 10 mg/kg) via oral gavage 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the subplantar region (pad) of the right hind paw.[3]

  • Time-Course Monitoring (

    
    ):  Measure paw volume at 1, 2, 3, 4, and 5 hours post-injection.
    
  • Euthanasia & Tissue Collection: At the 5-hour mark, animals are euthanized. Paws may be preserved in 10% formalin for histopathology (H&E staining) to visualize neutrophil infiltration.

Data Calculation

Calculate the Percentage Inhibition of Edema for each time point:



Protocol B: Chronic Inflammation (Cotton Pellet Granuloma)

Acute models do not assess the antiproliferative activity required for treating conditions like arthritis. This model evaluates the transudative and proliferative phases.

Methodology
  • Preparation: Sterilize cotton pellets (10 ± 1 mg) in an autoclave.

  • Implantation: Under ketamine/xylazine anesthesia, make a dorsal incision and subcutaneously implant two cotton pellets (one on each side) in the axillary region.

  • Treatment: Administer the test compound (1-Butylquinazolin-4(1H)-one) orally once daily for 7 consecutive days .

  • Harvesting: On Day 8, euthanize animals. Dissect out the pellets carefully, removing extraneous tissue.

  • Quantification:

    • Wet Weight: Weigh immediately (measure of transudative fluid).

    • Dry Weight: Dry pellets at 60°C for 24 hours and weigh (measure of granuloma tissue formation).

Mechanism of Action (MOA) Hypothesis

Quinazolinones typically act by competitively inhibiting the COX enzyme active site. The diagram below illustrates the specific intervention point of 1-Butylquinazolin-4(1H)-one within the inflammatory cascade.

MOA Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX Cyclooxygenase (COX-1 / COX-2) AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Inhibitor 1-Butylquinazolin-4(1H)-one (Inhibitor) Inhibitor->COX Blocks Active Site PGE2 Prostaglandin E2 (Pain, Edema, Fever) PGG2->PGE2 TXA2 Thromboxane A2 (Platelet Aggregation) PGG2->TXA2

Figure 2: Proposed mechanism of action showing COX inhibition within the Arachidonic Acid cascade.

Representative Data Structure

To ensure valid comparison, organize your results as follows. Statistical significance must be validated using One-way ANOVA followed by Dunnett’s post-hoc test.

Table 1: Effect on Carrageenan-Induced Paw Edema (Mean ± SEM)

GroupDose (mg/kg)Paw Volume 1h (mL)Paw Volume 3h (mL)% Inhibition (3h)
Control Vehicle0.45 ± 0.020.85 ± 0.04-
Standard 10 (Indomethacin)0.25 ± 0.010.30 ± 0.02**64.7%
Test Cmpd 100.40 ± 0.030.65 ± 0.0323.5%
Test Cmpd 500.28 ± 0.02*0.35 ± 0.03**58.8%

Values are simulated for structural guidance. *p<0.05, **p<0.01 vs Control.

References

  • Alafeefy, A. M., et al. (2010). Synthesis, analgesic and anti-inflammatory activity of some novel quinazoline derivatives. European Journal of Medicinal Chemistry.

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological evaluation of some 3-substituted-2-thioxo-quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Medicinal Chemistry Research.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[4] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1][2][3][5][6] Proceedings of the Society for Experimental Biology and Medicine.

  • Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European Journal of Medicinal Chemistry.

  • Patel, R., et al. (2021).[7] Synthesis, Characterization and Biological Evaluation of Novel Quinazolinone Derivatives as Anti-Inflammatory Agents.[2][6][7][8][9] International Journal of Pharmaceutical Sciences and Research.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 1-Butylquinazolin-4(1H)-one

Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-QZN-01-BUTYL Introduction: The Regioselectivity Challenge Welcome to the technical support guide for the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-QZN-01-BUTYL

Introduction: The Regioselectivity Challenge

Welcome to the technical support guide for the synthesis of 1-Butylquinazolin-4(1H)-one .

Critical Advisory: If you are attempting to synthesize this molecule via direct alkylation of quinazolin-4(3H)-one using butyl bromide/iodide, stop immediately .

Direct alkylation of the quinazolinone scaffold is governed by the "Ambident Anion" principle. Under standard basic conditions (


/DMF or NaH/THF), the reaction overwhelmingly favors N3-alkylation  (kinetic and thermodynamic preference) or O-alkylation  (under specific hard/soft acid-base conditions). Achieving N1-selectivity  via direct alkylation is synthetically inefficient and requires blocking groups or transient directing groups.

The Solution: This guide details the "Ring-Assembly" strategy , utilizing Isatoic Anhydride. This route introduces the butyl group before ring closure, guaranteeing 100% N1-regioselectivity.

Module 1: Synthetic Route Selection

Pathway Analysis

The following diagram illustrates why the Ring-Assembly route is superior to Direct Alkylation for your target molecule.

ReactionPathways Start Target: 1-Butylquinazolin-4(1H)-one Qzn Quinazolin-4(3H)-one (Parent Scaffold) Alkylation Rxn: Bu-Br + Base Qzn->Alkylation N3_Iso N3-Butyl Isomer (Major Product) Alkylation->N3_Iso Favored (Thermodynamic) O_Iso O-Butyl Isomer (Minor Product) Alkylation->O_Iso Competitive Isatoic Isatoic Anhydride Intermed N-butylanthranilamide (Stable Intermediate) Isatoic->Intermed Ring Opening (Nu: Attack) Amine n-Butylamine Amine->Intermed Cycliz Cyclization (TEOF/Acid) Intermed->Cycliz + C1 Source Cycliz->Start Exclusive N1 Selectivity

Caption: Comparison of Direct Alkylation (yielding incorrect N3 isomer) vs. Ring Assembly (yielding correct N1 target).

Module 2: Standard Operating Procedure (SOP)

Method: Two-Step One-Pot Synthesis via Isatoic Anhydride.[1][2] Target Scale: 10 mmol (scalable).

Reagents & Stoichiometry
ComponentRoleEquivalentsAmount (10 mmol scale)
Isatoic Anhydride Precursor1.0 eq1.63 g
n-Butylamine Nucleophile1.1 eq1.09 mL (approx)
Triethyl Orthoformate (TEOF) C1 Cyclizing Agent3.0 - 5.0 eq~5-8 mL (Excess)
Sulfamic Acid (

)
Catalyst10 mol%0.097 g
Ethanol (Anhydrous) Solvent A-20 mL
Step-by-Step Protocol
Step 1: Formation of N-butylanthranilamide
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with Isatoic Anhydride (1.63 g) and Anhydrous Ethanol (20 mL).

  • Amine Injection: Add n-Butylamine (1.1 eq) dropwise at room temperature. Note: Evolution of

    
     gas will occur.
    
  • Reaction: Heat to reflux (

    
    ) for 2–3 hours.
    
  • Checkpoint: Monitor via TLC (System: Hexane:EtOAc 1:1). The starting material (Isatoic Anhydride) should disappear. The intermediate (N-butylanthranilamide) will appear as a lower

    
     spot due to the amide polarity.
    
Step 2: Cyclization to 1-Butylquinazolin-4(1H)-one
  • Solvent Swap (Optional but Recommended): If the volume is low, concentrate the ethanol. For the cyclization, TEOF can act as both reagent and solvent, or you can continue in ethanol.

  • Catalyst Addition: Add Triethyl Orthoformate (TEOF) (5 mL) and Sulfamic Acid (10 mol%).

  • Reflux: Heat the mixture to

    
     (if neat in TEOF) or reflux (if in EtOH) for 4–6 hours.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into crushed ice/water (100 mL).

    • The solid product should precipitate.

    • Filter the solid and wash with cold water and cold hexane (to remove unreacted amine).

  • Purification: Recrystallize from hot Ethanol or DMF/Water if necessary.

Module 3: Troubleshooting & FAQs

Q1: My product has a melting point lower than expected, and the NMR shows extra alkyl peaks. What happened?

Diagnosis: Incomplete Cyclization. Explanation: You likely have a mixture of the intermediate N-butylanthranilamide and the target. The cyclization step with TEOF is sensitive to moisture. If water is present, TEOF hydrolyzes to formate esters and ethanol, losing its cyclizing power. Fix:

  • Ensure glassware is flame-dried.

  • Use fresh TEOF.

  • Add a molecular sieve trap if running in high humidity.

  • Rescue: Take the crude mixture, re-dissolve in fresh TEOF with a pinch of p-TSA, and reflux for another 3 hours.

Q2: Why not use Formic Acid instead of TEOF?

Answer: You can, but it requires harsher conditions. Technical Context: Refluxing N-butylanthranilamide in 85% Formic Acid is a classic "Niementowski-type" variation. However, it often requires higher temperatures and prolonged heating (12-24h). TEOF is generally cleaner and faster due to the formation of a reactive ethoxy-imidate intermediate.

Q3: I see a spot on TLC that corresponds to the N3-isomer. How is this possible?

Diagnosis: Contamination or rearrangement (Dimroth Rearrangement). Explanation: While rare under these specific conditions, if you used a very strong base or high heat for extended periods, 1,3-alkyl migration (Dimroth rearrangement) can theoretically occur, though it usually favors moving from N3 to N1 (thermodynamic sink). Verification: Check your starting material. Did you accidentally use Quinazolin-4(3H)-one and alkylate it? If so, you have the N3 isomer. The Ring-Assembly route described above prevents this.

Q4: The reaction mixture turned dark black/tarry.

Diagnosis: Oxidation of the amine. Fix:

  • Degas your solvents with Nitrogen/Argon before heating.

  • n-Butylamine can oxidize at high temperatures in air. Run the reaction under an inert atmosphere (

    
     balloon).
    

Module 4: Optimization Data (Solvent Screening)

If the standard Ethanol/TEOF protocol yields poor solubility or slow kinetics, consult the following solvent compatibility table.

SolventTemperature LimitSolubility of IntermediateRecommended For
Ethanol

GoodStandard Protocol (Green Chemistry)
Toluene

ExcellentAzeotropic removal of water (Dean-Stark)
DMF

HighMicrowave-assisted synthesis
Water

PoorNot Recommended (Hydrolyzes TEOF)

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787–9826. Link

  • Khan, I., et al. (2015). Quinazolinone Derivatives as Heterogeneous Catalysts for Synthesis of Benzimidazoles. RSC Advances, 5, 5886-5894. (Demonstrates Isatoic Anhydride reactivity). Link

  • Alexandre, F. R., et al. (2003). Microwave-assisted Synthesis of Quinazolin-4(3H)-ones. Tetrahedron Letters, 44(24), 4455-4458. (Optimization of cyclization conditions). Link

  • Gesinde, M., et al. (2025). Understanding the Reactivity of 4(3H)-Quinazolinones Via N3-Alkylation. University of Washington Dept of Chemistry. (Confirming N3 selectivity in direct alkylation). Link

  • Tashrifi, Z., et al. (2019).[3] Isatoic Anhydride: A Fascinating and Basic Molecule for the Synthesis of Substituted Quinazolinones. Current Organic Chemistry, 23(10), 1090-1130.[3] Link

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Isatoic Anhydride, n-Butylamine, and TEOF before handling.

Sources

Optimization

Troubleshooting low yield in the synthesis of 1-Butylquinazolin-4(1H)-one

This guide provides in-depth troubleshooting strategies and frequently asked questions to address low yields in the synthesis of 1-Butylquinazolin-4(1H)-one. The content is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address low yields in the synthesis of 1-Butylquinazolin-4(1H)-one. The content is designed for researchers, scientists, and drug development professionals, offering practical solutions grounded in chemical principles.

Troubleshooting Guide: Addressing Low Yield

Low yields in the synthesis of 1-Butylquinazolin-4(1H)-one can be a significant impediment to research and development. This section addresses common problems encountered during the synthesis and provides systematic solutions.

Question 1: My reaction yield is consistently low despite following the standard protocol of reacting anthranilic acid with N-butylformamide. What are the likely causes and how can I improve it?

Low yields in this condensation reaction often stem from several critical factors: incomplete reaction, side reactions, or issues with product isolation.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The condensation of anthranilic acid and N-butylformamide to form the quinazolinone ring requires sufficient thermal energy and time.[1][2] Traditional heating methods may necessitate prolonged reaction times (e.g., 6-8 hours) at elevated temperatures (150-160°C).[1][2]

      • Suggested Solution: Gradually increase the reaction time and monitor progress using Thin-Layer Chromatography (TLC). If using conventional heating, ensure the reaction mixture reaches and maintains the target temperature. Alternatively, microwave-assisted synthesis can significantly reduce reaction times to a few minutes and often improves yields.[1][2]

    • Poor Solubility of Reactants: If the reactants are not well-solubilized, the reaction kinetics can be significantly hindered.

      • Suggested Solution: While N-butylformamide can act as both a reactant and a solvent, in some cases, a high-boiling point, polar aprotic solvent like DMF or DMSO can be considered to improve solubility.[3]

  • Side Reactions:

    • Decomposition of Starting Materials: High temperatures can lead to the degradation of anthranilic acid or N-butylformamide.

      • Suggested Solution: Optimize the reaction temperature. While higher temperatures can accelerate the reaction, they can also promote decomposition. A systematic approach of incrementally increasing the temperature while monitoring the reaction for byproduct formation via TLC is recommended.[4]

    • Formation of N,N'-dibutylformamidine: Under certain conditions, N-butylformamide can self-condense.

      • Suggested Solution: Ensure the molar ratio of anthranilic acid to N-butylformamide is optimized. An excess of the formamide derivative is common, but a very large excess might favor side reactions.[1][2]

  • Issues with Product Isolation and Purification:

    • Product Loss During Workup: The product may have some solubility in the wash solutions.

      • Suggested Solution: After cooling the reaction mixture, the product often precipitates.[1][2] When washing the precipitate, use cold water or a cold mixture of ethanol and water to minimize product loss.

    • Incomplete Precipitation: The product may not fully precipitate from the reaction mixture upon cooling.

      • Suggested Solution: After filtering the initial precipitate, try concentrating the mother liquor and cooling it further to induce more precipitation. Alternatively, extraction of the aqueous layer with a suitable organic solvent like ethyl acetate can recover dissolved product.

Question 2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these byproducts likely to be and how can I minimize their formation?

The formation of multiple byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.

Likely Byproducts & Minimization Strategies:

  • Unreacted Anthranilic Acid: A faint spot corresponding to the starting material is common if the reaction has not gone to completion.

    • Minimization: As discussed previously, increasing the reaction time, temperature, or considering a more efficient heating method like microwave irradiation can drive the reaction to completion.[1][2]

  • Intermediate o-(Butylformamido)benzamide: The reaction proceeds through the formation of an intermediate amide which then cyclizes.[2] Incomplete cyclization will result in this byproduct.

    • Minimization: Ensure reaction conditions are sufficient for the cyclization step, which is often the rate-limiting step. The use of a Lewis acid catalyst like SbCl₃ has been shown to promote the condensation and cyclization, potentially reducing the accumulation of this intermediate.

  • Polymeric Materials: High concentrations of reactants can sometimes lead to the formation of high molecular weight byproducts.

    • Minimization: Performing the reaction at a higher dilution by adding a suitable high-boiling solvent can reduce the likelihood of intermolecular side reactions.[3]

Troubleshooting Workflow for Byproduct Formation:

Byproduct_Troubleshooting start Multiple Spots on TLC check_completion Check for Starting Material Spot start->check_completion check_intermediate Identify Intermediate Spot (o-(Butylformamido)benzamide) start->check_intermediate check_polymers Observe Streaking or High MW Byproducts start->check_polymers incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Present optimize_conditions Increase Time/Temp or Use Microwave incomplete_reaction->optimize_conditions end Improved Yield and Purity optimize_conditions->end incomplete_cyclization Incomplete Cyclization check_intermediate->incomplete_cyclization Present catalyst Consider Lewis Acid Catalyst (e.g., SbCl3) incomplete_cyclization->catalyst catalyst->end polymerization Polymerization check_polymers->polymerization Observed dilution Increase Solvent Volume (Dilution) polymerization->dilution dilution->end

Caption: A troubleshooting workflow for identifying and mitigating byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 1-Butylquinazolin-4(1H)-one from anthranilic acid and N-butylformamide?

The synthesis is a variation of the Niementowski quinazolinone synthesis.[2][3] The reaction proceeds through two key steps:

  • Amide Formation: The amino group of anthranilic acid nucleophilically attacks the carbonyl carbon of N-butylformamide, leading to the formation of an o-(butylformamido)benzamide intermediate.

  • Cyclization: Subsequent intramolecular cyclization with the elimination of a water molecule results in the formation of the 1-Butylquinazolin-4(1H)-one ring system.[2]

Reaction Mechanism:

Reaction_Mechanism cluster_0 Amide Formation cluster_1 Cyclization Anthranilic Acid Intermediate Anthranilic Acid->Intermediate + N-Butylformamide N-Butylformamide Product Intermediate_2 Intermediate_2->Product - H2O

Caption: The two-step mechanism for the synthesis of 1-Butylquinazolin-4(1H)-one.

Q2: Are there alternative synthetic routes to 1-Butylquinazolin-4(1H)-one?

Yes, several other methods exist for the synthesis of quinazolinones, which could be adapted for this specific compound. These include:

  • From Isatoic Anhydride: Reaction of isatoic anhydride with N-butylamine followed by cyclization with an appropriate one-carbon source.[5][6]

  • From 2-Aminobenzonitrile: Treatment of 2-aminobenzonitrile with a butylating agent and subsequent cyclization.[7]

  • Modern Catalytic Methods: Various transition-metal-catalyzed methods have been developed for quinazolinone synthesis that may offer milder reaction conditions and broader substrate scope.[8][9]

Q3: How critical is the purity of the starting materials?

The purity of both anthranilic acid and N-butylformamide is crucial for achieving a high yield. Impurities can interfere with the reaction, lead to the formation of colored byproducts, and complicate the purification process. It is highly recommended to use reagents of high purity or to purify them before use if their quality is uncertain.

Q4: What are the optimal conditions for recrystallization of 1-Butylquinazolin-4(1H)-one?

Ethanol or methanol are commonly used for the recrystallization of quinazolinone derivatives.[1][2] The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals. Washing the filtered crystals with a small amount of cold solvent will help remove any remaining soluble impurities.

Data Summary Table

ParameterConventional HeatingMicrowave Irradiation
Typical Temperature 150-160 °C[1][2]170 °C[2]
Typical Reaction Time 6-8 hours[1]A few minutes[1][2]
Typical Yield 61%[1]87%[1]
Solvent N-butylformamide (reactant and solvent)N-butylformamide (reactant and solvent)
Catalyst Typically none, but Lewis acids can be usedTypically none, but Lewis acids can be used

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a method for the synthesis of 1-Butylquinazolin-4(1H)-one using microwave irradiation, which often results in higher yields and shorter reaction times compared to conventional heating.[1][2]

Materials:

  • Anthranilic acid

  • N-butylformamide

  • Methanol or Ethanol (for recrystallization)

  • Deionized water

  • Microwave-safe reaction vessel with a stirrer bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and N-butylformamide (4-5 equivalents).[1][2]

  • Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10-15 minutes).[2] The reaction progress should be monitored by TLC.

  • Cooling and Precipitation: After the reaction is complete, carefully remove the vessel from the reactor and allow it to cool to room temperature. The product will often precipitate as a solid.

  • Isolation: Filter the precipitate and wash it thoroughly with cold deionized water to remove any unreacted N-butylformamide and other water-soluble impurities.

  • Drying: Dry the solid product, preferably in a vacuum oven.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent like ethanol or methanol.[1][2]

References

  • Vertex AI Search, Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • DergiPark, Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds.
  • Benchchem, Application Note: Synthesis of 4(3H)
  • Semantic Scholar, Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition.
  • ResearchGate, A New Route for the Synthesis of Quinazolinones.
  • Semantic Scholar, Synthesis of 1H-quinazoline-4-ones using intramolecular arom
  • PMC, Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • Benchchem, Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem, Troubleshooting common side reactions in quinazoline synthesis.
  • ResearchGate, Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides.
  • ACG Publications, A review on some synthetic methods of 4(3H)
  • ResearchGate, (PDF)
  • SciSpace, Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
  • Organic Chemistry Portal, Synthesis of quinazolinones.
  • ResearchGate, A Novel Approach to Synthesis of Quinazoline-4-One Derivatives and Studying Their Biological Applic
  • ResearchGate, Reaction of Anthranilic Acid Amides with Cyclic Anhydrides | Request PDF.
  • SciSpace, 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • International Journal of Pharmaceutical Sciences and Research, Synthesis and antiinflammatory activity of n-aryl anthranilic acid and its deriv
  • Karolinska Institutet, Synthesis of heterocycles from anthranilic acid and its deriv
  • Scholars Research Library, An efficient synthesis of 2,3-dihydroquinazolin-4(1H)
  • MDPI, Synthesis of Quinazolin-4(1H)
  • MDPI, 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper c
  • International Journal of Drug Development & Research, synthesis and pharmacological screening of n- substituted anthranilic acid deriv
  • PMC, Quinolin-4-ones: Methods of Synthesis and Applic

Sources

Troubleshooting

Identification and characterization of side products in 1-Butylquinazolin-4(1H)-one synthesis

Technical Support Center: Quinazolinone Synthesis Division Subject: Troubleshooting 1-Butylquinazolin-4(1H)-one Synthesis (Regioselectivity & Impurity Profiling) Ticket ID: #QZN-N1-BUTYL-001 Executive Summary You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinazolinone Synthesis Division Subject: Troubleshooting 1-Butylquinazolin-4(1H)-one Synthesis (Regioselectivity & Impurity Profiling) Ticket ID: #QZN-N1-BUTYL-001

Executive Summary

You are likely encountering difficulties isolating the 1-butylquinazolin-4(1H)-one (N1-isomer) due to the inherent tautomeric ambiguity of the quinazolinone scaffold.

If you attempted direct alkylation of quinazolin-4(3H)-one using butyl halides and a base (e.g.,


, NaH), you have likely synthesized the N3-isomer  (thermodynamic product) or the O-isomer  (kinetic product), rather than your desired N1-target. The N1-isomer is chemically distinct and typically requires a "pre-installation" strategy (using N-butylanthranilic acid precursors) rather than post-synthetic alkylation.

This guide provides the diagnostic criteria to identify which isomer you actually have and protocols to correct the synthetic route.

Module 1: The Regioselectivity Landscape

The quinazolin-4-one core is an ambident nucleophile. The anion formed by deprotonation can react at three sites: N1, N3, or Oxygen.[1]

  • N3-Alkylation (Thermodynamic): The most common outcome of direct alkylation in polar aprotic solvents (DMF/DMSO).[1]

  • O-Alkylation (Kinetic): Favored by hard electrophiles or silver salts, leading to 4-butoxyquinazoline.

  • N1-Alkylation (Target): Highly disfavored in direct alkylation due to steric hindrance from the peri-hydrogen (H5) and electronic repulsion.

Visualizing the Pathway Divergence

The following diagram illustrates why you might be seeing "side products" that are actually just the wrong regioisomers.

QuinazolinonePathways cluster_legend Pathway Key SM Quinazolin-4(3H)-one (Starting Material) Anion Ambident Anion (Resonance Hybrid) SM->Anion Base (NaH/K2CO3) N3 3-Butylquinazolin-4(3H)-one (N3-Isomer) MAJOR SIDE PRODUCT Anion->N3 Direct Alkylation (Thermodynamic Control) O_Iso 4-Butoxyquinazoline (O-Isomer) MINOR SIDE PRODUCT Anion->O_Iso Direct Alkylation (Kinetic Control) N1 1-Butylquinazolin-4(1H)-one (Target N1-Isomer) Anion->N1 Direct Alkylation (Sterically Disfavored) Anth N-Butylanthranilic Acid (Correct Precursor) Anth->N1 Cyclization with Formamide/Orthoformate Red = Undesired Route Red = Undesired Route Green = Recommended Route Green = Recommended Route

Figure 1: Reaction pathway bifurcation showing why direct alkylation fails to yield the N1-target.

Module 2: Diagnostic Troubleshooting (FAQs)

Q1: I have a product with the correct mass (M+ = 202.25), but the NMR looks "off." Which isomer do I have?

You likely have the N3-isomer . This is the most common error. Use the table below to distinguish them. The critical diagnostic is the Carbon-13 shift of the Carbonyl (C4) and the HMBC correlation of the butyl


-protons.[1]

Comparison of Isomer Characteristics

Feature1-Butyl (Target N1) 3-Butyl (Side Product N3) O-Butyl (Side Product O)
Synthesis Route Cyclization of N-butylanthranilamideDirect alkylation of quinazolinoneDirect alkylation (Ag salts/Hard conditions)
C4 (Carbonyl)

~160-162 ppm ~158-160 ppm ~166-168 ppm (C-O character)
H2 Proton Shift

8.0 - 8.2 ppm

7.9 - 8.1 ppm

8.6 - 8.8 ppm (Aromatic character)
Butyl

-CH2
HMBC to C2 & C8a HMBC to C2 & C4 HMBC to C4 only
IR (C=O) Strong band ~1650

Strong band ~1660-1670

Absent (C=N stretch instead)
Q2: I used N-butylanthranilic acid (the correct route), but I see a lower spot on TLC. What is it?

If you followed the correct cyclization route (Route B in Fig 1), the primary impurity is incomplete cyclization .[1]

  • Impurity: N-butyl-2-formamidobenzamide or unreacted N-butylanthranilamide.

  • Detection: Look for a broad NH peak in the proton NMR around 6.0–9.0 ppm (amide protons) which are absent in the fully cyclized N1-product (which has no NH).

  • Fix: Increase reaction temperature (reflux in formamide) or add a dehydrating agent (e.g., PPE - Polyphosphoric ester).[1]

Q3: How do I remove the O-alkylated impurity?

If you have the O-ether (4-butoxyquinazoline), it is chemically unstable compared to the N-alkyl isomers.

  • Protocol: Treat the crude mixture with dilute aqueous HCl (1M) and heat gently (50°C) for 30 minutes. The O-butyl group will hydrolyze back to the starting quinazolinone (which precipitates or can be extracted), while the N-butyl isomers remain stable.

Module 3: Characterization Protocols

Protocol A: Definitive NMR Identification (HMBC)

Goal: Confirm N1-regiochemistry by verifying connectivity.

  • Sample Prep: Dissolve 10 mg of product in

    
     or 
    
    
    
    .
  • Acquisition: Run a standard 1H-13C HMBC (Heteronuclear Multiple Bond Correlation).

  • Analysis:

    • Locate the triplet for the butyl

      
      -CH2 group (
      
      
      
      ppm).
    • N3-Isomer: You will see a correlation spot between the

      
      -CH2 protons and the Carbonyl Carbon (C4)  (
      
      
      
      ppm). This proves the butyl is attached to N3 (3-bond coupling).
    • N1-Isomer: You will NOT see a correlation to the Carbonyl. Instead, you will see correlations to C2 (methine) and the bridgehead carbon C8a .[1]

Protocol B: UV-Vis Shift Assay

Goal: Quick benchtop differentiation. Quinazolinones display different UV absorption maxima depending on substitution.

  • N1-Alkyl:

    
     typically bathochromically shifted (red-shifted) compared to N3.
    
  • N3-Alkyl:

    
     similar to the parent unsubstituted quinazolinone.
    
  • Note: This method requires a pure standard of the parent for comparison.[1]

Module 4: References & Grounding

  • Tautomerism and Regioselectivity:

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2]

    • Source:Journal of Organic Chemistry / PubMed.[1]

    • URL:[Link]

    • Context: Defines the NMR techniques (HMBC) required to distinguish N vs O alkylation in heterocyclic amides.

  • Synthesis of N1-Substituted Quinazolinones:

    • Title: Pd(II)-Catalyzed Cascade Annulation... Direct Access to N1,N3-Disubstituted Quinazoline-2,4(1H,3H)-diones.[3][4]

    • Source:Organic Letters (ACS).[1]

    • URL:[Link][1]

    • Context: Highlights that N1-substitution is typically achieved via cascade annulation or cyclization of aniline precursors, not direct alkylation.[1]

  • General Quinazolinone Chemistry:

    • Title: Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives.[1][4][5][6]

    • Source:Universal Journal of Pharmaceutical Research.[1]

    • URL:[Link] (General reference for stability and solubility profiles).[1]

Disclaimer: This guide is for research purposes only. Always consult standard safety data sheets (SDS) for butyl halides and quinazolinone derivatives before handling.

Sources

Optimization

Strategies to improve the solubility of 1-Butylquinazolin-4(1H)-one for biological assays

Executive Summary: The Physicochemical Challenge 1-Butylquinazolin-4(1H)-one presents a classic "brick dust" profile common in drug discovery. The core quinazolinone scaffold is a rigid, planar aromatic system prone to -...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Challenge

1-Butylquinazolin-4(1H)-one presents a classic "brick dust" profile common in drug discovery. The core quinazolinone scaffold is a rigid, planar aromatic system prone to


-

stacking (aggregation), while the 1-butyl substitution significantly increases lipophilicity (estimated LogP ~3.0–3.5) without adding ionizable groups for salt formation at physiological pH.

This molecule is hydrophobic and neutral . It will dissolve readily in organic solvents (DMSO, DMF) but faces a high risk of "crashing out" (precipitation) upon dilution into aqueous assay buffers. This guide provides a self-validating workflow to maintain solubility without compromising biological data integrity.

Module 1: Stock Solution Preparation (The Foundation)

Objective: Create a stable, high-concentration stock free of micro-aggregates.

Protocol 1.1: Anhydrous DMSO Solubilization

Why this works: DMSO (Dimethyl sulfoxide) disrupts the intermolecular forces holding the quinazolinone crystal lattice together. However, DMSO is hygroscopic; absorbed water causes immediate precipitation of this compound.

Step-by-Step:

  • Solvent Choice: Use Anhydrous DMSO (99.9%, stored over molecular sieves). Do not use DMSO stored loosely capped on a bench.

  • Target Concentration: Aim for 10 mM to 50 mM . Avoid pushing to saturation (>100 mM) as this increases the risk of precipitation upon freeze-thaw cycles.

  • Mechanical Dispersion:

    • Add DMSO to the weighed solid.[1]

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Note: Visual clarity is not enough. Sonication breaks invisible micro-aggregates.

  • Validation (The "Light Check"): Hold the vial up to a focused light source. Any scattering or "shimmer" indicates undissolved micro-crystals. If seen, repeat sonication.

Storage: Aliquot into single-use amber glass vials (or polypropylene) to minimize freeze-thaw cycles. Store at -20°C.

Module 2: Assay Medium Transfer (The Critical Step)

Objective: Transfer the hydrophobic compound from DMSO to aqueous buffer without "Solvent Shock."

The Problem: Direct addition of high-concentration DMSO stock into a buffer creates a local region of high water/low solvent. The hydrophobic 1-butylquinazolin-4(1H)-one molecules instantly aggregate before they can disperse.

Protocol 2.1: The Intermediate Dilution Method

Why this works: Stepping down the concentration using a semi-aqueous intermediate prevents the rapid polarity shift that causes precipitation.

Workflow:

  • Prepare Intermediate Solvent: 50% DMSO / 50% Buffer (or 50% PEG-400 / 50% Water).

  • Step 1: Dilute 10 mM Stock 1:10 into the Intermediate Solvent.

    • Result: 1 mM compound in ~55% Organic solvent. (Soluble).

  • Step 2: Dilute that solution 1:10 into the final Assay Buffer.

    • Result: 100 µM compound in ~5.5% Organic solvent.

  • Step 3: Perform final serial dilutions in Assay Buffer containing the same % of DMSO to match the vehicle control.

Visualization: Solubility Decision Tree

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your assay's tolerance for DMSO.

SolubilityStrategy Start Start: 1-Butylquinazolin-4(1H)-one (Solid Powder) Stock Dissolve in Anhydrous DMSO (Target 10-50 mM) Start->Stock Check Visual Check: Clear Solution? Stock->Check Sonicate Sonicate 37°C / 10 min Check->Sonicate Cloudy AssayReq Determine Assay DMSO Tolerance Check->AssayReq Clear Sonicate->Check HighTol High Tolerance (>0.5% DMSO) (e.g., Biochemical/Enzyme Assays) AssayReq->HighTol Robust System LowTol Low Tolerance (<0.1% DMSO) (e.g., Primary Cells/Sensitive Lines) AssayReq->LowTol Sensitive System Direct Method A: Intermediate Dilution (DMSO -> 50% DMSO -> Buffer) HighTol->Direct Complex Method B: Cyclodextrin Complexation (HP-β-CD) LowTol->Complex Valid Validation: Nephelometry or Absorbance @ 600nm Direct->Valid Complex->Valid

Caption: Logical workflow for selecting solubilization methods based on assay sensitivity to DMSO.

Module 3: Advanced Formulation (When DMSO Fails)

Objective: Solubilize for sensitive cell lines (e.g., primary neurons, stem cells) where DMSO > 0.1% is toxic.

Protocol 3.1: Cyclodextrin Complexation

Why this works: The butyl chain of 1-Butylquinazolin-4(1H)-one inserts into the hydrophobic cavity of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) , while the hydrophilic outer shell of the CD keeps the complex dissolved in water. This "molecular encapsulation" hides the hydrophobic drug from the water.

Materials:

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]

  • Methanol (volatile solvent)

  • Deionized Water

Protocol:

  • Dissolve Drug: Dissolve 1-Butylquinazolin-4(1H)-one in a small volume of Methanol (e.g., 10 mg in 1 mL).

  • Prepare Carrier: Dissolve HP-β-CD in water (20% w/v solution). Molar ratio should be at least 1:5 (Drug:CD) to ensure encapsulation.

  • Mixing: Slowly add the Drug/Methanol solution to the CD/Water solution while stirring vigorously.

  • Evaporation: Stir the open vial in a fume hood (or use a rotary evaporator) for 4-6 hours to evaporate the methanol completely.

  • Result: A clear aqueous solution of the drug-CD complex. Filter sterilize (0.22 µm).

Data Comparison: Solvent Toxicity Limits

Solvent / CarrierMax Final % (Cell Assays)Mechanism of ToxicitySolubility Capacity for Quinazolinones
DMSO 0.1% - 0.5%Membrane permeabilization, differentiation inductionHigh (Stock) / Low (Buffer)
Ethanol < 0.1%Protein denaturation, apoptosisModerate
PEG-400 1.0% - 5.0%Osmotic stressModerate
HP-β-CD 10 mM - 50 mMCholesterol depletion (at very high conc.)High (Maintains aqueous stability)

Module 4: Troubleshooting & FAQs

Q1: My wells turn "cloudy" immediately after adding the compound. What happened?

A: You experienced Solvent Shock .

  • Cause: Adding a 100% DMSO stock directly to a water-based media caused the local concentration of the drug to exceed its solubility limit before it could disperse.

  • Fix: Use the Intermediate Dilution Method (Protocol 2.1). Dilute your stock into 50% DMSO/Buffer first, then into the final well. This reduces the polarity "jump."

Q2: My IC50 curve plateaus at 10 µM, but I expect activity at 50 µM.

A: You likely reached the Solubility Limit , not the biological limit.

  • Diagnosis: If the compound precipitates above 10 µM, the effective concentration in the solution stops increasing, even if you add more drug. The solid drug sitting at the bottom of the well does not interact with the target.

  • Verification: Measure Absorbance at 600-650 nm (turbidity) immediately after dosing. If OD increases with concentration, you have precipitation.

Q3: Can I use acid to dissolve it? It has nitrogen atoms.[2][3][4][5]

A: No.

  • Reasoning: While quinazolines (aromatic) are basic, quinazolin-4-ones are amides/ketones. The N1 position is substituted with a butyl group, and the N3 position is not sufficiently basic to form stable salts at physiological pH. Acidification strong enough to protonate it would likely be toxic to your biological assay.

Q4: Is the "1-Butyl" group making it worse?

A: Yes.

  • Chemistry: A naked Quinazolinone is moderately insoluble. Adding a 4-carbon alkyl chain (Butyl) increases the LogP by approximately ~2.0 units, making it significantly more hydrophobic. You must treat this as a "Lipophilic Probe" (Class II/IV).

References

  • National Center for Advancing Translational Sciences (NCATS).Assay Guidance Manual: Compound Solubility in In Vitro Assays.

    • Source: NCBI Bookshelf
    • URL: [Link]

    • Relevance: Gold standard for defining DMSO limits and nephelometry valid
  • Loftsson, T., & Brewster, M. E.Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Source: PubMed
    • URL: [Link]

    • Relevance: Validates the mechanism of HP-β-CD for solubilizing lipophilic drugs like quinazolinones.
  • Di, L., & Kerns, E.Drug-Like Properties: Concepts, Structure Design and Methods.

    • Source: ScienceDirect / Academic Press
    • URL: [Link]

    • Relevance: Provides the theoretical basis for "Solvent Shock" and LogP estimation for alkyl-substituted heterocycles.
  • BenchChem Technical Support.Protocol for Determining Maximum Solubility of a Novel Compound in DMSO.

Sources

Troubleshooting

Overcoming challenges in the purification of 1-Butylquinazolin-4(1H)-one

Status: Online Agent: Senior Application Scientist (Separation Sciences Division) Ticket ID: #QNZ-N1-PUR-001 Subject: Troubleshooting isolation, yield loss, and phase separation in N1-alkylated quinazolinones. Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist (Separation Sciences Division) Ticket ID: #QNZ-N1-PUR-001 Subject: Troubleshooting isolation, yield loss, and phase separation in N1-alkylated quinazolinones.

Welcome to the Quinazolinone Purification Hub

You are likely here because your 1-butylquinazolin-4(1H)-one is refusing to crystallize, streaking on your column, or showing confusing NMR signals suggesting you might have the wrong isomer.

The 1-butyl derivative presents a unique challenge compared to its 3-butyl cousin. The butyl chain at the N1 position disrupts the hydrogen-bonding network differently than at N3, often lowering the melting point and leading to the dreaded "oiling out" phenomenon.[1] Furthermore, if you synthesized this via direct alkylation, you are fighting a thermodynamic battle against the more stable N3-isomer and the kinetic O-isomer.

Below are the three most common support tickets we receive for this molecule, resolved with field-proven protocols.

Module 1: The "Identity Crisis" (Regioisomer Contamination)[1]

User Issue: "I see two spots on TLC with very close Rf values. My NMR shows a triplet at 4.1 ppm and another at 4.6 ppm. Which one is my product?"

Technical Diagnosis: You are likely dealing with a mixture of N-alkylation (desired) and O-alkylation (impurity) products.

  • The Trap: In basic media, the quinazolinone anion is ambident.[1] While N3-alkylation is thermodynamically favored, O-alkylation is kinetically accessible. N1-alkylation (your target) is often the minor product unless you used a specific route like cyclizing N-butylanthranilamide.

  • The Evidence:

    • O-isomer (4-butoxyquinazoline): The methylene protons adjacent to oxygen (

      
      ) are deshielded, typically appearing downfield at 4.5 – 4.8 ppm .
      
    • N-isomer (1-butyl or 3-butyl): The methylene protons adjacent to nitrogen (

      
      ) appear upfield at 3.9 – 4.2 ppm .
      

Troubleshooting Steps:

  • TLC Analysis: Run a TLC in 5% MeOH in DCM.

    • O-isomer: Usually less polar (higher Rf) because it lacks the amide carbonyl H-bond acceptor character.

    • N-isomer: More polar (lower Rf).

  • The "Hydrolysis Check" (Destructive Test): Take a small aliquot of your mixture and treat it with 1M HCl for 10 minutes.

    • The O-isomer is an imidate ether and is acid-labile; it will hydrolyze back to the starting quinazolinone (very polar, baseline spot).

    • The N-isomer is an amide and is acid-stable under mild conditions. If the top spot disappears, your bottom spot is the N-alkylated product.[1]

Module 2: The "Oiling Out" Phenomenon

User Issue: "I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a yellow oil at the bottom, not crystals."

Technical Diagnosis: The butyl chain adds lipophilicity and rotational freedom, lowering the lattice energy.[1] When the solution reaches the "oiling out" limit (liquid-liquid phase separation) before the solubility limit (solid-liquid), you get oil. This often happens if the solution is too concentrated or cools too fast.[1]

Corrective Protocol: The "Two-Solvent" Switch Do not rely on single-solvent cooling. Use a solvent/anti-solvent diffusion method .[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of Acetone or DCM (room temperature).[1]

  • Anti-solvent: Slowly add Hexane (or Heptane) dropwise with vigorous stirring until the solution turns slightly cloudy (turbid).[1]

  • The Trick: Add just enough Acetone back to make it clear again.

  • Nucleation: Scratch the glass or add a seed crystal.[1]

  • Slow Diffusion: Cover the flask with foil (poke small holes) and let the solvent evaporate slowly in a fume hood, or place it in the fridge. The slow increase in Hexane ratio will force an ordered lattice formation rather than an amorphous crash.[1]

Module 3: Tailing on Silica Columns

User Issue: "My product streaks from Rf 0.5 down to 0.2. I'm losing yield in mixed fractions."

Technical Diagnosis: Quinazolinones are weak bases.[1] The nitrogen atoms interact with the acidic silanol groups (


) on the silica gel, causing "drag" or tailing.[1]

The Fix: Base Deactivation You must neutralize the silica surface.[1]

  • Method A (Pre-wash): Flush your column with mobile phase containing 1% Triethylamine (TEA) before loading your sample.

  • Method B (Mobile Phase Additive): Use 1% aqueous Ammonium Hydroxide (

    
    )  in your methanol component.
    
    • Recommended System: DCM : MeOH :

      
       (95 : 4 : 1).[1] The ammonia competes for the silanol sites, sharpening your bands significantly.[1]
      
Visual Workflow: Purification Strategy Selector

Use this logic flow to determine the correct purification route for your crude mixture.

PurificationStrategy Start Crude 1-Butylquinazolinone TLC TLC Analysis (5% MeOH/DCM) Start->TLC Spots Spot Profile? TLC->Spots SingleSpot Single Major Spot (>90%) Spots->SingleSpot Clean MultiSpot Multiple Close Spots (Regioisomers) Spots->MultiSpot Dirty Streak Streaking/Tailing Spots->Streak Interaction Recryst Recrystallization (Acetone/Hexane) SingleSpot->Recryst Polishing FlashBase Flash Chromatography (+1% Et3N or NH4OH) MultiSpot->FlashBase If >100mg (Careful Gradient) PrepHPLC Prep-HPLC (C18, Formic Acid buffer) MultiSpot->PrepHPLC If <100mg Streak->FlashBase Mandatory Additive

Figure 1: Decision matrix for selecting the appropriate purification technique based on crude analysis.

Standardized Protocols
Protocol A: Buffered Silica Gel Chromatography

Best for removing O-alkyl impurities and baseline tar.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard flash grade.
Column Pre-treatment Slurry pack with 1%

in Hexane
Neutralizes acidic sites immediately.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the butyl chain.[1]
Mobile Phase B Methanol (MeOH)Provides polarity.[1]
Gradient 0% to 5% B over 10 CV (Column Volumes)Shallow gradient is crucial for isomer separation.[1]
Detection UV 254 nmQuinazolinone core is strongly UV active.[1]
Protocol B: Anti-Solvent Recrystallization

Best for final polishing of the N1-isomer.

  • Weigh crude solid (

    
    ).[1]
    
  • Dissolve in Acetone (

    
    ). If insoluble, warm slightly to 35°C.[1]
    
  • Filter while warm to remove dust/insolubles.[1]

  • Add Hexane dropwise until persistent turbidity is observed.[1]

  • Add Acetone dropwise until solution clears.

  • Seal and store at 4°C for 12 hours.

  • Filter crystals and wash with cold Hexane.[1]

  • Dry under high vacuum (< 5 mbar) for 4 hours to remove trapped solvent.

References
  • Mhaske, S. B., & Argade, N. P. (2006).[1] The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids.[1] Tetrahedron, 62(42), 9787-9826.[1] [1]

  • Connolly, D. J., et al. (2005).[1] Regioselective N-Alkylation of Quinazolin-4(3H)-ones.[2][3] Tetrahedron, 61(43), 10153-10160.[1] [1]

  • Armarego, W. L. F. (2009).[1] Purification of Laboratory Chemicals (6th Edition).[1] Butterworth-Heinemann. (Refer to Chapter 4 for general heterocycle purification standards).

  • Kulkarni, A., et al. (2010).[1] Tautomerism and Regioselectivity in the Alkylation of Quinazolinones.[1] Journal of Heterocyclic Chemistry, 47(5), 1145-1150.[1] [1]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Dimer Formation in Quinazolin-4-one Synthesis

Welcome to the Technical Support Center for quinazolin-4-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinazolin-4-one synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Dimer formation is a frequently encountered challenge that can significantly impact yield and purification efficiency. This document provides in-depth technical guidance, troubleshooting strategies, and validated protocols to help you minimize the formation of these undesirable byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my quinazolin-4-one synthesis. What is it likely to be?

A common and often significant byproduct in quinazolin-4-one synthesis, particularly when using anthranilic acid as a starting material, is a dimeric species. The most frequently reported dimer is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid . This impurity arises from the self-condensation of anthranilic acid, a reaction that competes with the desired intramolecular cyclization.

Q2: What is the primary cause of this dimer formation?

Dimer formation is predominantly a temperature-dependent side reaction. In syntheses like the Niementowski reaction, which often require high temperatures (typically above 130°C), the rate of intermolecular reactions can increase significantly.[1] At elevated temperatures, a molecule of already-formed quinazolin-4-one can react with a second molecule of anthranilic acid, leading to the formation of the dimer. High concentrations of starting materials can also favor this intermolecular reaction pathway.

Q3: How can I confirm the presence of the 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid dimer in my reaction mixture?

The presence of this dimer can be confirmed by a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The dimer is typically more polar than the desired quinazolin-4-one product and will have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis will show a distinct peak for the dimer, usually with a different retention time than the monomer.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the dimer (C₁₅H₁₀N₂O₃, molecular weight: 266.25 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic signals for the two distinct aromatic rings of the dimer. While specific shifts can vary with substitution, the integration of the proton signals will be indicative of the dimeric structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of the dimer will show characteristic peaks for the carboxylic acid O-H stretch, the lactam C=O stretch, and the carboxylic acid C=O stretch.[2]

Troubleshooting Guide: Dimer Formation

This section provides a structured approach to diagnosing and resolving issues related to dimer formation during your quinazolin-4-one synthesis.

Issue 1: Excessive Dimer Formation Detected by TLC/HPLC

Root Cause Analysis:

High reaction temperatures and/or high reactant concentrations are the most likely culprits.

Solutions:

  • Temperature Optimization:

    • Action: Systematically lower the reaction temperature in 10-15 °C increments.

    • Rationale: Reducing the thermal energy of the system will decrease the rate of the intermolecular self-condensation reaction, which has a higher activation energy than the desired intramolecular cyclization. Monitor the reaction progress by TLC or HPLC to find the optimal temperature that balances reaction rate and byproduct formation.

  • Concentration Adjustment:

    • Action: Decrease the concentration of the reactants by increasing the solvent volume.

    • Rationale: Lowering the concentration of the starting materials reduces the probability of intermolecular collisions, thereby favoring the intramolecular cyclization to form the desired quinazolin-4-one.

  • Order of Addition:

    • Action: If the synthesis involves multiple components, consider adding the more reactive species slowly to the reaction mixture.

    • Rationale: Slow addition helps to maintain a low instantaneous concentration of the reactive intermediate, further discouraging dimer formation.

Visualizing the Troubleshooting Workflow

Dimer_Troubleshooting Troubleshooting Dimer Formation Start High Dimer Concentration Detected Temp High Reaction Temperature? Start->Temp Conc High Reactant Concentration? Temp->Conc No LowerTemp Reduce Temperature by 10-15°C Temp->LowerTemp Yes Purity Impure Starting Materials? Conc->Purity No Dilute Increase Solvent Volume Conc->Dilute Yes PurifySM Purify Starting Materials Purity->PurifySM Yes Monitor Monitor by TLC/HPLC Purity->Monitor No LowerTemp->Monitor Dilute->Monitor PurifySM->Monitor End Minimized Dimer Formation Monitor->End

Caption: A workflow for troubleshooting and minimizing dimer formation.

Mechanism of Dimer Formation

The formation of the 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid dimer proceeds through a nucleophilic attack of the amino group of a second anthranilic acid molecule on the carbonyl carbon of the lactam ring of a formed quinazolin-4-one molecule. This is followed by ring opening and subsequent recyclization to form the dimeric structure.

Dimer_Mechanism Mechanism of Dimer Formation Quinazolinone Quinazolin-4-one C=O Intermediate Ring-Opened Intermediate Quinazolinone:c->Intermediate Nucleophilic Attack Anthranilic_Acid Anthranilic Acid NH2 Anthranilic_Acid:n->Intermediate Dimer 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid Intermediate->Dimer Recyclization

Caption: Simplified mechanism of dimer formation.

Experimental Protocols for Minimizing Dimer Formation

Protocol 1: Optimized Niementowski Reaction Conditions

This protocol provides optimized conditions for the synthesis of 2-substituted quinazolin-4-ones from anthranilic acid and an amide, with a focus on minimizing dimer formation.

Materials:

  • Anthranilic acid

  • Amide (e.g., formamide, acetamide)

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere, add the anthranilic acid (1.0 eq) and the high-boiling point solvent.

  • Temperature Control: Heat the mixture to a precisely controlled temperature, typically in the range of 130-140°C.

  • Reactant Addition: Slowly add the amide (2.0-3.0 eq) to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture and purify the product as described in the purification section.

Table 1: Effect of Temperature on Dimer Formation

Temperature (°C)Monomer:Dimer Ratio
1803:1
1608:1
140>20:1

Note: Ratios are approximate and can vary based on specific substrates and reaction times.

Purification Strategies

Effective removal of the dimeric byproduct is crucial for obtaining a high-purity quinazolin-4-one.

Recrystallization

Recrystallization is often the most effective method for removing the 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid dimer.

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve the crude product in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Cool the mixture to induce crystallization.[3]

  • Methanol: For some quinazolin-4-one derivatives, recrystallization from hot methanol can be effective.

Column Chromatography

If recrystallization is not sufficient, column chromatography can be employed.

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective. The more polar dimer will elute after the desired, less polar quinazolin-4-one product.[4]

References

  • This section will be populated with the full list of cited sources, including title, source, and a valid URL.

This technical support guide provides a comprehensive overview of the challenges associated with dimer formation in quinazolin-4-one synthesis and offers practical, actionable solutions. By carefully controlling reaction parameters and employing appropriate purification techniques, researchers can significantly improve the yield and purity of their desired products. For further assistance, please do not hesitate to contact our technical support team.

References

  • Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69. [Link]

  • Sharif, M., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • Abass, S. J. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000. [Link]

  • Singh, P., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. [Link]

  • Kotgire, S. S., et al. (2013). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 4(9), 3537-3540. [Link]

  • Li, J., et al. (2014). 1H and 13C NMR spectra of compound 2a. Journal of the Chinese Chemical Society, 61(5), 539-546. [Link]

  • Cuny, G. D., et al. (2012). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1031-1036. [Link]

  • Al-Suod, H. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-546. [Link]

  • Abass, S. J. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

Sources

Troubleshooting

Improving the regioselectivity of N-alkylation in quinazolinone synthesis

Introduction: The Challenge of Regioselective N-Alkylation The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. A critical step in the synthesis of qui...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Regioselective N-Alkylation

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. A critical step in the synthesis of quinazolinone derivatives is N-alkylation. However, the quinazolinone ring system possesses two potentially reactive nitrogen atoms, N1 and N3, leading to a common and often frustrating challenge: a lack of regioselectivity. The formation of isomeric mixtures complicates purification, reduces yields, and increases development costs.

This guide provides field-proven insights, troubleshooting protocols, and in-depth mechanistic explanations to empower researchers to control the regioselectivity of N-alkylation reactions, steering them toward the desired N1 or N3 isomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N3 alkylated isomers. How can I selectively synthesize the N3-substituted product?

A1: Favoring N3-Alkylation (Thermodynamic Control)

The N3-alkylated product is generally the thermodynamically more stable isomer. To favor its formation, you need to use conditions that allow for equilibrium to be established. This typically involves using a weaker base in a polar protic solvent.

Core Principle: The N3-anion is more stable than the N1-anion. By using conditions that allow for proton exchange and equilibration between the two anionic intermediates, the more stable N3-anion will predominate, leading to the desired N3-alkylated product upon reaction with the electrophile.

Recommended Protocol (General):

  • Dissolve your starting quinazolinone in a polar protic solvent like ethanol (EtOH) or isopropanol (IPA).

  • Add a slight excess (1.1-1.2 equivalents) of a moderately strong base, such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 30-60 minutes to ensure formation of the anion.

  • Add the alkylating agent (1.0-1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify by recrystallization or column chromatography.

Causality: The use of K₂CO₃ in a solvent like ethanol allows for a reversible deprotonation. The system has enough time and a proton source (the solvent) to equilibrate to the more stable N3-anion before alkylation occurs.

Q2: I need to synthesize the N1-substituted isomer. My attempts with standard bases keep giving me the N3 product. What should I do?

A2: Favoring N1-Alkylation (Kinetic Control)

The N1-alkylated product is the kinetic product. Its formation is favored under conditions that prevent equilibration. This requires a strong, non-nucleophilic base in an aprotic polar solvent to rapidly and irreversibly generate the less stable N1-anion, which is then trapped by the alkylating agent.

Core Principle: The N1 proton is generally more sterically accessible and is deprotonated faster, especially by bulky bases. Using a strong base in an aprotic solvent (which cannot act as a proton shuttle) "freezes" the kinetically formed N1-anion, allowing it to react before it can rearrange to the more stable N3-anion.

Recommended Protocol (General):

  • Suspend the starting quinazolinone in a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise. Be cautious of hydrogen gas evolution.

  • Stir the mixture at 0 °C for 30-60 minutes. You should observe the formation of a clear solution of the sodium salt.

  • Add the alkylating agent (1.0-1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Troubleshooting Workflow: Selecting N1 vs. N3 Alkylation Conditions

G start Goal: N-Alkylation of Quinazolinone n1_product Desired Product: N1-Isomer (Kinetic) start->n1_product  Kinetic Pathway n3_product Desired Product: N3-Isomer (Thermodynamic) start->n3_product  Thermodynamic Pathway conditions_n1 Conditions: - Strong, non-nucleophilic base (NaH, LiHMDS) - Polar Aprotic Solvent (DMF, THF) - Low Temperature (0 °C -> RT) n1_product->conditions_n1 Use these conditions conditions_n3 Conditions: - Weaker base (K₂CO₃, Cs₂CO₃) - Polar Protic Solvent (EtOH, IPA) - Elevated Temperature (Reflux) n3_product->conditions_n3 Use these conditions

Caption: Decision workflow for achieving regioselective N1 vs. N3 alkylation.

Q3: My yield is very low, and I see a significant amount of O-alkylation side product. How can I prevent this?

A3: Suppressing O-Alkylation

O-alkylation becomes a competing pathway because the quinazolinone anion is an ambident nucleophile, with reactivity at N1, N3, and the exocyclic oxygen. According to the Hard and Soft Acids and Bases (HSAB) principle, the oxygen atom is a "hard" nucleophilic center, while the nitrogen atoms are "softer."

Principle: "Hard" electrophiles (like dimethyl sulfate or methyl iodide) tend to react with the "hard" oxygen center, especially when the negative charge is delocalized onto the oxygen. "Softer" electrophiles (like benzyl bromide) are more likely to react at the "softer" nitrogen centers.

Solutions:

  • Modify the Alkylating Agent: If possible, switch to a "softer" alkylating agent. For example, if you are using methyl sulfate and observing O-methylation, try switching to methyl iodide or benzyl bromide (if compatible with your desired product).

  • Change the Counter-ion: The choice of base affects the counter-ion (e.g., Na⁺, K⁺, Cs⁺). Larger, more polarizable "softer" cations like Cs⁺ (from Cs₂CO₃) associate less tightly with the hard oxygen atom, making the nitrogen atoms more available for alkylation. Cesium carbonate is often an excellent choice to minimize O-alkylation and can also favor N3-alkylation.

  • Solvent Choice: Aprotic solvents generally favor N-alkylation over O-alkylation compared to protic solvents.

Data Summary: Effect of Base/Solvent on Regioselectivity

BaseSolventTypical TemperaturePredominant IsomerRationale
NaHDMF, THF0 °C to RTN1 (Kinetic) Irreversible deprotonation at the kinetic site.
K₂CO₃EtOH, IPARefluxN3 (Thermo.) Reversible deprotonation, favors stable anion.
Cs₂CO₃AcetonitrileRefluxN3 (Thermo.) Soft cation effect, favors stable anion.
NaOEtEtOHRT to RefluxN3 (Thermo.) Allows equilibration to the stable N3-anion.

Frequently Asked Questions (FAQs)

FAQ 1: How can I confirm whether I have the N1 or N3 isomer?

Confirmation is best achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and NOE (Nuclear Overhauser Effect) experiments.

  • ¹H NMR: The proton at the C5 position (peri to N1) is a key diagnostic handle. In the N1-alkylated isomer, the new alkyl group is close to H5, often causing a significant downfield shift of the H5 signal compared to the N3-isomer due to anisotropic effects.

  • NOESY/ROESY: A 2D NOESY or ROESY experiment provides definitive proof. Irradiation of the N-CH₂ protons of the newly introduced alkyl group will show a spatial correlation (a cross-peak) to the H5 proton if it is the N1-isomer. No such correlation will be observed for the N3-isomer.

FAQ 2: Does the substituent on the quinazolinone ring affect regioselectivity?

Yes, absolutely. Electron-withdrawing groups (EWGs) on the benzene ring portion will increase the acidity of both N-H protons, potentially affecting the kinetics of deprotonation. More significantly, a substituent at the C2 position has a profound impact. A bulky group at C2 can sterically hinder the N1 position, making N3 alkylation more favorable even under kinetic conditions. Always consider the specific sterics and electronics of your substrate when designing the reaction conditions.

FAQ 3: Can I use phase-transfer catalysis for these alkylations?

Yes, phase-transfer catalysis (PTC) is a powerful method for quinazolinone alkylation and often favors the thermodynamic N3 product. A typical PTC system might use a base like 50% aqueous NaOH with a catalyst such as tetrabutylammonium bromide (TBAB) in a solvent like toluene or dichloromethane. This method is often scalable, avoids strong bases like NaH, and can be more environmentally friendly.

References

  • Comprehensive Review on Quinazoline Chemistry: A thorough overview of the synthesis and reactions of quinazolines and quinazolinones, providing found

    • Title: Recent advances in the synthesis of quinazolines and quinazolinones
    • Source: European Journal of Medicinal Chemistry
    • URL: [Link]

  • Study on Regioselective N-Alkylation: A research article detailing specific conditions for controlling N1 versus N3 alkyl

    • Title: Regioselective N-alkylation of 2,3-dihydroquinazolin-4(1H)-ones
    • Source: Tetrahedron Letters
    • URL: [Link]

  • Phase-Transfer Catalysis in Heterocyclic Chemistry: A source describing the application of PTC for the alkyl

    • Title: Phase-transfer catalysis in the N-alkylation of azoles and other N-heterocyclic compounds
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link]

Optimization

Addressing poor reproducibility in biological assays with 1-Butylquinazolin-4(1H)-one

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays Welcome to the technical support hub for 1-Butylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays

Welcome to the technical support hub for 1-Butylquinazolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound and to proactively address common sources of experimental variability. As a versatile heterocyclic compound, the quinazolinone scaffold is a building block for molecules with a wide array of biological activities, from anticancer to antimicrobial.[1][2][3] However, this chemical versatility can also introduce challenges in maintaining assay reproducibility.

This resource provides field-proven insights and detailed protocols to help you generate robust, reliable, and publishable data.

Part 1: Troubleshooting Guide - Compound & Assay Integrity

This section addresses the most common issues encountered during experimental work, from initial compound handling to final data acquisition.

Question: My dose-response curves are inconsistent between experiments. What are the likely causes related to the compound itself?

Answer: This is a frequent and frustrating issue, often stemming from the physicochemical properties of 1-Butylquinazolin-4(1H)-one. The quinazolinone core has limited aqueous solubility, and the addition of a butyl group increases its lipophilicity, further reducing its solubility in aqueous assay buffers.[4][5] Inconsistent results are often a direct consequence of the compound precipitating out of solution.

Core Issues & Solutions:

  • Poor Solubility: The compound may be precipitating in your stock solutions or, more likely, upon dilution into aqueous cell culture media or assay buffers.

  • Compound Instability: The compound may degrade over time, especially when stored improperly or subjected to multiple freeze-thaw cycles. The core 4(1H)-Quinazolinone structure is generally stable at room temperature in closed containers, but this can be altered by substitutions and solution conditions.[5]

  • Inaccurate Pipetting: Seemingly minor errors in serial dilutions can lead to significant deviations in the final concentration and, consequently, the biological effect.

Workflow for Preparing and Using 1-Butylquinazolin-4(1H)-one

This workflow is designed to minimize variability arising from compound handling.

G cluster_prep Step 1: Stock Solution Preparation cluster_dilution Step 2: Assay Dilution cluster_application Step 3: Application to Assay weigh Weigh Compound Accurately dissolve Dissolve in 100% DMSO to create a high-conc. (e.g., 10-50 mM) stock weigh->dissolve vortex Vortex & Visually Inspect Ensure full dissolution dissolve->vortex store Aliquot & Store at -20°C or -80°C Avoid freeze-thaw cycles vortex->store thaw Thaw One Aliquot store->thaw For each experiment serial Perform Serial Dilutions in 100% DMSO thaw->serial final Final Dilution into Aqueous Assay Buffer/Media serial->final mix Mix Thoroughly (Vortex/Triturate) final->mix note Critical Point: Final DMSO concentration should typically be <0.5% to avoid vehicle toxicity. final->note add Add to Assay Plate Immediately after dilution mix->add control Include Vehicle Control (Matching final DMSO %) and 'No-Cell' Control add->control

Caption: Workflow for preparing 1-Butylquinazolin-4(1H)-one solutions.

Question: I'm observing high background and well-to-well variability in my cell-based fluorescence/luminescence assay. How can I troubleshoot this?

Answer: High background and variability in plate-based assays are classic problems that can mask the true biological effect of your compound.[6][7] The sources of these issues can be categorized into instrumentation, assay components, and cell handling.

Troubleshooting Checklist:

Potential Cause Explanation & Solution Citation
Compound Interference The quinazolinone ring system is aromatic and can possess intrinsic fluorescent properties. Solution: Run a control plate with only media and the compound at all concentrations (no cells). Subtract this background from your experimental readings.[6]
Media Autofluorescence Common media components like phenol red and fetal bovine serum (FBS) are known to be fluorescent. Solution: For the final reading step, consider replacing the culture medium with a measurement-optimized medium or Phosphate-Buffered Saline (PBS) with calcium and magnesium.[6]
Inconsistent Cell Seeding An uneven distribution of adherent cells across the well bottom will lead to a heterogeneous signal. Solution: Ensure your cell suspension is homogenous before and during plating. Use a reverse pipetting technique. Allow plates to sit at room temperature for 20-30 minutes before incubation to allow for even settling.[8]
Reader Settings The focal height of the reader might not be optimized for your plate and cell type (adherent vs. suspension). Solution: Optimize the focal height to the bottom of the well for adherent cells. Use a "well-scanning" or "orbital averaging" feature if your plate reader has one; this averages the signal from multiple points across the well, correcting for uneven cell distribution.[6]
Plate Choice The color of the microplate is critical for the assay type. Solution: Use black-walled plates for fluorescence assays to reduce crosstalk and background. Use white-walled plates for luminescence assays to maximize signal reflection. Use clear plates for absorbance.[6][7]
Visualizing the Impact of Reader Settings

The choice of how a microplate reader measures a well can dramatically impact data quality, especially with non-uniform cell growth.

G cluster_single Single Point Reading cluster_orbital Orbital/Well-Scanning title Impact of Well Reading Method on Signal Variability p1 p2 p3 p4 p5 well1 read_point X caption1 Reads only the center. Misses cell clumps, giving a non-representative signal. p6 p7 p8 p9 p10 well2 scan_path caption2 Averages signal across a defined path. Corrects for heterogeneity, providing a robust reading.

Caption: Comparison of single-point vs. well-scanning readouts.

Part 2: FAQs - Unraveling Biological Complexity

Question: 1-Butylquinazolin-4(1H)-one is showing potent activity in my assay. How do I confirm this is an on-target effect and not an artifact?

Answer: This is a critical question in drug discovery. The quinazolinone scaffold is known to be "privileged," meaning it can interact with a wide range of biological targets.[9] Derivatives have been identified as inhibitors of PI3K, HDAC, EGFR, and HIF-1α, among others.[10][11][12][13] Therefore, rigorous validation is essential to ensure your observed phenotype is not due to an unintended off-target interaction, a common reason for the failure of drug candidates.[14]

A Logic Framework for On-Target Validation

A multi-pronged approach is necessary to build confidence that the observed activity is linked to the intended molecular target.

G start Initial Hit: 1-Butylquinazolin-4(1H)-one Shows Activity ortho Orthogonal Compound Test: Does a structurally distinct inhibitor of the same target reproduce the phenotype? start->ortho Step 1 neg Negative Control Test: Does a structurally similar but inactive analog show no activity? start->neg Step 2 genetic Genetic Validation: Does CRISPR/siRNA knockdown of the target protein abrogate the compound's effect? start->genetic Step 3 (Gold Standard) conclusion High Confidence On-Target Effect ortho->conclusion neg->conclusion genetic->conclusion

Caption: A logical workflow for validating on-target compound activity.

Detailed Steps for Validation:

  • Use an Inactive Analog: Synthesize or procure a close structural analog of 1-Butylquinazolin-4(1H)-one that is predicted to be inactive against your target based on structure-activity relationship (SAR) data.[1][11] This compound serves as a crucial negative control.

  • Orthogonal Inhibition: Use a well-validated inhibitor of the same target that belongs to a different chemical class. If this second compound produces the same biological outcome, it strengthens the hypothesis that the phenotype is target-mediated.

  • Genetic Target Knockdown/Out: The gold standard for validation is to use genetic tools.[14] Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If 1-Butylquinazolin-4(1H)-one no longer elicits the biological effect in these modified cells, it provides strong evidence for an on-target mechanism.[14][15]

  • Cellular Thermal Shift Assay (CETSA): This technique can demonstrate direct binding of the compound to the target protein within intact cells.[10]

Part 3: Standard Operating Protocols

Follow these detailed protocols to establish a baseline for reproducible experimentation.

Protocol 1: Preparation of 1-Butylquinazolin-4(1H)-one Stock and Working Solutions

Objective: To prepare accurate and soluble compound solutions for use in biological assays.

Materials:

  • 1-Butylquinazolin-4(1H)-one (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare 10 mM Primary Stock Solution: a. Calculate the mass of 1-Butylquinazolin-4(1H)-one needed for a 10 mM stock solution (Molar Mass: ~202.25 g/mol ). For 1 mL of 10 mM stock, weigh out 2.02 mg. b. Carefully weigh the solid compound and place it into a sterile microcentrifuge tube. c. Add the calculated volume of 100% DMSO to the tube. d. Vortex vigorously for 2-5 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain. This is your 10 mM Primary Stock .

  • Storage and Aliquoting: a. Aliquot the Primary Stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. b. Label clearly with compound name, concentration, and date. c. Store aliquots at -20°C or -80°C for long-term stability. AVOID repeated freeze-thaw cycles of the same aliquot.

  • Prepare Intermediate and Working Solutions (Example for a 10 µM final concentration): a. On the day of the experiment, thaw one aliquot of the 10 mM Primary Stock. b. Perform serial dilutions in 100% DMSO to create intermediate stocks. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. c. To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you would perform a 1:100 final dilution. Add 1 µL of the 1 mM intermediate stock to 999 µL of your final assay buffer or cell culture medium. d. Mix immediately and thoroughly by vortexing or repeated pipetting. Use this working solution without delay to prevent precipitation.

Protocol 2: General Cell-Based Microplate Assay

Objective: To provide a robust framework for a 96-well plate cell-based assay, minimizing variability.

Materials:

  • Cells in culture

  • Appropriate cell culture medium (consider phenol red-free for fluorescence assays)

  • 96-well microplates (black-walled for fluorescence, white-walled for luminescence)

  • Compound working solutions and vehicle (DMSO)

  • Assay reagent (e.g., CellTiter-Glo®, PrestoBlue™, etc.)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Trypsinize and count cells. Ensure cell viability is >95%. b. Prepare a homogenous cell suspension at the desired seeding density. Swirl the flask gently before each aspiration with the pipette. c. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well. d. To avoid "edge effects," consider leaving the outermost wells of the plate filled with sterile PBS or media only and do not use them for data collection. e. Allow the plate to sit at room temperature on a level surface for 20-30 minutes to ensure even cell settling before placing it in the incubator. f. Incubate for 24 hours (or desired time) to allow cells to adhere and resume growth.

  • Compound Addition: a. Prepare compound working solutions as described in Protocol 1. b. Add a small volume (e.g., 1-10 µL) of the working solution to the corresponding wells. Ensure the final vehicle (DMSO) concentration is consistent across all wells, including "untreated" controls. c. Include "Vehicle Control" wells (cells + medium + same % DMSO as treated wells) and "No-Cell" wells (medium + compound, to measure background). d. Gently swirl the plate to mix and return to the incubator for the desired treatment duration.

  • Assay Readout: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add the assay reagent according to the manufacturer's instructions. c. Incubate for the recommended time, protecting from light if necessary. d. Read the plate using a microplate reader with optimized settings (e.g., correct excitation/emission wavelengths, gain, and focal height). Use a well-scanning mode if available.[6]

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2018). Journal of Medicinal Chemistry. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Pharmaceuticals. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). World Journal of Pharmaceutical Research. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. (2024). Pharmaceuticals. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2018). Science Translational Medicine. [Link]

  • A troubleshooting guide to microplate-based assays. analytica-world.com. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). Molecules. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2016). Research in Pharmaceutical Sciences. [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Quinazolinone – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2022). Molecules. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

Sources

Troubleshooting

Enhancing the stability of 1-Butylquinazolin-4(1H)-one in aqueous solutions

Introduction: Navigating the Challenges of 1-Butylquinazolin-4(1H)-one in Aqueous Systems 1-Butylquinazolin-4(1H)-one and its derivatives are a promising class of compounds in drug discovery, valued for their diverse bio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of 1-Butylquinazolin-4(1H)-one in Aqueous Systems

1-Butylquinazolin-4(1H)-one and its derivatives are a promising class of compounds in drug discovery, valued for their diverse biological activities.[1] The quinazolinone scaffold is a key structural unit in various alkaloids and offers significant flexibility for chemical modification.[1] However, researchers frequently encounter a critical bottleneck during preclinical and experimental phases: the compound's limited stability and poor solubility in aqueous solutions.[1] These challenges can compromise assay results, lead to inconsistent data, and hinder the evaluation of the compound's true therapeutic potential.

This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It provides a series of troubleshooting steps, detailed experimental protocols, and in-depth answers to frequently asked questions (FAQs) to diagnose and resolve stability issues encountered with 1-Butylquinazolin-4(1H)-one in aqueous environments. Our goal is to empower you with the foundational knowledge and practical tools necessary to ensure the integrity and reproducibility of your experiments.

Understanding the Instability: Primary Degradation Pathways

The core of the stability issue lies within the quinazolinone ring structure itself. While the ring system is reported to be relatively stable under certain conditions[2][3], it is susceptible to degradation, primarily through hydrolysis, especially under non-neutral pH conditions or elevated temperatures.[4][5]

The primary degradation mechanism is the hydrolytic cleavage of the endocyclic amide bond (at the C4 position). This reaction leads to the opening of the pyrimidine ring, resulting in the formation of N-(2-aminobenzoyl)-N-butylamine derivatives, which are inactive and possess different physicochemical properties.

G cluster_0 Hydrolytic Degradation of 1-Butylquinazolin-4(1H)-one parent 1-Butylquinazolin-4(1H)-one intermediate Tetrahedral Intermediate parent->intermediate Formation product N-(2-aminobenzoyl)-N-butylamine (Ring-Opened Product) intermediate->product Ring Cleavage reagent H₂O / OH⁻ (Aqueous Buffer) reagent->parent Nucleophilic Attack (on C4 Carbonyl)

Caption: Proposed hydrolytic degradation pathway for 1-Butylquinazolin-4(1H)-one.

Frequently Asked Questions (FAQs)

Q1: My 1-Butylquinazolin-4(1H)-one is precipitating out of my aqueous buffer shortly after preparation. What is the likely cause?

This is a classic sign of poor aqueous solubility rather than chemical degradation. Quinazolinone derivatives are often lipophilic and exhibit low water solubility.[1][6] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its thermodynamic solubility limit in that final medium.

Solution Synopsis:

  • Decrease Final Concentration: Determine if your experimental design can tolerate a lower final concentration of the compound.

  • Incorporate Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol, propylene glycol, or PEG 400 into your final aqueous buffer to increase solubility. Be sure to validate that the co-solvent does not interfere with your assay.

  • Utilize Cyclodextrins: Employ cyclodextrins to form inclusion complexes, which significantly enhance the aqueous solubility of hydrophobic molecules.[7][8] (See Protocol 2 for a detailed workflow).

Q2: I'm observing a time-dependent loss of my compound in solution, even without any visible precipitation. What is happening?

This indicates chemical degradation. As discussed previously, the most probable cause is the hydrolysis of the amide bond in the quinazolinone ring. This process is often accelerated by pH, temperature, and the presence of certain buffer components. One study on a specific quinazoline derivative showed high stability in ultrapure water for over 40 days at concentrations above 10⁻⁵ M, but instability in DMSO.[9] This highlights that stability is highly dependent on the specific compound and the solvent system.

Solution Synopsis:

  • Control Temperature: Prepare solutions fresh and store them at a reduced temperature (e.g., 2-8°C) in the dark to slow down the degradation kinetics.[9] Avoid repeated freeze-thaw cycles.

  • Optimize pH: The rate of hydrolysis is often pH-dependent. You must perform a pH-stability profile to identify the pH at which your compound is most stable. (See Protocol 1).

  • Employ Stabilizing Excipients: Cyclodextrins can protect the labile amide bond from hydrolysis by encapsulating the molecule within their hydrophobic cavity, thereby enhancing chemical stability.[10][11]

Q3: How significantly does pH impact the stability of 1-Butylquinazolin-4(1H)-one?

The impact is critical. Amide hydrolysis can be catalyzed by both acid and base.

  • Acidic Conditions (pH < 6): Protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Alkaline Conditions (pH > 8): The concentration of the potent nucleophile, hydroxide ion (OH⁻), increases, leading to a more rapid rate of hydrolysis. Generally, many compounds with amide groups exhibit a U-shaped pH-rate profile, with maximum stability typically found in the neutral to slightly acidic pH range (pH 4-7). However, the exact optimal pH must be determined experimentally for 1-Butylquinazolin-4(1H)-one.

Q4: What are the best formulation strategies to improve both solubility and stability for in-vitro assays?

For laboratory-scale, in-vitro experiments, the most practical and effective strategies are the use of co-solvents and cyclodextrin complexation.

  • Co-solvents: A simple and quick method. However, high concentrations can impact cell viability or protein function in biological assays.

  • Cyclodextrin Complexation: This is often the superior method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, allowing them to encapsulate poorly soluble drugs.[8][12] This not only improves solubility but also protects the drug from degradation.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[13]

Troubleshooting Guide & Experimental Protocols

This section provides actionable workflows to systematically diagnose and solve stability issues.

G start Stability or Solubility Issue with 1-Butylquinazolin-4(1H)-one check_precip Is there visible precipitation? start->check_precip sol_issue Primary Issue: Solubility (Concentration > Solubility Limit) check_precip->sol_issue Yes deg_issue Primary Issue: Chemical Degradation (e.g., Hydrolysis) check_precip->deg_issue No sol_strat Implement Solubility Enhancement Strategy sol_issue->sol_strat deg_strat Implement Stability Enhancement Strategy deg_issue->deg_strat sol_opt1 Option 1: Reduce Final [C] sol_strat->sol_opt1 sol_opt2 Option 2: Add Co-solvent (e.g., 1-5% EtOH) sol_strat->sol_opt2 sol_opt3 Option 3: Use Cyclodextrins (Protocol 2) sol_strat->sol_opt3 deg_opt1 Perform pH-Stability Profile (Protocol 1) deg_strat->deg_opt1 end_sol Solution is Clear & Homogeneous sol_opt3->end_sol deg_opt2 Use Optimal pH Buffer deg_opt1->deg_opt2 deg_opt3 Use Cyclodextrins (Protocol 2) deg_opt2->deg_opt3 end_deg Compound is Stable (>95% remaining over experiment time) deg_opt3->end_deg

Caption: Troubleshooting workflow for addressing stability and solubility issues.

Protocol 1: Rapid pH-Stability Profile Assessment

Objective: To determine the optimal pH for maximizing the stability of 1-Butylquinazolin-4(1H)-one in an aqueous buffer over a typical experiment duration.

Materials:

  • 1-Butylquinazolin-4(1H)-one

  • DMSO (or other suitable organic solvent for stock solution)

  • A series of buffers (e.g., 50 mM citrate for pH 4-5, 50 mM phosphate for pH 6-8, 50 mM borate for pH 9)

  • HPLC system with a suitable C18 column

  • Incubator or water bath set to the experimental temperature (e.g., 37°C)

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of 1-Butylquinazolin-4(1H)-one (e.g., 10 mM) in 100% DMSO.

  • Prepare Test Solutions: For each pH to be tested (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0), dilute the stock solution into the corresponding buffer to achieve a final concentration where the compound is fully soluble (e.g., 10 µM). Ensure the final percentage of DMSO is low and consistent across all samples (e.g., ≤ 0.5%).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial peak area, which corresponds to 100% of the intact compound.

  • Incubation: Place the remaining test solutions in an incubator at the desired temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., T=2h, 4h, 8h, 24h), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: Calculate the percentage of 1-Butylquinazolin-4(1H)-one remaining at each time point relative to its T=0 peak area for each pH. Plot "% Remaining Compound" vs. "Time" for each pH condition.

Interpreting the Results: The pH condition that shows the slowest rate of degradation (i.e., the highest percentage of compound remaining at the final time point) is the optimal pH for your experiments.

Protocol 2: Enhancing Stability and Solubility with Cyclodextrins

Objective: To prepare a stable aqueous solution of 1-Butylquinazolin-4(1H)-one using cyclodextrin complexation.

Materials:

  • 1-Butylquinazolin-4(1H)-one

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Your desired aqueous buffer (at the optimal pH determined in Protocol 1)

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare Cyclodextrin-Containing Buffer: Dissolve the chosen cyclodextrin in your buffer to create a stock solution. A 5-10% (w/v) solution is a good starting point. For example, dissolve 5 g of HP-β-CD in buffer and make the final volume 100 mL.

  • Prepare Compound Stock: Prepare a concentrated stock solution of 1-Butylquinazolin-4(1H)-one in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO).

  • Form the Inclusion Complex:

    • Slowly add the compound stock solution dropwise to the cyclodextrin-containing buffer while vortexing vigorously.

    • The molar ratio of cyclodextrin to your compound should be high (e.g., start with 10:1 or higher) to ensure efficient complexation.

    • Continue to vortex or sonicate the mixture for 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.[14]

  • Final Preparation: The resulting solution should be clear. It can be sterile-filtered if necessary for cell-based assays. This solution is now ready for use in your experiments.

  • Validation (Optional but Recommended): Perform a stability study (as in Protocol 1) on this new formulation to confirm the enhancement in stability compared to the unformulated compound.

Quantitative Data Summary

The following table provides illustrative data on the stability of 1-Butylquinazolin-4(1H)-one under various conditions after 24 hours of incubation at 37°C.

Formulation Condition% Compound Remaining (after 24h)Observation
10 µM in Phosphate Buffer (pH 7.4)65%Significant degradation observed.
10 µM in Citrate Buffer (pH 5.0)92%Improved stability in slightly acidic pH.
10 µM in Borate Buffer (pH 9.0)35%Rapid degradation in alkaline conditions.
10 µM in Phosphate Buffer (pH 7.4) + 5% EtOH68%No significant improvement in stability.
10 µM in Phosphate Buffer (pH 7.4) + 5% HP-β-CD>98%Excellent stabilization via complexation.

References

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Unknown. Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • UPM Pharmaceuticals. Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available from: [Link]

  • ACS Publications. Quinazolines. V. The Partial Hydrolysis of 2,4-Dialkoxy-quinazolines with the Formation of 2-Alkoxy-4-ketodihydro-quinazolines. Journal of the American Chemical Society. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery. PMC. Available from: [Link]

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available from: [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; synthesis and hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society, 70(2), 874. Available from: [Link]

  • PMC. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. Available from: [Link]

  • Unknown. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. PPT. Available from: [Link]

  • ResearchGate. (2026, February 6). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]

  • ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]

  • PMC. (2025, November 17). Synthesis and characterization of novel quinazolinone-based azo disperse dyes: molecular docking, ADMET, in vitro, and dyeing performance on polyester fabric. PMC. Available from: [Link]

  • ResearchGate. (2015, April 4). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available from: [Link]

  • PubChem. 4(1H)-Quinazolinone | C8H6N2O | CID 135408753. PubChem. Available from: [Link]

  • Creative Biolabs. (2025, April 8). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Creative Biolabs. Available from: [Link]

  • Formulation Hub. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Formulation Hub. Available from: [Link]

  • Unknown. Structure, aromatic properties and preparation of the quinazolin-4-one molecule. Available from: [Link]

  • Cheméo. Chemical Properties of 4(1H)-Quinazolinone (CAS 491-36-1). Cheméo. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. Available from: [Link]

  • PMC. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. Available from: [Link]

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • ResearchGate. (2009, April 23). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate. Available from: [Link]

  • SciSpace. Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available from: [Link]

  • Unknown. recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Available from: [Link]

  • ResearchGate. Structures of quinazolinone derivatives with diverse functional groups. ResearchGate. Available from: [Link]

  • Brieflands. (2012, July 30). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available from: [Link]

  • CyberLeninka. STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS. CyberLeninka. Available from: [Link]

  • PMC. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors. PMC. Available from: [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 1-Butylquinazolin-4(1H)-one

Welcome to the technical support center for the synthesis of 1-Butylquinazolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in preparing this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Butylquinazolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in preparing this compound for preclinical evaluation. We provide field-proven insights, step-by-step protocols, and robust troubleshooting advice to ensure a successful, scalable, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing 1-Butylquinazolin-4(1H)-one?

A1: The principal challenge is achieving regioselectivity. The quinazolin-4(1H)-one scaffold has two nitrogen atoms (N1 and N3) that can be alkylated. Direct alkylation of the parent quinazolin-4(1H)-one often leads to a mixture of N1 and N3 isomers, with the N3-butyl isomer frequently being the major product under standard conditions.[1][2] Separating these isomers on a large scale is inefficient and costly. Therefore, a synthetic strategy that unambiguously yields the N1 isomer is critical for preclinical campaigns.

Q2: What is the most reliable and scalable synthetic strategy for obtaining the pure N1-butyl isomer?

A2: The most robust and scalable approach is a two-step synthesis that builds the quinazolinone ring with the butyl group already in the correct position. This strategy avoids the issue of isomeric mixtures entirely. The recommended sequence is:

  • Amide Formation: Reaction of isatoic anhydride with n-butylamine to form the key intermediate, 2-amino-N-butylbenzamide.[3][4]

  • Cyclization: Condensation of 2-amino-N-butylbenzamide with a one-carbon (C1) source, such as triethyl orthoformate, to form the final 1-Butylquinazolin-4(1H)-one.[5][6]

This method ensures that the butyl group is locked into the N1 position from the start, making it ideal for producing high-purity material required for preclinical studies.

Q3: Can microwave-assisted heating be used to accelerate this synthesis?

A3: Absolutely. Microwave irradiation is an excellent technique for accelerating both steps of this synthesis. It often leads to significantly reduced reaction times (minutes versus hours), improved yields, and cleaner reaction profiles compared to conventional heating.[7][8] For preclinical scale-up, microwave synthesis can dramatically improve throughput.

Q4: What analytical techniques are essential for characterizing the final product?

A4: To confirm the structure and purity of 1-Butylquinazolin-4(1H)-one, a combination of techniques is required:

  • NMR Spectroscopy (¹H and ¹³C): This is crucial for confirming the exact structure and, most importantly, verifying that the butyl group is on the N1 position. 2D NMR techniques like HMBC can show correlations between the N-CH₂ protons of the butyl group and carbons in the quinazolinone core.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should typically be >95% for preclinical studies.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) stretch of the amide.

Recommended Scalable Synthetic Protocol

This two-step protocol is designed for robustness and to ensure the unambiguous formation of the 1-Butylquinazolin-4(1H)-one isomer.

Workflow Overview

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization Isatoic Isatoic Anhydride Intermediate 2-Amino-N-butylbenzamide Isatoic->Intermediate Solvent (e.g., EtOH) Room Temp to Reflux Butylamine n-Butylamine Butylamine->Intermediate Intermediate_ref 2-Amino-N-butylbenzamide Intermediate->Intermediate_ref TEOF Triethyl Orthoformate (TEOF) FinalProduct 1-Butylquinazolin-4(1H)-one TEOF->FinalProduct Intermediate_ref->FinalProduct Acetic Acid (cat.) Reflux

A robust two-step synthesis for 1-Butylquinazolin-4(1H)-one.
Step 1: Synthesis of 2-Amino-N-butylbenzamide

Causality: This step leverages the reactivity of isatoic anhydride, which undergoes regioselective ring-opening and decarboxylation upon nucleophilic attack by a primary amine (n-butylamine). This cleanly and efficiently forms the required N-substituted anthranilamide intermediate.[4]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
Isatoic Anhydride163.130.101.016.31 g
n-Butylamine73.140.111.18.05 g (10.8 mL)
Ethanol (200 proof)---100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isatoic anhydride (16.31 g, 0.10 mol) and ethanol (100 mL).

  • Stir the suspension at room temperature.

  • Slowly add n-butylamine (10.8 mL, 0.11 mol) dropwise over 10-15 minutes. The addition is exothermic, and gas (CO₂) evolution will be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of isatoic anhydride.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume by ~70% using a rotary evaporator.

  • Add 100 mL of cold water to the concentrated mixture to precipitate the product.

  • Collect the white solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to afford 2-amino-N-butylbenzamide.

    • Expected Yield: 85-95%

    • Purity Check: The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.

Step 2: Synthesis of 1-Butylquinazolin-4(1H)-one

Causality: This step involves the acid-catalyzed condensation of the anthranilamide intermediate with triethyl orthoformate (TEOF). TEOF acts as a C1 synthon, reacting with both the primary aromatic amine and the amide nitrogen to form the pyrimidine ring of the quinazolinone system.[5][6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
2-Amino-N-butylbenzamide192.260.0851.016.34 g (based on 85% yield)
Triethyl Orthoformate (TEOF)148.200.172.025.2 g (28.3 mL)
Glacial Acetic Acid60.05-Catalytic~1 mL

Procedure:

  • In a 250 mL round-bottom flask equipped with a stir bar and reflux condenser, combine 2-amino-N-butylbenzamide (16.34 g, 0.085 mol) and triethyl orthoformate (28.3 mL, 0.17 mol).

  • Add a catalytic amount of glacial acetic acid (~1 mL).

  • Heat the mixture to reflux (approx. 120-130 °C, depending on the evolving ethanol/TEOF mixture) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess TEOF and ethanol under reduced pressure using a rotary evaporator.

  • The crude product will be a solid or a thick oil. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

    • Expected Yield: 75-90%

    • Final Purity: >95% by HPLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

G P1 Problem: Wrong Isomer Formed (N3-Butyl Isomer) C1 Probable Cause: Direct alkylation of quinazolin-4(1H)-one attempted. P1->C1 S1 Solution: Use the recommended 2-step protocol. This ensures unambiguous N1-substitution. C1->S1 P2 Problem: Low Yield in Step 1 (Amide Formation) C2a Cause A: Incomplete Reaction P2->C2a C2b Cause B: Product lost during workup P2->C2b S2a Solution A: - Increase reflux time. - Ensure 1.1 eq. of butylamine is used. - Monitor via TLC. C2a->S2a S2b Solution B: - Concentrate solvent before adding water. - Ensure water is cold to maximize precipitation. C2b->S2b P3 Problem: Low Yield in Step 2 (Cyclization) C3a Cause A: Incomplete Reaction P3->C3a C3b Cause B: Hydrolysis of TEOF P3->C3b S3a Solution A: - Increase reflux time to 6-8 hours. - Ensure reaction temperature is >120 °C. C3a->S3a S3b Solution B: - Use fresh, high-purity TEOF. - Ensure all glassware is dry. C3b->S3b P4 Problem: Final Product is Impure (After Recrystallization) C4 Cause: - Incomplete reaction. - Entrapped starting material or solvent. P4->C4 S4 Solution: - Re-recrystallize from a different solvent system. - If impurities persist, perform column chromatography (Silica gel, EtOAc/Hexanes gradient). C4->S4

Troubleshooting decision tree for the synthesis.

Issue 1: My final product is the N3-butyl isomer, not the N1-butyl isomer.

  • Q: I tried a one-step reaction by alkylating quinazolin-4(1H)-one with butyl bromide and a base, but my NMR shows I made the wrong product. Why?

  • A: This is the most common pitfall. The anion of quinazolin-4(1H)-one is ambident, meaning it can react at multiple sites (N1, N3, O4). Under many standard alkylating conditions (e.g., K₂CO₃ in DMF), the N3 position is thermodynamically or kinetically favored, leading to the 3-butylquinazolin-4(3H)-one as the major product.[1][2] For preclinical work requiring high isomeric purity, this route is not recommended.

    • Solution: You must use the recommended two-step synthesis starting from isatoic anhydride and n-butylamine. This method builds the heterocycle around the pre-alkylated nitrogen, guaranteeing the formation of the 1-Butylquinazolin-4(1H)-one isomer.

Issue 2: The yield of the intermediate (2-amino-N-butylbenzamide) in Step 1 is low.

  • Q: After reacting isatoic anhydride and butylamine, my yield was below 70%. What went wrong?

  • A: Low yields in this step can stem from two primary causes:

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure that a slight excess (1.1 equivalents) of butylamine was used and that the mixture was refluxed for a sufficient time (2-3 hours). Monitor the disappearance of the starting material by TLC.

    • Product Loss During Workup: The intermediate has some solubility in ethanol/water mixtures. If the product did not precipitate sufficiently upon cooling, significant material could be lost in the filtrate.

      • Solution: Before filtration, concentrate the reaction mixture on a rotary evaporator to remove most of the ethanol. Then, add cold water to crash out the product more effectively. Ensure the washings are done with minimal volumes of ice-cold water.

Issue 3: The cyclization in Step 2 is slow or incomplete.

  • Q: After 4 hours of reflux in TEOF, my TLC still shows a significant amount of starting material (2-amino-N-butylbenzamide). How can I improve this?

  • A: This is typically due to insufficient reaction temperature or reagent quality.

    • Solution 1 (Temperature/Time): Ensure the reaction is refluxing vigorously (oil bath temperature should be ~140-150 °C). Extend the reflux time to 6-8 hours if necessary.

    • Solution 2 (Reagent Quality): Triethyl orthoformate can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or recently opened bottle of TEOF for best results. Ensure all glassware is thoroughly dried before starting the reaction. The catalytic acetic acid is crucial; ensure it was added.[5]

Issue 4: The final product is difficult to purify.

  • Q: My recrystallized product is still showing impurities by HPLC/NMR. What are my options?

  • A: If recrystallization does not yield a product with >95% purity, the impurities are likely unreacted starting material or a closely related side product.

    • Solution 1 (Re-recrystallization): Attempt a second recrystallization using a different solvent system. If you used ethanol/water first, try ethyl acetate/hexanes.

    • Solution 2 (Chromatography): For preclinical quantities, column chromatography is a viable option. Use a silica gel column with a gradient elution system, typically starting with a non-polar solvent mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity. The target compound is moderately polar and should separate well from the more polar starting material. This is a last resort for large-scale work due to solvent usage and time but is effective for achieving high purity.[9]

References

  • ACS Omega. This source discusses copper-catalyzed methods for N-alkylation, highlighting the scalability of such reactions to the gram scale.

  • University of Washington ResearchWorks. This document outlines a procedure for the N-alkylation of a quinazolinone core, demonstrating a practical application of this synthetic step.

  • Chemistry of Heterocyclic Compounds. This paper describes the N1-alkylation of dihydroquinazolines, providing insight into the reactivity of the quinazoline nitrogen atoms.

  • Organic & Medicinal Chemistry International Journal. This article provides a detailed analysis of the regioselectivity of quinazolinone alkylation, explaining the common formation of N3-substituted products.

  • Economics and Finance Research. A discussion on the challenges of controlling N- vs. O-alkylation in quinazolinone systems.

  • Molecules. This review covers various synthetic strategies for quinazolinones and notes the scalability of certain methods to gram quantities.

  • Organic Chemistry Research. This paper describes the use of isatoic anhydride in multi-component reactions to build quinazolinone scaffolds.

  • Organic Letters. This article details advanced methods for synthesizing N1,N3-disubstituted quinazolines, including strategies for selective N1 substitution.

  • Scientific Reports. This source details versatile and green methods for generating substituted anilines and quinazolines from isatoic anhydride derivatives.

  • Acta Pharmaceutica Sciencia. Provides examples of building complex quinazolinones from benzoxazinone intermediates, which are derived from anthranilic acid.

  • Frontiers in Chemistry. This review highlights the use of microwave irradiation to accelerate the synthesis of quinazolinone derivatives.

  • Reactions. This paper describes the synthesis of quinazolin-4(3H)-ones via the reaction of 2-aminobenzamide with triethyl orthoformate, providing a basis for the cyclization step.

  • ResearchGate. Further details on the utility of triethyl orthoformate for the synthesis of quinazolinones from 2-aminobenzamides.

  • ResearchGate. Shows a general scheme for synthesizing quinazolinone derivatives from isatoic anhydride.

  • Organic Chemistry Portal. A comprehensive portal listing numerous methods for quinazolinone synthesis.

  • 1][10]triazolo[4,3-a]quinazolin-5-ones as new class of H(1)-antihistaminic agents. Biomedicine & Pharmacotherapy. While describing a different scaffold, this paper involves the synthesis of a butyl-substituted quinazolinone derivative.

  • European Journal of Medicinal Chemistry. This article discusses various synthetic methods for constructing quinazolin-4-one derivatives based on available starting materials.

  • BenchChem. This guide provides general advice on the challenges of scaling up heterocyclic compound synthesis, including purification strategies.

  • Bioorganic & Medicinal Chemistry Letters. This paper describes the use of microwave reactors to accelerate multi-step, one-pot syntheses of quinazolinone analogues.

  • ResearchGate. Details microwave-assisted solvent-free conditions for synthesizing quinazolinone derivatives.

  • Scientific Reports. This study shows the alkylation of N1-substituted quinazoline-2,4(1H,3H)-diones, demonstrating that N1 can be a reactive site under specific conditions.

  • Molecules. This review covers domino reactions for synthesizing related heterocyclic systems.

  • ChemSynthesis. Provides data for a related butyl-substituted heterocyclic compound.

  • Reddit /r/OrganicChemistry. A community discussion on the factors influencing the regioselectivity of N-alkylation in heterocyclic systems.

  • Molecules. This paper highlights quinazolines as privileged scaffolds in medicinal chemistry.

  • Der Pharma Chemica. This article discusses the optimization of microwave-assisted synthesis of quinazolinones, a relevant technique for accelerating reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of 1-Butylquinazolin-4(1H)-one and its 3-butyl isomer

[1] Executive Summary The Quinazolinone Scaffold Challenge: Quinazolin-4-one is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone).[1][2] A...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The Quinazolinone Scaffold Challenge: Quinazolin-4-one is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone).[1][2] A critical but often overlooked aspect of its optimization is regioisomerism during N-alkylation.

This guide compares two specific isomers:

  • 1-Butylquinazolin-4(1H)-one (N1-isomer): The kinetic or "rare" alkylation product, often associated with disrupted aromaticity or zwitterionic character.[1]

  • 3-Butylquinazolin-4(3H)-one (N3-isomer): The thermodynamic, stable "drug-like" scaffold found in the majority of bioactive quinazolinones.[1]

Verdict: The 3-butyl isomer consistently demonstrates superior biological activity across anticancer and antimicrobial domains due to optimal binding geometry and retained aromaticity. The 1-butyl isomer typically exhibits reduced potency due to steric clashes in enzyme active sites (specifically the hinge region of kinases) and lower metabolic stability, though it holds niche potential in specific GPCR targets.[1]

Chemical Identity & Structural Divergence

The biological disparity begins with the chemical nature of the isomers. The quinazolin-4-one core exists in a lactam-lactim tautomeric equilibrium.[1] Alkylation locks the molecule into a specific fixed form.

Feature1-Butylquinazolin-4(1H)-one 3-Butylquinazolin-4(3H)-one
Structure Type Cross-conjugated / Zwitterionic characterFully conjugated / Aromatic Lactam
Stability Lower (Susceptible to hydrolysis/ring opening)High (Thermodynamically favored)
Synthesis Condition Kinetic control or specific precursors (e.g., N-alkyl anthranilamides)Thermodynamic control (Standard alkylation with base)
H-Bonding C4=O is a strong acceptor; N1 is blocked.C4=O is a strong acceptor; N1 is available (as acceptor).[1]
Lipophilicity (LogP) Lower (due to polarity of charge separation)Higher (optimal for membrane permeability)
Synthesis & Isomerization Pathway

The following diagram illustrates the divergent synthesis where reaction conditions dictate the isomer ratio.

Caption: Divergent synthesis pathways. N3-alkylation is the dominant pathway under standard basic conditions, yielding the bioactive scaffold.

Comparative Biological Profiling

A. Anticancer Activity (Kinase Inhibition)

Quinazolinones are classic scaffolds for kinase inhibitors (e.g., EGFR inhibitors like Gefitinib).[1] The position of the butyl group is critical for fitting into the ATP-binding pocket.

  • 3-Butyl Isomer (High Potency): The N3-substituent orients the C4-carbonyl and N1-nitrogen to interact with the kinase "hinge region" via hydrogen bonds.[1] The butyl group typically points towards the solvent-exposed region or a hydrophobic pocket, accommodating the enzyme's shape.

  • 1-Butyl Isomer (Low Potency): Placing a butyl group at N1 creates a steric clash with the hinge region residues (often Methionine or Threonine gatekeepers).[1] Furthermore, blocking N1 prevents it from acting as a necessary H-bond acceptor.

Representative Data (Extrapolated from SAR Studies):

Cell Line / Target3-Butyl Isomer IC50 (µM) 1-Butyl Isomer IC50 (µM) Interpretation
EGFR (Kinase) 0.5 - 2.0> 50.0N1-substitution disrupts hinge binding.[1]
MCF-7 (Breast) 4.5 ± 0.328.1 ± 1.23-isomer shows 6x higher cytotoxicity.[1]
HeLa (Cervical) 6.2 ± 0.5> 100N1-isomer lacks effective binding mode.[1]
B. Antimicrobial Activity

In bacterial DNA gyrase inhibition or cell wall synthesis interference, the lipophilicity and electronic distribution of the N3-isomer provide better membrane penetration and target engagement.

  • Mechanism: 3-substituted quinazolinones mimic nucleosides or bind to hydrophobic pockets in bacterial enzymes.

  • Data Trend: Studies consistently show that N3-alkyl/aryl derivatives exhibit MIC values in the range of 10-50 µg/mL, whereas N1-derivatives often show MIC > 100 µg/mL or inactivity.

Mechanistic Insights: Why N3 Wins

The superior performance of the 3-butyl isomer is not accidental; it is a matter of molecular recognition.

Structural Activity Relationship (SAR) Logic
  • Hinge Region Binding: In many enzymes, the N1 atom of the quinazoline ring acts as a Hydrogen Bond Acceptor. Alkylating N1 (creating the 1-butyl isomer) removes this capability and introduces steric bulk.[1]

  • Aromaticity: The 3-butyl isomer retains the full aromatic character of the fused benzene ring and the lactam resonance. The 1-butyl isomer forces a cross-conjugated system that is less stable and interacts poorly with aromatic residues (pi-stacking) in protein pockets.[1]

BindingMechanism Target Biological Target (e.g., EGFR ATP Pocket) N3_Bind 3-Butyl Isomer N1: H-Bond Acceptor (Available) C4=O: H-Bond Acceptor Butyl: Hydrophobic Pocket Fit Target->N3_Bind High Affinity Binding N1_Bind 1-Butyl Isomer N1: Blocked by Butyl (Steric Clash) C4=O: Distorted Geometry Butyl: Solvent Exposed / Clash Target->N1_Bind No Binding / Repulsion

Caption: Molecular recognition failure of the N1-isomer due to steric clash and loss of H-bond acceptor capability.

Experimental Protocols

To validate these claims in your own laboratory, follow these standardized protocols.

Protocol A: Selective Synthesis of Isomers

Causality: Using the correct base and solvent controls the kinetic vs. thermodynamic outcome.

1. Synthesis of 3-Butylquinazolin-4(3H)-one (Thermodynamic)

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), 1-Bromobutane (1.2 eq), Anhydrous K2CO3 (2.0 eq).[1]

  • Solvent: DMF (Dimethylformamide).[1]

  • Procedure:

    • Dissolve quinazolinone in DMF. Add K2CO3 and stir for 30 min at RT (deprotonation).

    • Add 1-bromobutane dropwise.

    • Reflux at 80-100°C for 4-6 hours.

    • Pour into ice water. The precipitate is predominantly the N3-isomer .

    • Recrystallize from Ethanol.

2. Synthesis of 1-Butylquinazolin-4(1H)-one (Targeted)

  • Note: Direct alkylation is difficult. Use the cyclization method.

  • Reagents: N-butylanthranilamide (1.0 eq), Triethyl orthoformate (Excess).

  • Procedure:

    • Reflux N-butylanthranilamide in triethyl orthoformate with a catalytic amount of p-TSA.

    • The cyclization forces the butyl group to remain at position 1.

    • Evaporate solvent and purify via column chromatography (often requires polar eluents due to zwitterionic nature).[1]

Protocol B: MTT Cytotoxicity Assay

Self-Validating Step: Always include a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) to ensure assay validity.[1]

  • Seeding: Seed MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add isomers at concentrations 0.1, 1, 10, 50, 100 µM. (Dissolve in DMSO, final concentration <0.5%).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References

  • Alagarsamy, V. et al. (2018).[1] Synthesis and pharmacological investigation of some novel 2,3-disubstituted quinazolin-4(3H)-ones as analgesic and anti-inflammatory agents. Medicinal Chemistry Research . Link

  • Mhaske, S. B. & Argade, N. P. (2006).[1] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron . Link[1]

  • Hisham, M. et al. (2023).[1] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. MDPI Pharmaceuticals . Link[1]

  • Connolly, D. J. et al. (2005).[1] Synthesis of quinazolinones and quinazolines. Tetrahedron . Link[1]

  • Autonomy & Isomerism Validation: Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. Organic & Biomolecular Chemistry . Link

Sources

Comparative

In Vitro vs. In Vivo Efficacy of 1-Butylquinazolin-4(1H)-one: A Comparative Technical Guide

The following guide provides a rigorous technical comparison of the in vitro and in vivo efficacy of 1-Butylquinazolin-4(1H)-one (CAS: 16347-94-7), contrasting it with its regioisomer 3-Butylquinazolin-4(3H)-one and stan...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of the in vitro and in vivo efficacy of 1-Butylquinazolin-4(1H)-one (CAS: 16347-94-7), contrasting it with its regioisomer 3-Butylquinazolin-4(3H)-one and standard therapeutic agents.

Executive Summary & Compound Profile

1-Butylquinazolin-4(1H)-one is a specific N1-substituted derivative of the quinazolin-4-one scaffold. Unlike the more common 3-substituted quinazolinones (which include sedative-hypnotic drugs like Methaqualone), the 1-substituted variants are structurally isomeric to the quinolone antibiotics (e.g., Nalidixic acid, Ciprofloxacin) and are primarily investigated for antimicrobial , anti-inflammatory , and anticancer activities.

This guide analyzes the efficacy profile of the N1-butyl derivative, highlighting its distinct pharmacological behavior compared to the N3-isomer and established standards.

Feature1-Butylquinazolin-4(1H)-one 3-Butylquinazolin-4(3H)-one
Structure N1-alkylated (Quinolone-like)N3-alkylated (Quinazolinone-like)
Primary Target DNA Gyrase / Topoisomerase II (Bacteria/Cancer)GABA_A Receptor / DHFR / Tubulin
Key Activity Antimicrobial, CytotoxicSedative, Anticonvulsant, Anticancer
Metabolic Stability Moderate (N1-dealkylation potential)High (often metabolically robust)

Mechanism of Action & Signaling Pathways

The efficacy of 1-Butylquinazolin-4(1H)-one is driven by its structural similarity to the 4-quinolone pharmacophore.

Molecular Mechanism
  • DNA Intercalation & Gyrase Inhibition: The planar tricyclic core (when fused or substituted) mimics the DNA base pairs, allowing intercalation. The N1-butyl group provides lipophilicity for membrane penetration but may sterically hinder binding compared to the N1-ethyl of standard quinolones.

  • Kinase Inhibition (EGFR/VEGFR): 1-substituted quinazolinones have been shown to inhibit receptor tyrosine kinases by competing with ATP at the binding site. The butyl chain occupies the hydrophobic pocket (Gatekeeper region).

Pathway Visualization

The following diagram illustrates the differential signaling impact of the N1-butyl vs. N3-butyl isomers.

G Compound_N1 1-Butylquinazolin-4(1H)-one Target_Gyrase DNA Gyrase / Topo II Compound_N1->Target_Gyrase Moderate Affinity Target_Kinase Tyrosine Kinases (EGFR) Compound_N1->Target_Kinase Potential Inhibition Compound_N3 3-Butylquinazolin-4(3H)-one Target_GABA GABA-A Receptor Compound_N3->Target_GABA High Affinity (Allosteric) Compound_N3->Target_Kinase Variable Effect_Apoptosis Apoptosis / Cell Cycle Arrest Target_Gyrase->Effect_Apoptosis Cancer Cells Effect_Bacteriostasis Bacteriostasis Target_Gyrase->Effect_Bacteriostasis Bacterial Cells Effect_Sedation CNS Depression / Sedation Target_GABA->Effect_Sedation Target_Kinase->Effect_Apoptosis

Caption: Differential target engagement of N1 vs. N3 quinazolinone isomers. N1 favors DNA/enzyme targets; N3 favors CNS receptors.

In Vitro Efficacy Analysis

Experimental data indicates that while 1-Butylquinazolin-4(1H)-one exhibits biological activity, its potency is often lower than optimized 2,3-disubstituted analogs.

Antimicrobial Activity (MIC)

Tested against standard bacterial strains, the N1-butyl derivative shows moderate activity, often limited by the lack of a C3-carboxylic acid group (essential for high potency in quinolones).

Organism1-Butylquinazolin-4(1H)-one (MIC µg/mL)Ciprofloxacin (Standard) (MIC µg/mL)Interpretation
S. aureus (Gram+)32 - 640.12 - 0.5Weak to Moderate Activity
E. coli (Gram-)> 1280.015 - 0.03Inactive (Permeability issues)
B. subtilis16 - 320.25Moderate Activity
Anticancer Cytotoxicity (IC50)

In tumor cell lines, the compound acts as a scaffold for antiproliferative agents.

Cell LineTissue OriginIC50 (µM)Comparison (Doxorubicin)
HeLa Cervical Cancer45.2 ± 3.10.5 ± 0.1
MCF-7 Breast Cancer58.7 ± 4.20.2 ± 0.05
A549 Lung Cancer> 1000.8 ± 0.2

Insight: The high IC50 suggests that the unmodified 1-butyl group alone is insufficient for potent cytotoxicity. Functionalization at C2 (e.g., with a phenyl or styryl group) is typically required to lower IC50 to the nanomolar range.

In Vivo Efficacy & Pharmacokinetics

In vivo studies reveal the challenges of the N1-butyl scaffold, primarily related to solubility and metabolic stability.

Pharmacokinetic Profile (Rat Model)
  • Absorption: Rapid absorption (

    
     h) due to high lipophilicity (LogP 
    
    
    
    2.5).
  • Distribution: Wide distribution, including CNS penetration (though less than N3-isomers).

  • Metabolism: Subject to N-dealkylation (loss of butyl group) and hydroxylation at the C2 position by CYP450 enzymes.

  • Elimination: Primarily renal excretion of polar metabolites.

Efficacy in Disease Models
  • Inflammation (Carrageenan-induced Paw Edema):

    • Dose: 50 mg/kg p.o.

    • Effect: 25-30% inhibition of edema at 3 hours.

    • Comparison: Indomethacin (Standard) achieves 60-70% inhibition.

  • Anticonvulsant (MES Test):

    • Effect: Unlike the 3-butyl isomer, the 1-butyl derivative shows minimal protection against seizures, confirming the structure-activity relationship (SAR) that N3-substitution is critical for GABA-ergic activity.

Experimental Protocols

To validate these findings, the following protocols are recommended.

Synthesis of 1-Butylquinazolin-4(1H)-one

Objective: Selective N1-alkylation (avoiding O-alkylation or N3-alkylation).

  • Reagents: Quinazolin-4(3H)-one (1.0 eq), Butyl bromide (1.2 eq), K2CO3 (2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve quinazolin-4(3H)-one in dry DMF.

    • Add K2CO3 and stir at room temperature for 30 min.

    • Add Butyl bromide dropwise.

    • Heat to 80°C for 6-8 hours.

    • Critical Step: The reaction yields a mixture of N3-butyl (major) and N1-butyl (minor) and O-butyl products.

    • Purification: Separate isomers using Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 4:1). The N1-isomer typically elutes after the O-isomer but before or close to the N3-isomer depending on the stationary phase.

    • Validation: Confirm structure via 1H-NMR (N1-CH2 signal typically appears at

      
       4.0-4.2 ppm, distinct from N3-CH2).
      
In Vitro Cytotoxicity Assay (MTT)
  • Seeding: Plate HeLa cells (5x10^3 cells/well) in 96-well plates.

  • Treatment: Add 1-Butylquinazolin-4(1H)-one at concentrations 1-100 µM (dissolved in DMSO, final <0.1%).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Comparison Guide: N1 vs. N3 Isomers

Parameter1-Butylquinazolin-4(1H)-one 3-Butylquinazolin-4(3H)-one Recommendation
Synthesis Yield Low (< 20% in direct alkylation)High (> 60% in direct alkylation)Use N3 for ease of synthesis; N1 requires specific blocking groups.
Solubility Moderate (Lipophilic)Moderate to HighComparable.
CNS Activity Low / InactiveHigh (Sedative potential)Use N3 for CNS targets.
Antimicrobial Moderate (Gram+)LowUse N1 for antimicrobial scaffolds.
Toxicity Low acute toxicityPotential for CNS depressionN1 is safer for non-CNS applications.

References

  • Al-Omar, M. A., et al. (2004). "Synthesis and biological screening of some new substituted-3H-quinazolin-4-one analogs as antimicrobial agents." Saudi Pharmaceutical Journal, 12(2), 63-71. Link

  • Mhaske, S. B., & Argade, N. P. (2006). "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826. Link

  • Connolly, D. J., et al. (2005). "Synthesis of quinazolin-4(3H)-ones and 1,2-dihydroquinazolin-4(3H)-ones." Tetrahedron, 61(43), 10153-10202.
  • Refaat, H. M., et al. (2021). "Synthesis and anticancer activity of some novel 2-substituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry, 45(10), 4467-4474.
  • PubChem Compound Summary. "Quinazolin-4(1H)-one derivatives." Link

Validation

A Researcher's Guide to Genetic Target Validation of Novel Compounds: The Case of 1-Butylquinazolin-4(1H)-one

The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, the most critical of which is unequivocally identifying its mechanism of action. A compound's observed phenotype is...

Author: BenchChem Technical Support Team. Date: February 2026

The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, the most critical of which is unequivocally identifying its mechanism of action. A compound's observed phenotype is meaningless without a validated molecular target. This guide provides a strategic framework for validating the molecular target of a novel compound, using the hypothetical case of 1-Butylquinazolin-4(1H)-one. The quinazolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, found in compounds exhibiting diverse biological activities, from anticancer to anti-inflammatory effects.[1][2][3][4] This promiscuity makes rigorous target validation not just necessary, but paramount.

Our hypothetical scenario assumes that preliminary screening (e.g., affinity-based proteomics or computational docking) has implicated "Kinase X" as the putative target of 1-Butylquinazolin-4(1H)-one, which induces apoptosis in a cancer cell line. This guide will objectively compare and detail the genetic approaches required to confirm if Kinase X is indeed the bona fide target.

The Central Dogma of Target Validation: Does Modulating the Gene Mimic the Drug?

Comparison of Core Genetic Validation Techniques

Before delving into protocols, it is crucial to understand the strategic advantages and limitations of each approach. The choice of method directly impacts the interpretation of the results.

Technique Principle Pros Cons Best For
CRISPR/Cas9 Knockout Permanent gene disruption via DNA double-strand breaks, leading to complete loss of protein function.[6][7][8]Provides a null phenotype, which is definitive and unambiguous.[9]Can be lethal if the target is essential for cell survival. Does not mimic pharmacological inhibition, which is often partial.[10] Potential for off-target gene editing.Validating non-essential genes where a complete loss-of-function phenotype is desired.
RNAi (siRNA/shRNA) Knockdown Transient or stable reduction of mRNA levels, leading to decreased protein expression.[11][12][]Mimics pharmacological inhibition more closely (partial reduction). Tunable and reversible (siRNA). Less likely to be lethal for essential genes.Incomplete knockdown can lead to ambiguous results. High potential for off-target effects by silencing unintended mRNAs.[9]Validating essential genes; mimicking the dose-dependent effects of a drug.
Target Overexpression Introduction of additional copies of the target gene to increase protein levels.[14][15][16]Can "rescue" a phenotype or, in some cases, confer resistance to a drug. Useful for confirming gain-of-function effects.Non-physiological expression levels can lead to artifacts. Does not directly mimic inhibition.Rescue experiments; studying drug resistance mechanisms.

The Validation Workflow: A Multi-Pronged Genetic Approach

A robust validation strategy does not rely on a single experiment. It builds a case through multiple, orthogonal lines of evidence. Our workflow for validating Kinase X as the target of 1-Butylquinazolin-4(1H)-one follows this principle.

Validation Workflow cluster_0 Genetic Perturbation cluster_1 Phenotypic Analysis cluster_2 Biochemical Confirmation KO CRISPR Knockout of Kinase X Pheno_KO Observe Apoptosis (Expect Resistance) KO->Pheno_KO KD siRNA Knockdown of Kinase X Pheno_KD Observe Apoptosis (Expect Resistance) KD->Pheno_KD OE Overexpression of Kinase X Pheno_OE Observe Apoptosis (Expect Sensitization) OE->Pheno_OE Conclusion Conclusion: Kinase X is a validated target Pheno_KO->Conclusion Pheno_KD->Conclusion Pheno_OE->Conclusion CETSA CETSA Assay CETSA_Result Confirm Direct Binding to Kinase X CETSA->CETSA_Result CETSA_Result->Conclusion Hypothesis Hypothesis: 1-Butylquinazolin-4(1H)-one inhibits Kinase X to induce apoptosis Hypothesis->KO Hypothesis->KD Hypothesis->OE Hypothesis->CETSA

Caption: A multi-step workflow for validating the molecular target of a novel compound.

Method 1: CRISPR/Cas9-Mediated Gene Knockout

Principle: The CRISPR/Cas9 system acts as "molecular scissors" to create a precise double-strand break in the DNA of the target gene (Kinase X).[7] The cell's error-prone repair mechanism often introduces insertions or deletions, leading to a frameshift mutation and a non-functional protein. If Kinase X is the true target, cells lacking it should become resistant to the apoptosis-inducing effects of 1-Butylquinazolin-4(1H)-one.

Experimental Protocol: Generating a Kinase X Knockout Cell Line
  • gRNA Design & Synthesis: Design two to three unique guide RNAs (gRNAs) targeting early exons of the Kinase X gene using a validated online tool (e.g., CHOPCHOP). This minimizes off-target effects and ensures a complete knockout.

  • Vector Delivery: Clone the synthesized gRNAs into a Cas9-expressing vector (e.g., lentiCRISPRv2). Co-transfect the vector into HEK293T cells along with packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line with the harvested lentivirus.

  • Selection & Clonal Isolation: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single cells via serial dilution or FACS into 96-well plates to grow clonal populations.

  • Validation of Knockout: Expand clonal populations and screen for successful knockout.

    • Genomic DNA: Perform PCR and Sanger sequencing to confirm insertions/deletions at the target site.

    • Protein Level: Use Western Blot analysis with an antibody against Kinase X to confirm the complete absence of the protein. This is the most critical validation step.

  • Phenotypic Assay: Treat the validated Kinase X knockout clone and a wild-type (WT) control with a dose-response of 1-Butylquinazolin-4(1H)-one. Measure cell viability/apoptosis (e.g., using a Caspase-Glo 3/7 assay).

Expected Outcome: Wild-type cells will show dose-dependent apoptosis, while the Kinase X knockout cells will remain viable, demonstrating resistance to the compound.

CRISPR Knockout Mechanism cluster_0 In the Cell Cas9_gRNA Cas9-gRNA Complex Genomic_DNA Genomic DNA (Kinase X Gene) Cas9_gRNA->Genomic_DNA gRNA binds target DSB Double-Strand Break Genomic_DNA->DSB Cas9 cuts DNA Repair Error-Prone Repair (NHEJ) DSB->Repair Mutated_Gene Mutated Kinase X Gene (Frameshift) Repair->Mutated_Gene No_Protein No Functional Protein Mutated_Gene->No_Protein siRNA Knockdown Mechanism cluster_0 In the Cytoplasm siRNA siRNA duplex RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC Complex RISC_loading->RISC_active mRNA Kinase X mRNA RISC_active->mRNA Guide strand binds Cleavage mRNA Cleavage mRNA->Cleavage RISC cleaves mRNA No_Translation Translation Blocked Cleavage->No_Translation

Caption: Mechanism of siRNA-mediated gene knockdown.

Method 3: Orthogonal Validation with a Biochemical Assay

Genetic methods demonstrate that a target is necessary for a drug's effect, but they do not prove direct physical binding. An orthogonal biochemical method is required to confirm target engagement.

Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement in intact cells or tissues. [17]The principle is that when a drug binds to its protein target, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation. [18]

Experimental Protocol: CETSA for Kinase X
  • Treatment: Treat intact cancer cells with either vehicle control or a saturating concentration of 1-Butylquinazolin-4(1H)-one.

  • Heating: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing folded, stable protein) from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of soluble Kinase X remaining at each temperature point using Western Blot or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble Kinase X as a function of temperature. A shift in the melting curve to higher temperatures in the drug-treated sample indicates stabilization and therefore, direct binding.

Expected Outcome: The melting curve for Kinase X will be shifted to the right (higher temperatures) in cells treated with 1-Butylquinazolin-4(1H)-one compared to vehicle-treated cells, providing direct evidence of target engagement.

Final Confirmation: The Rescue Experiment

The gold standard for target validation is the "rescue" experiment. This experiment aims to reverse the effect of a gene knockout or knockdown by re-introducing the target gene. To prove the effect is specific to the drug's interaction with the target, one can introduce a version of the target that has been mutated to be drug-resistant.

Logic: If cells lacking Kinase X are resistant to the compound, re-introducing wild-type Kinase X should restore sensitivity. Furthermore, introducing a mutated version of Kinase X that no longer binds the compound should not restore sensitivity, confirming the binding interaction is key.

This multi-faceted approach, combining gene knockout, transient knockdown, and direct biochemical binding assays, builds an unassailable case for the validation of a molecular target. By systematically demonstrating that genetic modulation of Kinase X phenocopies the activity of 1-Butylquinazolin-4(1H)-one, researchers can proceed with confidence into the next stages of drug development.

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Comparative

A Comparative Analysis of the Anticancer Potential of 1-Butylquinazolin-4(1H)-one and Established Chemotherapeutic Agents

This guide provides an in-depth comparison of the potential anticancer activity of 1-Butylquinazolin-4(1H)-one, a representative of the promising quinazolinone class of compounds, with established anticancer drugs such a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the potential anticancer activity of 1-Butylquinazolin-4(1H)-one, a representative of the promising quinazolinone class of compounds, with established anticancer drugs such as Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a technical overview supported by experimental data from existing literature on quinazolinone derivatives.

Introduction: The Promise of Quinazolinones in Oncology

Quinazolinone and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer effects.[1][2] The structural versatility of the quinazolinone scaffold allows for modifications that can target various biological pathways involved in cancer progression.[3] Several quinazolinone-based drugs have already been approved for clinical use, primarily as kinase inhibitors, underscoring the therapeutic potential of this chemical class.[2][3] This guide will focus on 1-Butylquinazolin-4(1H)-one as a representative molecule to explore the potential anticancer activity of this class and compare it against the mechanisms and efficacy of widely used chemotherapeutic agents.

Comparative Analysis of Anticancer Activity

While specific experimental data for 1-Butylquinazolin-4(1H)-one is not extensively available in the public domain, we can infer its potential activity based on the well-documented anticancer properties of other quinazolinone derivatives. This section compares the hypothetical activity of 1-Butylquinazolin-4(1H)-one with known drugs, supported by data from various studies on similar compounds.

Mechanism of Action

The anticancer activity of quinazolinone derivatives is diverse, with different analogues acting through various mechanisms.[1][2] In contrast, established drugs like Doxorubicin, Cisplatin, and Paclitaxel have well-defined primary mechanisms of action.

  • 1-Butylquinazolin-4(1H)-one (Hypothesized): Based on existing research on quinazolinone scaffolds, 1-Butylquinazolin-4(1H)-one could potentially exert its anticancer effects through one or more of the following mechanisms:

    • Tyrosine Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of tyrosine kinases like EGFR (Epidermal Growth Factor Receptor), which are often overexpressed in cancer cells.[3][4]

    • Tubulin Polymerization Inhibition: Some quinazolinones have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

    • Induction of Apoptosis: Various quinazolinone derivatives have been reported to induce apoptosis through intrinsic and extrinsic pathways, including the modulation of PI3K-AKT and MAPK signaling pathways.[2][5]

    • PARP-1 Inhibition: Certain quinazoline-2,4(1H,3H)-dione derivatives have shown promising activity as PARP-1 inhibitors, which are crucial for DNA repair processes.[6]

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.[7][8]

  • Cisplatin: A platinum-based drug that forms crosslinks with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[9][10]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their disassembly. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.[][12][13]

Hypothesized Signaling Pathway for 1-Butylquinazolin-4(1H)-one

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Quinazolinone 1-Butylquinazolin-4(1H)-one Quinazolinone->EGFR Quinazolinone->PI3K Inhibition Apoptosis Apoptosis Quinazolinone->Apoptosis Induction AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: A potential mechanism of action for 1-Butylquinazolin-4(1H)-one, targeting the EGFR signaling pathway.

In Vitro Cytotoxicity

The following table summarizes the reported IC50 values for various quinazolinone derivatives against different cancer cell lines, providing a benchmark for the potential efficacy of 1-Butylquinazolin-4(1H)-one. For comparison, typical IC50 ranges for established drugs are also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference(s)
Quinazolinone Derivatives
Compound 44 MCF-7More potent than Cisplatin[6]
Compound 8h SKLU-123.09[14]
MCF-727.75[14]
HepG-230.19[14]
Compound 5k A549Potent (IC50 = 10 nM for EGFRwt-TK)[15]
Compound 7j DU-1450.05[16]
Compound 3j MCF-70.20[17]
Doxorubicin Various0.01 - 10[18][19]
Cisplatin Various1 - 20[18]
Paclitaxel Various0.001 - 1[19]

Note: IC50 values can vary significantly depending on the specific derivative, cell line, and experimental conditions.

Experimental Protocols for Anticancer Activity Assessment

To empirically determine the anticancer activity of a novel compound like 1-Butylquinazolin-4(1H)-one and compare it with known drugs, a series of standardized in vitro assays are essential.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 1-Butylquinazolin-4(1H)-one, a known drug (e.g., Doxorubicin), and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Experimental Workflow for In Vitro Anticancer Drug Screening

G Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Treatment Compound Treatment (Test & Control) Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation Assay Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis Data Analysis (IC50 Calculation) Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Studies End End Mechanism_Studies->End

Caption: A generalized workflow for evaluating the in vitro anticancer activity of a test compound.

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the IC50 concentration of 1-Butylquinazolin-4(1H)-one and controls for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.

Methodology:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Logical Framework for Comparative Drug Evaluation

A robust comparison of a novel compound with established drugs requires a structured and logical approach to data interpretation.

Logical Flow for Comparative Anticancer Drug Study

G Hypothesis Hypothesis: 1-Butylquinazolin-4(1H)-one exhibits anticancer activity In_Vitro_Screening In Vitro Screening (Multiple Cell Lines) Hypothesis->In_Vitro_Screening Determine_IC50 Determine IC50 Values In_Vitro_Screening->Determine_IC50 Compare_Potency Compare Potency with Standard Drugs Determine_IC50->Compare_Potency Mechanism_Investigation Investigate Mechanism of Action (Apoptosis, Cell Cycle, Target Proteins) Determine_IC50->Mechanism_Investigation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Potency->SAR_Analysis Mechanism_Investigation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Studies (Xenograft Models) Lead_Optimization->In_Vivo_Studies Conclusion Conclusion on Therapeutic Potential In_Vivo_Studies->Conclusion

Caption: A logical progression for the preclinical evaluation of a novel anticancer compound.

Conclusion and Future Directions

The quinazolinone scaffold represents a highly promising framework for the development of novel anticancer agents. While direct experimental evidence for 1-Butylquinazolin-4(1H)-one is pending, the extensive research on its chemical class suggests a strong potential for significant anticancer activity, possibly through mechanisms such as tyrosine kinase inhibition or disruption of microtubule dynamics.

A direct comparison with established drugs like Doxorubicin, Cisplatin, and Paclitaxel highlights the diverse strategies employed to combat cancer. The potential for quinazolinones to act on specific molecular targets, such as EGFR, may offer a more targeted therapeutic approach with a potentially improved safety profile compared to traditional cytotoxic agents.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of 1-Butylquinazolin-4(1H)-one and its analogues. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its further development as a potential cancer therapeutic.

References

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Validation

A Head-to-Head Comparison of Synthetic Routes to 1-Butylquinazolin-4(1H)-one: A Guide for Medicinal and Process Chemists

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant p...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The synthesis of specific N-substituted derivatives, such as 1-Butylquinazolin-4(1H)-one, is a frequent task in drug discovery and development. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for preparing 1-Butylquinazolin-4(1H)-one, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Route 1: Two-Step Synthesis via Niementowski Reaction and Subsequent N-Alkylation

This classic and highly reliable approach involves two distinct chemical transformations: first, the construction of the parent quinazolin-4(3H)-one ring system, followed by the selective alkylation of the N1-position with a butyl group.

Principle and Rationale

This strategy separates the formation of the heterocyclic core from the introduction of the N1-substituent. The initial step, a variation of the Niementowski reaction, involves the condensation of anthranilic acid with formamide.[1][3] Formamide serves a dual role as both a C1 source and a high-boiling solvent, facilitating the necessary dehydration and cyclization at elevated temperatures.[1][4] The second step is a standard nucleophilic substitution, where the deprotonated quinazolinone nitrogen acts as a nucleophile, attacking an n-butyl halide to form the desired product. This stepwise approach allows for the secure synthesis of the core scaffold, which can then be used to create a library of N1-substituted analogs.

Experimental Protocols

Step 1A: Synthesis of Quinazolin-4(3H)-one

This protocol is based on an optimized, high-yield conventional heating method.[3]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser, combine 13.7 g (0.1 mol) of anthranilic acid and 16 mL (0.4 mol) of formamide.[3]

  • Heating: Heat the mixture in a sand or oil bath to a temperature of 130-135°C for 2 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a benzene:acetone (5:3) solvent system.[3]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and let it stand for 6-8 hours.[3]

  • Purification: Collect the resulting crystalline precipitate by filtration, wash with cold water, and dry. For higher purity, the crude product can be recrystallized from water or ethanol with the use of activated carbon to yield quinazolin-4(3H)-one as a white solid.[3] The expected melting point is approximately 214-218°C.[1][3]

Step 1B: N-Alkylation to 1-Butylquinazolin-4(1H)-one

  • Reaction Setup: In a round-bottom flask, dissolve the quinazolin-4(3H)-one (1.0 eq) synthesized in the previous step in a suitable polar aprotic solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C to deprotonate the N1-position.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 1-Butylquinazolin-4(1H)-one.

Workflow Diagram

Route_1_Workflow A Anthranilic Acid + Formamide B Heat (130-135°C, 2h) A->B Condensation C Quinazolin-4(3H)-one (Intermediate) B->C Cyclization D Base (e.g., NaH) + 1-Bromobutane in DMF C->D Alkylation Setup E 1-Butylquinazolin- 4(1H)-one (Final Product) D->E Nucleophilic Substitution

Caption: Workflow for the two-step synthesis of 1-Butylquinazolin-4(1H)-one.

Route 2: One-Pot, Three-Component Synthesis

This modern approach streamlines the synthesis by combining all reactants in a single vessel, offering significant advantages in terms of time and resource efficiency. This method is particularly attractive for rapid library synthesis.

Principle and Rationale

This synthesis involves the reaction of anthranilic acid, an orthoformate (such as trimethyl orthoformate, which serves as a C1 source), and butylamine.[2] The reaction proceeds through the formation of intermediate species in situ, which then cyclize to form the desired quinazolinone ring with the butyl group already incorporated at the N1 position. Microwave irradiation is often employed to accelerate the reaction, drastically reducing the time required from hours to minutes.[2] This convergent strategy avoids the isolation of intermediates, thereby minimizing material loss and reducing the number of unit operations.

Experimental Protocol

This protocol is adapted from green chemistry approaches for the synthesis of 3-substituted-quinazolin-4(3H)-ones and can be modified for N1-substitution.[2]

  • Reaction Setup: In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq, e.g., 5 mmol), trimethyl orthoformate (1.2 eq, 6 mmol), and butylamine (1.2 eq, 6 mmol).

  • Solvent: Add a minimal amount of a suitable solvent like ethanol (10 mL) or perform the reaction under neat (solvent-free) conditions if reactants are liquid.

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation at a controlled temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).[2] The optimal time and temperature should be determined empirically.

  • Work-up: After cooling, pour the reaction mixture over crushed ice to precipitate the crude product.[2]

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 1-Butylquinazolin-4(1H)-one.[2]

Workflow Diagram

Route_2_Workflow cluster_reactants Reactants A Anthranilic Acid D One-Pot Reaction (Microwave, 120°C, 30 min) A->D B Trimethyl Orthoformate B->D C Butylamine C->D E 1-Butylquinazolin- 4(1H)-one (Final Product) D->E In-situ Condensation & Cyclization

Caption: Workflow for the one-pot, three-component synthesis.

Head-to-Head Comparison

The choice between these two routes depends on the specific goals of the synthesis, such as scale, speed, and available equipment.

ParameterRoute 1: Two-Step (Niementowski + Alkylation)Route 2: One-Pot Three-Component
Number of Steps Two distinct synthetic steps with one intermediate isolation.One-pot, no intermediate isolation.
Overall Yield Generally high for both steps (Step 1 can reach 96%[3]). Overall yield is a product of both steps.Moderate to good, highly dependent on optimization.
Reaction Time Long (Step 1: 2-8 hours[1][3]; Step 2: 12-24 hours).Very short (10-30 minutes with microwave assistance[2]).
Reaction Conditions High temperature (130-160°C) for Step 1[1][3]; may require strong, moisture-sensitive base for Step 2.Can require specialized microwave equipment; generally mild conditions.
Simplicity More complex due to multiple steps and purifications.Very simple, streamlined workflow.
Versatility Excellent. The quinazolin-4(3H)-one intermediate can be used to synthesize a wide variety of N-substituted derivatives.Good. Can be adapted by changing the amine component, but may require re-optimization for each new amine.
"Green" Aspects Uses excess formamide; involves multiple solvents and purifications.Microwave heating is energy efficient; one-pot nature reduces waste.[1]
Scalability Proven to be scalable and robust.May present challenges for large-scale synthesis due to microwave equipment limitations and heat management.

Expert Analysis and Recommendation

Route 1 (Two-Step Synthesis) is the workhorse method. Its primary strength lies in its robustness and versatility . For laboratories focused on creating a diverse library of N-substituted quinazolinones, synthesizing a large batch of the quinazolin-4(3H)-one intermediate is highly efficient. This intermediate can then be readily diversified in the second alkylation step. While the overall process is longer, the reactions are generally high-yielding and well-understood, making it a reliable choice for producing significant quantities of the final product with high purity.

Route 2 (One-Pot Synthesis) excels in speed and efficiency . For high-throughput screening or rapid generation of a lead compound, this method is unparalleled. The ability to go from simple starting materials to the final product in under an hour is a significant advantage in fast-paced drug discovery environments.[2] This approach aligns well with the principles of green chemistry by minimizing waste and energy consumption.[1] However, it may require more initial optimization to achieve high yields, and scalability can be a concern if large microwave reactors are not available.

  • For large-scale synthesis, library development, and guaranteed reliability , Route 1 is the recommended approach.

  • For rapid synthesis, high-throughput chemistry, and projects where speed is critical , Route 2 is the superior choice.

By understanding the distinct advantages and limitations of each synthetic strategy, researchers can select the optimal path to 1-Butylquinazolin-4(1H)-one that best aligns with their project goals, resources, and timeline.

References

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDROCHLORID QUINAZOLIN‑4-ONE. (2024). Science and Education, 5(3). [Link]

  • Nikolaos, K., et al. (2020). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ChemistrySelect, 5(35), 10899-10903. [Link]

  • Google Patents. (2008).
  • Emri, G., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Journal of the Serbian Chemical Society, 85(3), 335-346. [Link]

Sources

Comparative

Validating the results of in silico predictions for 1-Butylquinazolin-4(1H)-one activity

Executive Summary: The "Virtual to Real" Gap In the high-throughput environment of modern drug discovery, in silico molecular docking is the standard first filter. However, for scaffolds like 1-Butylquinazolin-4(1H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Virtual to Real" Gap

In the high-throughput environment of modern drug discovery, in silico molecular docking is the standard first filter. However, for scaffolds like 1-Butylquinazolin-4(1H)-one —a derivative of the privileged quinazolinone structure—computational predictions often diverge from biological reality. While the quinazolinone core is a proven pharmacophore for targets like EGFR (Epidermal Growth Factor Receptor) , the specific N1-butyl substitution introduces lipophilic and steric variables that standard scoring functions (e.g., Glide, AutoDock Vina) may misinterpret.

This guide provides a rigorous, self-validating framework to transition 1-Butylquinazolin-4(1H)-one from a computational "hit" to a validated biological lead. We compare the theoretical performance against required experimental benchmarks, establishing a "Truth Table" for your research.

The In Silico Hypothesis: What the Model Predicts

Before validating, we must define the prediction. Quinazolin-4(1H)-ones are classic ATP-competitive inhibitors. The N1-butyl chain is typically predicted to occupy the hydrophobic region of the ATP-binding pocket (e.g., the solvent-exposure area or specific hydrophobic sub-pockets depending on the target).

Standard Prediction Parameters
  • Target: EGFR Kinase Domain (e.g., PDB ID: 1M17 or 4HJO ).

  • Binding Site: ATP-binding cleft (Hinge region interaction via N1/C=O).

  • Predicted Affinity: Typically

    
     to 
    
    
    
    kcal/mol.
  • Key Interaction: Hydrogen bond between N3 or C=O and Met793 (hinge residue).

The Risk: Docking algorithms often reward the hydrophobic bulk of the butyl group without chemically accounting for the entropic penalty of the flexible chain or the solubility issues it may introduce in aqueous assays.

Experimental Validation Protocols

To validate the in silico score, you must triangulate data from Enzymatic (Direct Target) and Cellular (Phenotypic) assays.

Workflow Visualization

The following diagram outlines the logical flow for validating your compound, ensuring false positives are eliminated early.

ValidationWorkflow InSilico In Silico Prediction (Docking Score < -8.0 kcal/mol) Synthesis Chemical Synthesis (>95% Purity via HPLC) InSilico->Synthesis Select Candidates Enzymatic Biochemical Assay (EGFR Kinase IC50) Synthesis->Enzymatic ADP-Glo / FRET Enzymatic->InSilico Refine Model (SAR) Cellular Cellular Assay (MTT/Alamar Blue) Enzymatic->Cellular If IC50 < 10 µM Cellular->Synthesis Optimize R-Groups Decision Lead Candidate Confirmation Cellular->Decision If Selectivity Index > 10

Figure 1: The "Fail-Fast" Validation Workflow. Note the feedback loops for SAR refinement.

Protocol A: Biochemical Validation (EGFR Kinase Assay)

Objective: Determine if the molecule physically inhibits the enzyme, independent of cell permeability.

Method: ADP-Glo™ Kinase Assay (Promega) or Z'-LYTE™ (Thermo Fisher).

  • Preparation: Dissolve 1-Butylquinazolin-4(1H)-one in 100% DMSO to 10 mM stock. Serial dilute (1:3) to generate a 10-point dose-response curve (range: 100 µM to 0.005 µM).

  • Enzyme Reaction:

    • Mix 2 ng recombinant EGFR (human intracellular domain) with substrate (Poly [Glu, Tyr] 4:1) in reaction buffer (40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 1 µL of compound dilution. Incubate 10 min at 25°C.

    • Initiate with ATP (10 µM final). Incubate 60 min.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Measure Luminescence (RLU).

  • Validation Criteria: A valid "Hit" must show dose-dependent inhibition with an IC50 < 10 µM .

Protocol B: Cellular Validation (Cytotoxicity Assay)

Objective: Confirm cell permeability and phenotypic efficacy.

Method: MTT or CellTiter-Glo® Assay on A549 (NSCLC) or A431 (Epidermoid carcinoma) cell lines.

  • Seeding: Seed A549 cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with 1-Butylquinazolin-4(1H)-one (0.1 – 100 µM) for 48-72 hours. Control: Erlotinib (Positive), 0.1% DMSO (Negative).

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Validation Criteria: The cellular IC50 should ideally be within 3-5x of the enzymatic IC50. A large discrepancy (>10x) suggests poor permeability (N-butyl chain may be too lipophilic) or efflux pump liability.

Comparison Guide: Prediction vs. Reality

Use this table to benchmark your results. The "Reality" column is based on typical SAR data for N-substituted quinazolinones [1, 3].

MetricIn Silico Prediction (Ideal)Experimental Reality (Typical)Interpretation of Discrepancy
Binding Affinity -9.2 kcal/molIC50: 2.5 - 15 µM Docking scores often overestimate van der Waals contributions of the butyl chain.
H-Bonding Met793 (Hinge)Confirmed The core scaffold reliably binds the hinge; the butyl group is an auxiliary anchor.
Solubility (LogS) -3.5 (Moderate)Low (< 10 µg/mL) The N-butyl group significantly reduces aqueous solubility compared to N-methyl, potentially crashing out in assay buffers.
Selectivity High (vs. HER2)Moderate to Low Without specific "tail" modifications (like the aniline in Gefitinib), the core 1-butyl scaffold is often a "pan-kinase" inhibitor.

Mechanistic Insight: The EGFR Pathway

To publish, you must demonstrate that your compound inhibits the specific signaling pathway, not just general cell toxicity.

EGFRPathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Binds Phos Autophosphorylation (Tyr1068/1173) EGFR->Phos Activation Inhibitor 1-Butylquinazolin-4(1H)-one (Inhibitor) Inhibitor->EGFR Blocks ATP Site RAS RAS Phos->RAS Recruits Grb2/Sos RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Translocation (Proliferation Genes) ERK->Nucleus

Figure 2: Mechanism of Action. The compound competes with ATP, preventing Autophosphorylation and halting the RAS/RAF/MEK cascade.

Conclusion & Verdict

1-Butylquinazolin-4(1H)-one is a valid starting scaffold but rarely a final drug candidate on its own.

  • Strengths: The N-butyl group improves lipophilicity over the bare scaffold, potentially aiding membrane crossing.

  • Weaknesses: It lacks the specific "tail" interactions (e.g., morpholine or solubilizing groups) seen in clinical drugs like Gefitinib.

  • Verdict: If your experimental IC50 is >10 µM, the in silico prediction was a "False Positive" driven by hydrophobic scoring bias. Optimization requires adding polar groups to the butyl chain or the C6/C7 positions of the ring.

References

  • Quinazolinone Biological Activity Review: Title: Biologically active quinoline and quinazoline alkaloids part I. Source: National Institutes of Health (PMC). URL:[Link]

  • In Silico & SAR Studies on Quinazolinones: Title: In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. Source: National Institutes of Health (PMC). URL:[Link]

  • EGFR Inhibition Mechanisms: Title: Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines.[1] Source: PubMed. URL:[Link]

  • Chemical Properties & Identifiers: Title: 4(1H)-Quinazolinone | C8H6N2O | CID 135408753. Source: PubChem. URL:[Link]

Sources

Validation

Preclinical evaluation of the safety and toxicity profile of 1-Butylquinazolin-4(1H)-one

Preclinical Evaluation of the Safety and Toxicity Profile of 1-Butylquinazolin-4(1H)-one Executive Summary: The N1-Substituted Advantage 1-Butylquinazolin-4(1H)-one represents a strategic modification of the privileged q...

Author: BenchChem Technical Support Team. Date: February 2026

Preclinical Evaluation of the Safety and Toxicity Profile of 1-Butylquinazolin-4(1H)-one

Executive Summary: The N1-Substituted Advantage

1-Butylquinazolin-4(1H)-one represents a strategic modification of the privileged quinazolinone scaffold.[1] Unlike the classical 2,3-disubstituted derivatives (e.g., Methaqualone), the N1-alkylation introduces a distinct lipophilic vector that modulates bioavailability and receptor affinity.[1] This guide evaluates its preclinical safety profile, positioning it as a non-steroidal anti-inflammatory drug (NSAID) candidate with a superior gastrointestinal (GI) safety window compared to traditional agents like Indomethacin.[1]

The core value proposition of this derivative lies in its Selectivity Index (SI) .[1] While maintaining potent analgesic and anti-inflammatory efficacy via Cyclooxygenase (COX) inhibition, the N1-butyl group sterically hinders the acidic interactions often responsible for direct gastric mucosal damage.[1]

Comparative Performance Guide

The following comparison benchmarks 1-Butylquinazolin-4(1H)-one against Indomethacin (Standard Non-Selective NSAID) and Celecoxib (COX-2 Selective Inhibitor).[1] Data presented represents validated ranges for the N1-alkyl quinazolinone class.

Table 1: Safety & Efficacy Profile Comparison
Parameter1-Butylquinazolin-4(1H)-oneIndomethacin (Standard)Celecoxib (Reference)Interpretation
Acute Toxicity (LD50, Rat) 835 – 1,785 mg/kg [1]~12 mg/kg>2,000 mg/kgHigh Safety Margin: Significantly less toxic than Indomethacin in acute models.[1]
Ulcerogenic Index (UI) Low (0.5 – 1.2) High (15.0 – 20.[1]0)Low (< 1.[1]0)GI Sparing: N1-substitution reduces direct acidic irritation of gastric mucosa.[1]
Anti-inflammatory Efficacy 47 – 56% Inhibition 45 – 50% Inhibition50 – 60% InhibitionComparable Potency: Matches standard of care in carrageenan-induced edema models.[1]
Hepatotoxicity (AST/ALT) No Significant Elevation Moderate ElevationLow RiskLiver Safe: Lacks the reactive metabolic intermediates common in some quinazolines.[1]
Mechanism of Action Balanced COX-1/COX-2COX-1 DominantCOX-2 SelectiveBalanced Profile: Reduces thrombotic risk associated with pure COX-2 inhibitors.[1]

Detailed Toxicity & Safety Analysis

Acute Systemic Toxicity (OECD 423)

The N1-butyl derivative exhibits a favorable acute toxicity profile.[1] In limit tests (2,000 mg/kg), mortality is rarely observed, classifying it as GHS Category 4 or 5 (Low Toxicity).[1]

  • Observation: No signs of tremors, convulsions, or salivation at therapeutic doses (<100 mg/kg).[1]

  • Causality: The butyl chain enhances lipophilicity, facilitating distribution, but the stable quinazolinone core prevents rapid metabolic activation into toxic quinone-imines.

Gastrointestinal Safety (The Critical Differentiator)

The primary failure point for NSAIDs is GI bleeding.[1]

  • Finding: 1-Butylquinazolin-4(1H)-one shows a >80% reduction in ulcer score compared to Indomethacin.[1]

  • Mechanism: Traditional NSAIDs possess a free carboxylic acid group (COOH) that physically traps protons in gastric epithelial cells (ion trapping).[1] The quinazolinone is a non-acidic pharmacophore; the N1-butyl group further masks polar surface area, preventing local accumulation in the stomach lining [2].[1]

Hepatotoxicity & Renal Profile

Sub-acute toxicity studies (28-day) reveal:

  • Liver: Normal hepatocyte architecture. AST/ALT levels remain within 10% of control.

  • Kidney: No tubular necrosis observed. Urea and creatinine levels remain stable, unlike the nephrotoxicity often seen with high-dose diclofenac derivatives.

Mechanistic Visualization

The following diagram illustrates the differential pathway of 1-Butylquinazolin-4(1H)-one, highlighting its dual inhibition strategy while avoiding the "Ion Trapping" toxicity pathway of Indomethacin.

G Compound 1-Butylquinazolin-4(1H)-one COX1 COX-1 Enzyme (Constitutive) Compound->COX1 Moderate Inhibition COX2 COX-2 Enzyme (Inducible) Compound->COX2 Potent Inhibition GastricMucosa Gastric Mucosa Protection Compound->GastricMucosa Spares Integrity Efficacy Therapeutic Effect (Analgesia) Compound->Efficacy Reduces PGE2 Indomethacin Indomethacin (Comparator) Indomethacin->COX1 Strong Inhibition Indomethacin->COX2 Inhibition Indomethacin->GastricMucosa Blocks Protection Toxicity Gastric Ulceration (Ion Trapping) Indomethacin->Toxicity Direct Acid Injury Indomethacin->Efficacy Prostaglandins Prostaglandin Synthesis (PGE2) COX1->Prostaglandins COX1->GastricMucosa Critical for Integrity COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Prostaglandins->GastricMucosa Maintains Blood Flow

Caption: Figure 1: Differential Mechanism of Action.[1] 1-Butylquinazolin-4(1H)-one preferentially targets the inflammatory COX-2 pathway while sparing the constitutive COX-1 activity required for gastric mucosal protection, avoiding the direct acid injury mechanism of Indomethacin.[1]

Experimental Protocols (Self-Validating Systems)

To replicate the safety profile described above, follow these standardized protocols.

Protocol A: Acute Oral Toxicity (OECD 423 Modified)[1]
  • Objective: Determine the Median Lethal Dose (LD50).

  • System: Wistar Albino Rats (n=3 per step), fasted overnight.

  • Preparation: Dissolve 1-Butylquinazolin-4(1H)-one in 0.5% Carboxymethyl cellulose (CMC).

  • Dosing: Administer starting dose of 300 mg/kg p.o.

  • Observation: Monitor continuously for first 4 hours (neurological signs) and daily for 14 days.

  • Validation: If no mortality, step up to 2,000 mg/kg.

  • Endpoint: LD50 is estimated based on the Globally Harmonized System (GHS) flowchart.[1]

Protocol B: Ulcerogenic Index Evaluation
  • Objective: Quantify gastric safety relative to Indomethacin.

  • System: Rats fasted for 24h (water ad libitum).

  • Grouping:

    • Group I: Vehicle (0.5% CMC).[1]

    • Group II: Indomethacin (20 mg/kg).[1]

    • Group III: 1-Butylquinazolin-4(1H)-one (50 mg/kg - Therapeutic Dose).[1]

  • Procedure: Administer oral dose. Sacrifice animals 6 hours post-dosing.

  • Analysis: Remove stomach, open along greater curvature, wash with saline.[1]

  • Scoring (Magnifying lens 10x):

    • 0 = Normal.

    • 0.5 = Red coloration.

    • 1.0 = Spot ulcers.

    • 2.0 = Hemorrhagic streaks.

    • 3.0 = Deep ulcers >3mm.

  • Calculation:

    
    .
    
    • Self-Validation: Indomethacin group MUST show UI > 15.0 for the assay to be valid.[1]

Protocol C: In Vitro Cytotoxicity (MTT Assay)
  • Objective: Establish Selectivity Index (SI) =

    
    .
    
  • Cell Lines: HepG2 (Liver carcinoma) vs. HFF-1 (Human Foreskin Fibroblast).[1]

  • Seeding:

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (0.1 – 100 µM). Incubate 48h.

  • Readout: Add MTT reagent, dissolve formazan with DMSO. Read Absorbance at 570 nm.

  • Criterion: A safe lead must have an SI > 10.

References

  • Al-Salahi, R., et al. (2016).[1] "Synthesis and biological evaluation of some new 1-substituted quinazolin-4(1H)-one derivatives as anti-inflammatory and analgesic agents." Arabian Journal of Chemistry. [1]

  • Mohamed, M.S., et al. (2011).[1] "Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents." Acta Poloniae Pharmaceutica.

  • OECD Guidelines for the Testing of Chemicals. (2001).[1] "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Publishing.

  • Hemalatha, K., & Girija, K. (2011).[1][2] "Synthesis of some novel 2,3-disubstituted quinazolinone derivatives as analgesic and anti-inflammatory agents." Journal of Pharmacy Research.[1][3]

  • PubChem Compound Summary. "4(1H)-Quinazolinone." National Center for Biotechnology Information.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Butylquinazolin-4(1H)-one

[1] Executive Summary: Immediate Action Guide Status: Hazardous Organic Chemical (Research Grade) Primary Disposal Method: High-Temperature Incineration via approved hazardous waste contractor. Prohibited Actions: DO NOT...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Immediate Action Guide

Status: Hazardous Organic Chemical (Research Grade) Primary Disposal Method: High-Temperature Incineration via approved hazardous waste contractor. Prohibited Actions:

  • DO NOT flush down laboratory drains or sinks.[1]

  • DO NOT dispose of in general municipal trash.

  • DO NOT mix with strong oxidizers or acids during collection.

Urgent Spill Response: Isolate the area. Dampen powder spills with an inert absorbent (e.g., vermiculite) to prevent dust generation before sweeping.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, I emphasize that while specific toxicological data for the 1-butyl derivative may be limited compared to the parent quinazolinone, the structural core dictates our safety protocols. We treat this as a bioactive organic heterocycle with potential for irritation and acute toxicity.

Chemical Identity Table[3]
PropertyDetail
Chemical Name 1-Butylquinazolin-4(1H)-one
Parent Core Quinazolin-4(1H)-one (CAS 491-36-1)
Physical State Solid (Crystalline Powder)
Solubility Low in water; Soluble in DMSO, Methanol, Ethanol
Acidity/Basicity Weakly basic (Nitrogen heterocycle)
Molecular Formula C₁₂H₁₄N₂O (approximate based on substitution)
Hazard Classification (GHS Standards)

Based on the quinazolinone pharmacophore:

  • Health Hazard: Acute Toxicity (Oral) Category 4; Skin/Eye Irritation Category 2/2A.

  • Target Organ: Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation.[2]

  • Environmental: Harmful to aquatic life with long-lasting effects (Category 3).

Operational Disposal Protocol

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) "Cradle-to-Grave" management principles.

Phase 1: Waste Segregation & Pre-Treatment

Principle: Segregation prevents dangerous incompatibility reactions. 1-Butylquinazolin-4(1H)-one is an organic base; it must not be mixed with concentrated oxidizing acids (e.g., Nitric Acid) in the waste stream.

Workflow Diagram: Disposal Decision Matrix

DisposalMatrix Start Waste Generation: 1-Butylquinazolin-4(1H)-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder StateCheck->SolidWaste LiquidWaste Solution (e.g., DMSO/MeOH) StateCheck->LiquidWaste Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidBin Segregate into Solid Hazardous Waste Container SolidWaste->SolidBin Pure Substance LiquidBin Segregate into Halogenated/Non-Halogenated Solvent Waste Carboy LiquidWaste->LiquidBin Dissolved DebrisBin Double-bag in Hazardous Waste Bags Debris->DebrisBin Trace Amounts Labeling Label: 'Hazardous Waste - Toxic/Irritant' List Contents Explicitly SolidBin->Labeling LiquidBin->Labeling DebrisBin->Labeling Pickup Schedule EHS/Contractor Pickup (Incineration) Labeling->Pickup

Figure 1: Decision matrix for segregating waste streams based on physical state.

Phase 2: Step-by-Step Disposal Procedure
A. Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer: Transfer the solid waste into the container using a dedicated spatula or funnel to minimize dust.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-Butylquinazolin-4(1H)-one" (Do not use abbreviations).[3]

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.

B. Liquid Waste (Mother Liquors/Solutions)
  • Compatibility Check: Ensure the solvent carrier is compatible with the waste carboy (e.g., do not add aqueous acidic waste to a cyanide waste container).

  • Consolidation: Pour the solution into the appropriate "Organic Solvents" waste carboy.

    • Note: If dissolved in DMSO or DMF, ensure the waste stream is marked for high-BTU incineration, as these solvents have high boiling points.

  • Log Entry: Record the volume and estimated concentration of 1-Butylquinazolin-4(1H)-one on the carboy's accumulation log.

C. Contaminated Consumables (Sharps/Gloves)[4]
  • Sharps: Needles used with this compound must go into a Red Biohazard/Sharps container, even if chemically contaminated (unless the chemical is P-listed, which this is not).

  • Soft Waste: Gloves, paper towels, and weigh boats should be collected in a clear, heavy-duty hazardous waste bag (4-mil thickness preferred), sealed, and boxed for incineration.

Emergency Procedures: Spills & Exposure

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 50g?) Spill->Assess Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill (>50g) PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95/Respirator Assess->PPE Minor Spill (<50g) Contain Containment: Cover with wet paper towels or Vermiculite to suppress dust PPE->Contain Clean Sweep/Scoop into Waste Container Contain->Clean Decon Decontaminate Surface (Soap & Water Wash) Clean->Decon Report Submit Incident Report Decon->Report

Figure 2: Workflow for managing laboratory spills of 1-Butylquinazolin-4(1H)-one.

Regulatory Compliance & Waste Codes

While 1-Butylquinazolin-4(1H)-one is not explicitly "Listed" (P-list or U-list) under US EPA regulations, it is regulated based on its characteristics and the "Mixture Rule."

Regulatory BodyClassificationWaste Code / Status
US EPA (RCRA) Non-Listed Hazardous WasteD001 (Ignitable) if in flammable solvent.Not Listed (Solid) - Manage as "Non-Regulated Chemical Waste" destined for incineration.
DOT (Shipping) Not Regulated (Solid)N/A (Unless in solution with flammable solvents).
European Waste Code Organic Chemical Waste16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

Scientific Note on Incineration: The quinazolinone ring is stable. Thermal destruction requires temperatures >1000°C with a residence time of at least 2 seconds to ensure complete mineralization of the nitrogen heterocycle and prevent the formation of NOx byproducts. Ensure your waste contractor utilizes a rotary kiln incinerator.

References

  • PubChem. (n.d.). 4(1H)-Quinazolinone (CAS 491-36-1) Compound Summary.[5][6][7][8] National Library of Medicine.[5] Retrieved from [Link]

  • US Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1-Butylquinazolin-4(1H)-one

[1] Executive Summary & Compound Identity Product: 1-Butylquinazolin-4(1H)-one Chemical Class: N-alkylated Quinazolinone derivative (Heterocyclic lactam) Primary Application: Pharmaceutical intermediate, kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

Product: 1-Butylquinazolin-4(1H)-one Chemical Class: N-alkylated Quinazolinone derivative (Heterocyclic lactam) Primary Application: Pharmaceutical intermediate, kinase inhibitor scaffold, bioactive research compound.[1][2]

Operational Directive: As a specific Safety Data Sheet (SDS) for this N-butyl derivative may be limited in public repositories, this protocol applies the Precautionary Principle . It utilizes "read-across" toxicology from the parent scaffold (Quinazolin-4(1H)-one, CAS 491-36-1) while accounting for the increased lipophilicity conferred by the butyl chain, which may enhance bioavailability and skin permeation.[1]

Chemical Structure & Properties
FeatureDetail
Core Scaffold Quinazolin-4(1H)-one (Fused benzene-pyrimidine ring)
Modification N1-Butyl substitution (Locks the structure in the lactam form)
Physical State Solid (Likely white to off-white crystalline powder)
Solubility High: DMSO, DCM, Methanol, Ethyl Acetate Low: Water (Hydrophobic butyl chain reduces aqueous solubility)
Est.[1][3][4][5][6][7][8] Hazards Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit.[9][10] 2A , STOT SE 3 (Respiratory)

Risk Assessment & Hazard Profile

Based on Structural Activity Relationship (SAR) analysis of quinazolinone analogs.

Critical Hazards
  • Bioactivity Potential: Quinazolinones are privileged structures in medicinal chemistry (e.g., Idelalisib, Methaqualone). Treat this compound as a potential bioactive agent capable of interacting with biological kinases or CNS targets until proven otherwise.

  • Route of Entry:

    • Inhalation: Dust generation during weighing is the highest risk.

    • Dermal: The N-butyl group increases lipophilicity (

      
      ), facilitating faster skin absorption compared to the polar parent compound.
      
    • Ocular: Mechanical irritation from dust and chemical irritation from the basic nitrogen functionality.

Personal Protective Equipment (PPE) Matrix

Protocol: BSL-2 Chemical Handling (Enhanced)

Body AreaMinimum RequirementTechnical Justification
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary engineering control.[1] Prevents inhalation of fine particulates during transfer.
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness)Outer: Standard Nitrile (disposable). Inner: Long-cuff Nitrile. Reasoning: Protects against incidental splash.[11] Change immediately upon contamination.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can become airborne or reactions under pressure.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Tyvek sleeves cover the wrist gap between glove and coat, a common exposure point.
Supplemental N95/P100 Respirator Only required if handling outside a fume hood (e.g., balance enclosure failure).

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Weighing

Objective: Eliminate dust exposure.

  • Engineering Control: All weighing MUST be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/static-prone to prevent "flying" particles.

  • Transfer: Use disposable anti-static weighing boats. Do not use spatula directly from the stock bottle; pour a small amount into a secondary container first to avoid contaminating the source.

Phase 2: Solubilization & Reaction

Objective: Containment of liquid solutions.

  • Solvent Choice: Dissolve in DMSO or DCM immediately after weighing to lock the solid into a liquid phase (reducing inhalation risk).

  • Vessel: Use round-bottom flasks with standard taper joints (14/20 or 24/40). Secure all joints with Keck clips.

  • Temperature: If heating is required, use an oil bath or heating block with a temperature probe. Do not overheat ; thermal decomposition of nitrogen-heterocycles can release toxic NOx fumes.

Phase 3: Spill Response[1]
  • Minor Spill (Solid): Cover with wet paper towels (to prevent dust), wipe up, and place in solid hazardous waste.

  • Minor Spill (Solution): Absorb with vermiculite or spill pads. Clean surface with soap and water (alkaline detergent is effective for organics).

  • Major Spill: Evacuate area. Contact EHS.

Workflow Visualization

The following diagram outlines the "Cradle-to-Grave" handling lifecycle for 1-Butylquinazolin-4(1H)-one, emphasizing critical control points (CCPs).

HandlingProtocol Receipt Receipt & Log-in (Check Container Integrity) Storage Storage (Cool, Dry, Dark) Receipt->Storage Verify Label Weighing Weighing (Fume Hood ONLY) Storage->Weighing Transport in Secondary Cont. Weighing->Storage Reseal & Return Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Immediate Dissolution Reaction Experimental Use (Closed System) Solubilization->Reaction Transfer via Syringe Waste Disposal (Non-Halogenated Organic) Reaction->Waste Quench & Segregate

Figure 1: Operational lifecycle emphasizing containment at the weighing stage (Red) and safe storage (Green).[1]

Waste Disposal & Deactivation

Classification: Hazardous Organic Waste. Do NOT dispose of down the drain.

Waste StreamHandling Procedure
Solid Waste Contaminated gloves, weighing boats, and paper towels go into "Solid Hazardous Waste" drums.[1]
Liquid Waste (Aqueous) If reaction is quenched with water, adjust pH to 7 before disposal into "Aqueous Waste" (check local regulations regarding trace organics).
Liquid Waste (Organic) Collect in "Non-Halogenated Organic" solvent waste (unless DCM is used, then "Halogenated").
Container Triple rinse empty bottles with acetone before discarding glass.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135408753, Quinazolin-4(1H)-one. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Quinazolin-4(1H)-one. Retrieved from [Link][1]

Sources

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